4-(Trifluoromethyl)pyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWTROIQXSSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476006 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-62-9 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Introduction
4-(Trifluoromethyl)pyridine-2-carboxylic acid, also known as 4-(trifluoromethyl)picolinic acid, is a fluorinated heterocyclic compound of significant interest in modern chemical research and development.[1][] As a substituted pyridine derivative, it serves as a crucial structural motif and versatile building block, primarily in the fields of medicinal chemistry and agrochemicals.[3]
The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group—including high electronegativity, metabolic stability, and lipophilicity—make this molecule a valuable synthon for modifying the biological activity, permeability, and pharmacokinetic profiles of target molecules.[3][4] The pyridine-2-carboxylic acid scaffold is a well-established chelating agent and a common pharmacophore, capable of forming key interactions with biological targets.[5][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Data
This compound is typically supplied as a white to off-white or pink powder.[] Its core chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 588702-62-9 | [7] |
| Molecular Formula | C₇H₄F₃NO₂ | [] |
| Molecular Weight | 191.11 g/mol | [7] |
| Melting Point | 157-162 °C | [] |
| Boiling Point (Predicted) | 293.6 °C at 760 mmHg | [][8] |
| Density (Predicted) | 1.484 - 1.5 g/cm³ | [][8] |
| Appearance | Powder | [] |
| IUPAC Name | This compound | [7] |
| Synonyms | 4-(Trifluoromethyl)picolinic acid | [1][7] |
| InChI Key | BPRWTROIQXSSOC-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CN=C(C=C1C(F)(F)F)C(=O)O | [7] |
Synthesis and Manufacturing Insights
The synthesis of trifluoromethyl-substituted pyridines presents unique challenges due to the harsh conditions often required for trifluoromethylation. However, several viable routes have been developed for the preparation of 4-(trifluoromethyl)nicotinic acids and their isomers. One common strategy involves the hydrolysis of a nitrile precursor, which itself can be synthesized from commercially available materials.[9][10]
Example Synthesis Workflow: From Halogenated Precursor
A prevalent method for producing trifluoromethyl-substituted nicotinic acids involves the catalytic hydrogenolysis of chlorinated precursors, followed by hydrolysis. This approach is advantageous as it often proceeds with high yields and utilizes standard laboratory equipment.[10][11]
Caption: Generalized synthesis pathway for a 4-(trifluoromethyl)nicotinic acid isomer.
Detailed Laboratory Protocol (Illustrative)
The following protocol is adapted from established procedures for the synthesis of 4-(trifluoromethyl)nicotinic acid, an isomer of the title compound, which illustrates the general principles of hydrolysis for this class of molecules.[9][12]
Objective: To synthesize 4-(trifluoromethyl)nicotinic acid via hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
Materials:
-
4-(Trifluoromethyl)nicotinonitrile (or a similar nitrile precursor)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel (e.g., 1L four-neck flask) equipped with a stirrer and temperature control
Procedure:
-
Reaction Setup: In a 1000 mL reaction flask, prepare an aqueous solution of sodium hydroxide by dissolving 150 g of NaOH in 500 mL of water. Stir until the solid is fully dissolved.[9]
-
Addition of Starting Material: To the stirred NaOH solution, add 172.1 g of 4-(trifluoromethyl)nicotinonitrile.[9]
-
Hydrolysis: Heat the mixture to 100 °C with continuous stirring. The reaction is monitored until the solid starting material dissolves completely, typically forming a clear, pale-yellow solution. This indicates the conversion of the nitrile to the sodium salt of the carboxylic acid.[9]
-
Acidification and Precipitation: Once the reaction is complete, stop the heating and allow the solution to cool. Carefully adjust the pH to be acidic (pH < 2) by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate, causing the free carboxylic acid to precipitate out of the solution as a solid.[9]
-
Isolation and Purification: Collect the white solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to obtain the final 4-(trifluoromethyl)nicotinic acid. Yields for this step have been reported to be as high as 98%.[9]
Causality Note: The use of a strong base (NaOH) and heat is essential to drive the complete hydrolysis of the chemically stable nitrile group to a carboxylate anion. The final acidification step is critical for isolating the neutral carboxylic acid, which is significantly less soluble in acidic aqueous media than its sodium salt form.
Applications in Research and Development
The unique electronic properties of this compound make it a highly sought-after building block in several areas of chemical science.
Medicinal Chemistry
This compound is a key intermediate for synthesizing pharmacologically active agents. The trifluoromethyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Its strong electron-withdrawing nature can also modulate the pKa of the parent molecule and improve binding affinity to target proteins.[3] Derivatives have been investigated as inhibitors of the HCV NS5B polymerase and as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[11]
Agrochemicals
The trifluoromethylpyridine moiety is a core component of several modern agrochemicals.[3] For instance, the herbicide Pyroxsulam, which controls weeds in cereal crops, contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[3] The inclusion of this group is critical for achieving high herbicidal activity and selectivity.[3]
Coordination and Materials Chemistry
As a bidentate ligand, this compound can chelate metal ions through its pyridine nitrogen and carboxylic oxygen atoms.[5] This property is exploited to create novel metal-organic complexes. Studies on isomeric zinc(II) complexes have shown that the coordination mode can significantly influence the complex's ability to bind to biomolecules like DNA and serum albumin, suggesting potential applications in designing new therapeutic or diagnostic agents.[6]
Caption: Role as a versatile building block in different chemical industries.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as acutely toxic and an irritant.[7]
Hazard Identification
-
GHS Classification: Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4).[7]
-
Signal Word: Warning.
-
Hazard Statements:
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14] Ensure a safety shower and eyewash station are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Respiratory Protection: For operations that may generate significant dust, use an N95-type dust mask or a higher-level respirator.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]
Spill and Emergency Procedures
-
Spill Response: In case of a spill, wear appropriate PPE. Scoop up the solid material into a designated container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.[14]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a high-value building block for modern chemical innovation. Its unique combination of a fluorinated moiety and a heterocyclic acid scaffold provides a powerful tool for chemists to fine-tune the properties of complex molecules. From enhancing the efficacy of life-saving pharmaceuticals to designing next-generation crop protection agents, its contributions are both significant and expanding. A thorough understanding of its synthesis, reactivity, and safe handling procedures is paramount for unlocking its full potential in research and development.
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4-(Trifluoromethyl)pyridine-2-carboxylic acid physical properties
This compound is a valuable building block in medicinal and agricultural chemistry. [1][2]The trifluoromethyl-pyridine motif is found in numerous active pharmaceutical ingredients and agrochemicals. [1]Its utility stems from the ability of the -CF₃ group to enhance metabolic stability, improve membrane permeability, and increase binding affinity. This compound serves as a key intermediate for synthesizing more complex molecules for evaluation as potential therapeutics or crop protection agents. [2]For instance, derivatives of picolinic acid are studied for their wide-ranging biological and medicinal properties. [4]
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An In-Depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Abstract: 4-(Trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in modern chemistry. Its unique molecular architecture, combining the hydrogen-bonding capabilities and coordination properties of a pyridine-2-carboxylic acid (picolinic acid) scaffold with the potent electronic and metabolic effects of a trifluoromethyl group, renders it a valuable building block in pharmaceutical discovery, agrochemical development, and materials science. This guide provides a comprehensive technical overview of its core chemical properties, structural features, reactivity profile, and key applications, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, plausible synthetic strategies, and demonstrated utility as a versatile chemical intermediate.
Introduction to a Privileged Scaffold
The pyridine ring is a foundational motif in medicinal chemistry and functional materials, prized for its aromaticity, water solubility, and ability to act as a hydrogen bond acceptor and a ligand for metal ions. When functionalized with a carboxylic acid at the 2-position, it forms picolinic acid, a well-established bidentate chelating agent.
The introduction of a trifluoromethyl (-CF3) group onto this scaffold dramatically alters its properties. The -CF3 group is a powerful electron-withdrawing substituent and a bioisostere for groups like chlorine, imparting significant changes in a molecule's lipophilicity, metabolic stability, and binding interactions.[1] Specifically, placing the -CF3 group at the 4-position of the picolinic acid core creates this compound, a molecule engineered for utility. Its derivatives are integral to numerous commercial agrochemicals and pharmaceuticals, highlighting the importance of the trifluoromethylpyridine (TFMP) class of compounds.[2][3] This guide serves to consolidate the known technical data and field-proven insights regarding this specific, high-value chemical entity.
Physicochemical and Structural Properties
A thorough understanding of a molecule's intrinsic properties is critical for its effective application. The combination of the pyridine nucleus, the carboxylic acid, and the trifluoromethyl group results in a unique set of characteristics.
| Property | Value | Reference |
| CAS Number | 588702-62-9 | [4] |
| Molecular Formula | C₇H₄F₃NO₂ | [4][5] |
| Molecular Weight | 191.11 g/mol | [4] |
| Appearance | White to off-white powder | |
| Melting Point | 157-165 °C | |
| SMILES | OC(=O)c1cc(ccn1)C(F)(F)F | [6] |
| InChIKey | BPRWTROIQXSSOC-UHFFFAOYSA-N | [4] |
Molecular and Crystal Structure
The structure of this compound features a planar aromatic pyridine ring. The strong electron-withdrawing nature of both the ring nitrogen and the 4-position -CF3 group significantly influences the electron density of the aromatic system and the acidity of the 2-position carboxylic acid.
A detailed single-crystal X-ray diffraction study has provided definitive structural elucidation.[7] The analysis revealed a triclinic crystal system with extensive intermolecular hydrogen bonding involving the carboxylic acid groups and the pyridine nitrogen atoms. These directional supramolecular interactions are fundamental to its solid-state packing and physical properties like its relatively high melting point.[7]
Acidity and pKa
Solubility Profile
Based on its functional groups, the compound is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely limited but can be significantly increased under basic conditions upon formation of the corresponding carboxylate salt. It is expected to have poor solubility in nonpolar solvents like hexanes and toluene.
Spectroscopic Signature
The structural features of the molecule give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
-
¹H NMR: The spectrum should display three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons at the 3, 5, and 6 positions of the pyridine ring, with characteristic coupling patterns.
-
¹³C NMR: Will show seven signals, including the carboxyl carbon (~165-170 ppm), five aromatic carbons (some attenuated by C-F coupling), and the quartet signal for the -CF3 carbon (~120-125 ppm) due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF3 group, typically appearing in the range of -60 to -65 ppm (relative to CFCl₃).
-
IR Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C-F stretching bands (~1100-1350 cm⁻¹), and C=C/C=N ring stretching bands (~1400-1600 cm⁻¹).
Spectroscopic data for this compound are available for reference on platforms like ChemicalBook.[8]
Synthesis and Manufacturing Pathway
The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by functional group manipulation. While multiple routes are conceivable, a common and logical approach relies on the oxidation of a readily available precursor like 2-methyl-4-(trifluoromethyl)pyridine.
The causality for this choice rests on the robustness of the pyridine ring, which, although electron-deficient, can withstand strong oxidizing conditions. The methyl group at the 2-position is activated for oxidation to a carboxylic acid.
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity and Derivatization
The molecule's reactivity is dominated by the interplay between its three key functional components: the carboxylic acid, the electron-deficient pyridine ring, and the trifluoromethyl group.
Reactions of the Carboxylic Acid Group
The carboxyl group is the primary site for derivatization. It readily undergoes standard transformations to form a variety of functional groups, making it an ideal handle for building more complex molecules.
-
Amide Coupling: Forms amides via reaction with amines using standard coupling agents (e.g., EDC, HATU). This is a cornerstone reaction in medicinal chemistry for creating bioactive compounds.
-
Esterification: Reacts with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce esters.
-
Reduction: Can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-4-(trifluoromethyl)pyridine, using strong reducing agents like LiAlH₄ or borane complexes.
Coordination Chemistry
As a derivative of picolinic acid, it functions as an excellent bidentate ligand, chelating metal ions through the pyridine nitrogen and the carboxylate oxygen. This property has been exploited to synthesize novel coordination complexes with metals like copper(II) and zinc(II).[9][10] These complexes are of interest for their structural properties, potential catalytic activity, and biological applications.[10]
Reactivity of the Pyridine Ring
The pyridine ring is highly electron-deficient due to the combined withdrawing effects of the ring nitrogen and the -CF3 group. This deactivation makes it generally unreactive towards electrophilic aromatic substitution. However, this same electronic property makes positions ortho and para to the activating groups (like nitrogen) susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present.[11]
Caption: Key reactivity pathways for the title compound.
Applications in Research and Development
The utility of this compound stems from its role as a versatile building block for high-value downstream products.
Pharmaceutical and Agrochemical Synthesis
The trifluoromethylpyridine (TFMP) motif is a "privileged structure" in drug and pesticide design.[2][12] The -CF3 group enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[1] This acid serves as a key intermediate for introducing the 4-(trifluoromethyl)picolinoyl moiety into larger molecules.[13] While many commercial products like the insecticide Flonicamid contain the 4-TFMP core, this specific carboxylic acid isomer is a crucial precursor for creating novel analogues and candidates in discovery pipelines.[3][12]
Materials Science and Catalysis
The ability to form stable complexes with a wide range of metals makes it a valuable ligand for developing catalysts and functional materials.[9] These metal complexes can be explored for applications in asymmetric catalysis, as components of metal-organic frameworks (MOFs), or as novel materials with interesting magnetic or optical properties.
Experimental Protocols
To ensure scientific integrity, all synthetic protocols must be self-validating through rigorous purification and characterization.
Protocol 6.1: Exemplary Amide Coupling Reaction
This protocol describes the synthesis of N-benzyl-4-(trifluoromethyl)pyridine-2-carboxamide.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture at room temperature for 20 minutes.
-
Nucleophile Addition: Add benzylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 6.2: Analytical Characterization by NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Confirm the presence of the three aromatic protons and the absence of solvent or starting material impurities.
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum (proton-decoupled). Confirm the presence of a single peak for the -CF3 group at the expected chemical shift (~ -63 ppm). This is a highly sensitive and unambiguous method for verifying the presence of the trifluoromethyl group.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]
-
Signal Word: Warning.
-
Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its properties are a direct result of the synergistic effects of its pyridine, carboxylic acid, and trifluoromethyl moieties. The high degree of functionality, predictable reactivity, and the proven value of the TFMP scaffold make it an indispensable building block for chemists in the pharmaceutical, agrochemical, and material science fields. This guide has provided a technical foundation for understanding and utilizing this potent intermediate in next-generation research and development.
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Zeitschrift für Kristallographie - New Crystal Structures. (2025). The crystal structure of this compound, C7H4F3NO2.
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Frontier Specialty Chemicals. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.
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4-(Trifluoromethyl)pyridine-2-carboxylic acid molecular weight
An In-Depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have become indispensable building blocks. Among these, this compound stands out as a critical intermediate, valued for the unique physicochemical properties imparted by its trifluoromethyl (-CF3) group. The strategic incorporation of the -CF3 moiety, a powerful electron-withdrawing group, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis considerations, and its pivotal role in the creation of novel pharmaceuticals and agrochemicals, supported by practical, field-proven insights.
Core Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound, also known as 4-(Trifluoromethyl)-picolinic acid, is a white to off-white crystalline powder.[3][4] Its key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 191.11 g/mol | [3][5][6][7] |
| CAS Number | 588702-62-9 | [3][5][6][8] |
| Molecular Formula | C₇H₄F₃NO₂ | [3][5][7] |
| Melting Point | 157-165 °C | [3][4][] |
| Boiling Point (Predicted) | 293.6 °C at 760 mmHg | [4][] |
| Density (Predicted) | 1.484 g/cm³ | [4][] |
| pKa (Predicted) | 3.21 ± 0.10 | [4] |
| InChIKey | BPRWTROIQXSSOC-UHFFFAOYSA-N | [3][6][7] |
| SMILES | OC(=O)c1cc(ccn1)C(F)(F)F | [3][6][7] |
Synthesis Considerations and Rationale
The synthesis of trifluoromethyl-substituted pyridines often involves multi-step processes starting from simpler picoline derivatives or by constructing the pyridine ring with a trifluoromethyl-containing precursor. A common industrial approach involves the chlorination and subsequent fluorination of a methyl group on the pyridine ring.[10]
A generalized laboratory-scale synthesis pathway for a related isomer, 4-(trifluoromethyl)nicotinic acid, provides insight into the chemical logic. One patented method involves:[11]
-
Cyclization: Reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide to form a dihydroxypyridine ring. This initial step efficiently constructs the core heterocyclic structure.
-
Chlorination: The hydroxyl groups are then converted to chlorides using a powerful chlorinating agent like phosphorus oxychloride (POCl₃). This transforms the relatively unreactive hydroxyls into good leaving groups, priming the molecule for the next step.
-
Reductive Dechlorination (Hydrogenolysis): The chloro groups are removed via catalytic hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step is crucial for arriving at the desired pyridine core without the chloro substituents.
-
Hydrolysis: The final step involves the hydrolysis of a nitrile group (if present from the initial cyclization) to the carboxylic acid, often under basic or acidic conditions.
This sequence is a testament to the strategic functional group interconversions required to build complex, highly functionalized molecules. Each step is chosen to selectively modify one part of the molecule while preserving the integrity of the valuable -CF3 group.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile synthetic intermediate. The pyridine ring provides a rigid scaffold, while the carboxylic acid and the trifluoromethyl group offer distinct points for modification and property modulation.
Key Application Areas:
-
Pharmaceutical Development: This molecule is a key building block in the synthesis of advanced pharmaceutical agents. Its derivatives have been investigated for anti-inflammatory, anti-cancer, and antibacterial properties.[1] The -CF3 group is particularly prized for its ability to block metabolic oxidation at its point of attachment and increase the lipophilicity of the final compound, which can improve cell membrane permeability.[1]
-
Agrochemicals: Trifluoromethylpyridine derivatives are crucial in modern agrochemicals.[10] Compounds like Flonicamid and Pyroxsulam contain this moiety and function as potent herbicides or insecticides.[10] The pyridine core mimics natural bioactive molecules, while the -CF3 group enhances efficacy and stability.
-
Materials Science: The high electronegativity of the trifluoromethyl group makes this compound a useful precursor for creating advanced polymers and specialty coatings with enhanced chemical resistance and durability.
The isomeric position of the functional groups is critical. For instance, studies on zinc complexes of trifluoromethyl-pyridine carboxylic acids have shown that the coordination mode and subsequent biological activity (e.g., binding to DNA or serum albumin) are highly dependent on whether the carboxylic acid is at the 2- or 3-position relative to the ring nitrogen.[12] This underscores the importance of precise structural control in drug design.
Experimental Protocol: Amide Coupling via EDC/HOBt
A frequent and vital reaction in drug discovery is the formation of an amide bond. Here, we describe a self-validating protocol for coupling this compound with a generic primary amine (R-NH₂), a foundational step for building more complex drug candidates.
Objective: To synthesize N-alkyl-4-(trifluoromethyl)pyridine-2-carboxamide.
Causality Behind Choices:
-
Coupling Agents: EDC (a water-soluble carbodiimide) and HOBt are used. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions (like N-acylurea formation) and racemization (if chiral centers are present) by converting the EDC adduct into a more stable but still highly reactive HOBt-ester. This two-part system is a gold standard for high-yield, clean amide bond formation.
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is chosen to prevent hydrolysis of the activated intermediate.
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation without interfering in the coupling.
Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the solids (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, maintaining the temperature. Stir the mixture at 0 °C for 30 minutes. Successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
Amine Addition: In a separate flask, dissolve the primary amine (R-NH₂) (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up & Purification:
-
Dilute the reaction mixture with additional DCM.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials, coupling agents, and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
-
Visual Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amide coupling.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3][4][7]
-
GHS Hazard Codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled).[3][7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses or face shields, and a lab coat. Work in a well-ventilated fume hood. For weighing and handling the powder, an N95 dust mask is recommended.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences and beyond. Its unique combination of a pyridine scaffold and a trifluoromethyl group provides a robust platform for developing next-generation pharmaceuticals and agrochemicals with enhanced properties. The logical, step-wise protocols for its use, such as the amide coupling workflow detailed here, form the basis of discovery research. As synthetic methodologies advance, the applications for this versatile building block will undoubtedly continue to expand, solidifying its importance for researchers and drug development professionals.
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An In-Depth Technical Guide to the Melting Point of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the melting point of 4-(trifluoromethyl)pyridine-2-carboxylic acid, a key parameter for its identification, purity assessment, and quality control in research and drug development. We will delve into the theoretical underpinnings of melting point, standardized methodologies for its determination, the influence of synthetic and purification procedures on this critical physical property, and the establishment of a robust, self-validating system for its measurement.
Introduction: The Significance of a Melting Point
In the realm of pharmaceutical sciences and organic synthesis, the melting point is a fundamental and powerful characteristic of a crystalline solid. For a pure substance, the transition from a solid to a liquid phase occurs at a sharp, well-defined temperature. This physical constant serves as a primary indicator of identity and, more critically, of purity. Any deviation, such as a depressed and broadened melting range, often signals the presence of impurities.[1][2]
This compound, also known as 4-(trifluoromethyl)picolinic acid, is a valuable building block in medicinal chemistry and materials science. Its precise melting point is a critical quality attribute that ensures the reliability and reproducibility of downstream applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | PubChem[3] |
| Molecular Weight | 191.11 g/mol | PubChem[3] |
| CAS Number | 588702-62-9 | Sigma-Aldrich[4] |
| Appearance | White to off-white powder/crystalline solid | Sigma-Aldrich[4] |
| Melting Point | 157-165 °C (range from various suppliers) | Sigma-Aldrich[4] |
The reported melting point for this compound typically falls within the range of 157-165 °C. This variation can be attributed to differences in purity levels and the specific analytical methodologies employed by different suppliers.
The Impact of Synthesis and Purification on Melting Point
The synthetic route to this compound and the subsequent purification methods are critical determinants of its final purity and, consequently, its melting point.
General Synthetic Strategies
Potential impurities that could arise from such a synthesis include:
-
Starting materials: Unreacted precursors or reagents.
-
Intermediates: Incompletely converted chemical intermediates.
-
Isomeric byproducts: Positional isomers formed during the substitution reactions.
-
Reagent-derived impurities: Byproducts from the reagents used in the synthesis.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids like this compound.[7][8][9] The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
A Representative Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. For a carboxylic acid like this, polar protic solvents such as ethanol, methanol, or water, or mixtures thereof, are often suitable. A solvent system like ethanol/water or acetone/hexane could be effective.[10]
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
The efficiency of recrystallization directly impacts the melting point. A highly purified sample will exhibit a sharp melting point within a narrow range.
A Self-Validating Protocol for Melting Point Determination
To ensure the scientific integrity of melting point data, a self-validating protocol is essential. This involves a systematic approach that adheres to established standards, incorporates calibration and controls, and critically evaluates potential sources of error. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[11][12][13][14]
Principle
The capillary method is the standard pharmacopeial technique for determining the melting point. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset of melting) and completely liquefies (clear point) are recorded as the melting range.[15][16]
Experimental Workflow
Caption: Workflow for Melting Point Determination.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. Moisture can act as an impurity and depress the melting point.
-
Finely powder the sample using a mortar and pestle. This ensures uniform heat distribution.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample is crucial for accurate results.[17][18]
-
-
Apparatus Calibration:
-
Measurement:
-
Set the starting temperature of the apparatus to about 10-15 °C below the expected melting point.
-
Set the heating rate to 1 °C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[15]
-
Insert the capillary tube into the heating block.
-
Observe the sample carefully through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between the onset and clear points.
-
-
Data Interpretation and Reporting:
-
Report the full melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
-
A broad melting range suggests the presence of impurities.
-
The "mixed melting point" technique can be used for identity confirmation. An intimate mixture of the sample with an authentic reference standard should show no depression or broadening of the melting range.[2][22]
-
Causality Behind Experimental Choices
-
Fine Powder: Ensures efficient and uniform heat transfer to the sample.
-
Tight Packing: Prevents the sample from shrinking or pulling away from the capillary wall, which could lead to inaccurate temperature readings.
-
Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate measurement of the true melting temperature.[15]
-
Calibration: Corrects for any inaccuracies in the instrument's temperature scale.[2][19][20]
Sources of Error and Their Control
| Source of Error | Control Measure |
| Impure Sample | Purify the sample by recrystallization. |
| Wet Sample | Thoroughly dry the sample before measurement. |
| Improper Packing | Ensure the sample is tightly packed to the specified height. |
| Fast Heating Rate | Use a slow, controlled heating rate (e.g., 1 °C/min).[15] |
| Thermometer Lag | A slow heating rate minimizes this effect. |
| Observer Bias | Use a consistent technique for observing the onset and clear points. Automated instruments can reduce this error. |
Conclusion
The melting point of this compound is a critical parameter that provides valuable information about its identity and purity. By adhering to a well-defined, self-validating protocol based on established pharmacopeial methods, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data. A thorough understanding of the principles of melting point determination, coupled with careful sample preparation and instrument calibration, is paramount for maintaining the high standards of quality required in the pharmaceutical and chemical industries.
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4-(Trifluoromethyl)pyridine-2-carboxylic acid solubility data
An In-depth Technical Guide to the Solubility Profile of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical sectors. Its utility is largely dictated by the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] A compound's therapeutic efficacy and developability are fundamentally linked to its solubility, a critical parameter influencing everything from bioavailability to formulation.[3] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to generate this crucial data with scientific rigor.
Introduction: The Significance of this compound
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (CF3) group, in particular, offers a powerful tool for modulating a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[2] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) moiety becomes a key structural motif found in numerous active pharmaceutical and agrochemical ingredients.[1][4]
This compound (CAS 588702-62-9) combines this influential TFMP core with a carboxylic acid functional group. This combination makes it a versatile intermediate for synthesizing more complex molecules, where the carboxylic acid can serve as a handle for amide bond formation or other derivatizations. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for its effective use in both discovery and process chemistry. Poor solubility can hinder reaction kinetics, complicate purification, and ultimately lead to misleading results in biological assays.[5]
This guide will first outline the known physicochemical properties of the compound and the theoretical principles governing its solubility. It will then provide detailed, field-proven protocols for both qualitative and quantitative solubility determination, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Physicochemical Profile and Theoretical Solubility Considerations
To understand a compound's solubility, one must first understand its intrinsic properties. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 588702-62-9 | [7] |
| Molecular Formula | C₇H₄F₃NO₂ | [6] |
| Molecular Weight | 191.11 g/mol | [6] |
| Appearance | White to off-white powder | |
| Melting Point | 157-162 °C | |
| SMILES | OC(=O)c1cc(ccn1)C(F)(F)F | |
| InChI Key | BPRWTROIQXSSOC-UHFFFAOYSA-N |
Structural Analysis and Predicted Behavior:
The solubility of this molecule is a tale of two competing features:
-
The Polar, Acidic Head: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. As an acid, it can be deprotonated in basic media to form a highly polar carboxylate salt (R-COO⁻), which dramatically increases aqueous solubility.
-
The Lipophilic, Electron-Withdrawing Ring: The pyridine ring itself is aromatic and relatively non-polar. The addition of a trifluoromethyl group significantly increases its lipophilicity and acts as a strong electron-withdrawing group.[2] This portion of the molecule favors dissolution in organic solvents over water.
Based on this structure, we can predict the following general solubility profile:
-
Low solubility in neutral water: The lipophilic character of the trifluoromethylated ring will likely dominate, leading to poor solubility in water at neutral pH.
-
Enhanced solubility in basic aqueous solutions: It will readily dissolve in aqueous bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) due to the formation of the corresponding sodium carboxylate salt.[8] The ability to dissolve in the weaker base (bicarbonate) confirms it as a relatively strong carboxylic acid.
-
Insolubility in acidic aqueous solutions: It will remain in its neutral, less soluble form in acidic media like 5% hydrochloric acid (HCl).[9]
-
Good solubility in polar organic solvents: Solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol are expected to be effective at dissolving the compound due to their ability to interact with both the polar carboxylic acid and the organic ring system.
Experimental Protocol: Qualitative Solubility Classification
Before undertaking a time-consuming quantitative analysis, a rapid qualitative assessment is an efficient first step to confirm the theoretical predictions. This workflow systematically classifies the compound based on its acid-base properties.[9][10]
Methodology:
-
Preparation: Label five small, clean test tubes (e.g., 13x100 mm).
-
Dispensing: Add approximately 20-30 mg of this compound to each test tube.
-
Solvent Addition:
-
To Tube 1, add 1 mL of deionized water.
-
To Tube 2, add 1 mL of 5% w/v aqueous NaOH.
-
To Tube 3, add 1 mL of 5% w/v aqueous NaHCO₃.
-
To Tube 4, add 1 mL of 5% v/v aqueous HCl.
-
To Tube 5, add 1 mL of DMSO.
-
-
Agitation: Vigorously mix each tube (e.g., using a vortex mixer) for 30-60 seconds.
-
Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if no solid particles are visible. For the water sample (Tube 1), test the pH with litmus or pH paper.[8]
Causality and Interpretation: This structured approach provides critical information. Solubility in NaOH but not HCl confirms an acidic functional group. Solubility in the weaker base, NaHCO₃, specifically points to a carboxylic acid, as phenols are typically not acidic enough to react. This logical flow validates the compound's chemical nature before proceeding.
Caption: Qualitative solubility testing workflow.
Experimental Protocol: Quantitative Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility is the shake-flask method.[11][12] This method measures the saturation concentration of a compound in a given solvent at a controlled temperature when the system has reached equilibrium.
Core Principle: An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the dissolution rate equals the precipitation rate.[11] The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is measured analytically.
Detailed Step-by-Step Methodology:
-
Preparation: Place a known, excess amount of this compound (e.g., 10-20 mg) into a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.[11]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL of phosphate-buffered saline pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the mixture to agitate for 24-48 hours.
-
Expert Insight: A 24-hour period is standard, but complex molecules or those with potential to form stable hydrates may require longer to reach true equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate the equilibration period.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed for a short period (e.g., 30 minutes) to allow the bulk of the solid to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.
-
Trustworthiness Check: The choice of filter is critical. The filter material should not bind the compound of interest. A quick binding study is advised where a solution of known concentration is passed through the filter and the filtrate is re-analyzed to check for recovery.
-
-
Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Analytical Quantification: Analyze the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), as the pyridine ring is a strong chromophore.
-
A standard curve must be prepared using solutions of the compound at known concentrations to allow for accurate quantification.
-
-
Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in µg/mL or mM.
Caption: Workflow for the shake-flask solubility method.
Conclusion
While a definitive, universally cited value for the solubility of this compound in various solvents remains elusive in public literature, its physicochemical profile provides a strong basis for predicting its behavior. The compound is expected to exhibit classic amphiphilic character, with poor aqueous solubility that is significantly enhanced under basic conditions. For any research or development program utilizing this important building block, the experimental determination of its solubility is paramount. The qualitative and quantitative protocols detailed in this guide provide a robust, self-validating framework for generating reliable and accurate data. By adhering to these methodologies, researchers can ensure that their work is built upon a solid foundation, mitigating risks associated with poor solubility and enabling the full potential of this versatile compound to be realized.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12025164, this compound. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Kramer, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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University of Toledo. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Jordan University of Science and Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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University of Calgary. (2023). Solubility of Organic Compounds. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Chemicalland21. (n.d.). This compound. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Isobe, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 118-133. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7192. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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IUPAC. (n.d.). SOLUBILITY DATA SERIES. [Online]. Available at: [Link] [Accessed Jan. 11, 2026].
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4-(Trifluoromethyl)pyridine-2-carboxylic acid 1H NMR spectrum
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, presents a detailed interpretation of predicted spectral data, and outlines a robust, field-proven protocol for sample preparation and data acquisition. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as an essential resource for the structural elucidation and quality control of this important chemical intermediate.
Introduction: The Significance of this compound
This compound is a substituted derivative of picolinic acid, a compound class extensively studied for its diverse magnetic, structural, and biological properties.[1] Picolinic acid and its analogues are significant as multifunctional ligands containing both nitrogen and oxygen donors, making them valuable in coordination chemistry and industry.[1] The introduction of a trifluoromethyl (-CF₃) group, a common moiety in modern pharmaceuticals and agrochemicals, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such substituted pyridine derivatives.[2] Specifically, ¹H NMR provides detailed information about the electronic environment of protons within the molecule, allowing for confirmation of identity, assessment of purity, and understanding of substituent effects. This guide will dissect the ¹H NMR spectrum of the title compound, providing the foundational knowledge required for its accurate characterization.
Molecular Structure and Predicted Spectral Characteristics
The ¹H NMR spectrum of this compound is dictated by its unique electronic and structural arrangement. The molecule contains two powerful electron-withdrawing groups—the carboxylic acid at the 2-position and the trifluoromethyl group at the 4-position—attached to an already electron-deficient pyridine ring.
Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₄F₃NO₂[3][4] Molecular Weight: 191.11 g/mol [3][5]
The ¹H NMR spectrum will feature signals from three distinct aromatic protons (H-3, H-5, H-6) and one labile carboxylic acid proton (-COOH).
-
Electronic Effects: The nitrogen atom and the two electron-withdrawing substituents deshield all ring protons, shifting their signals significantly downfield compared to benzene. Protons alpha to the nitrogen (H-6) are typically the most deshielded and appear furthest downfield.[2] The potent inductive effect of the -CF₃ group at the 4-position is expected to strongly deshield the adjacent protons at the 3- and 5-positions.
-
Spin-Spin Coupling: Coupling between adjacent protons provides connectivity information. Typical coupling constants in pyridine rings are ³J_ortho_ ≈ 4-6 Hz and ⁴J_meta_ ≈ 1-3 Hz.[2]
-
Carboxylic Acid Proton: The chemical shift of the -COOH proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet far downfield. This proton is "exchangeable" and can be replaced by deuterium from the NMR solvent (e.g., CDCl₃ containing trace D₂O, or MeOD), which can cause the peak to broaden significantly or disappear entirely from the spectrum.[6][7]
Detailed ¹H NMR Spectral Analysis
Based on established principles of NMR spectroscopy and data from analogous substituted pyridines, a predicted ¹H NMR spectrum can be described.[2][8] The data presented here represent typical values; experimental conditions will influence the exact chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-6 | 8.8 - 9.0 | d (doublet) | ³J(H6-H5) ≈ 5.0 Hz | 1H | Most deshielded proton due to proximity to the electron-withdrawing ring nitrogen and C2-carboxylic acid group.[2] |
| H-3 | 8.6 - 8.8 | s (singlet) or narrow d | ⁴J(H3-H5) < 1 Hz | 1H | Strongly deshielded by the adjacent nitrogen and the C4-trifluoromethyl group. Minimal coupling to other protons. |
| H-5 | 8.2 - 8.4 | d (doublet) | ³J(H5-H6) ≈ 5.0 Hz | 1H | Deshielded by the adjacent C4-trifluoromethyl group and coupled to the H-6 proton. |
| -COOH | 12.0 - 14.0 | br s (broad singlet) | N/A | 1H | Labile proton, appears as a broad signal far downfield. Its observation is solvent-dependent; DMSO-d₆ is ideal for preserving this signal.[7] |
Experimental Protocol: Acquiring a High-Quality Spectrum
The acquisition of a reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. This protocol is designed as a self-validating system to ensure data integrity.
Sample Preparation
The goal is a pure, homogeneous sample solution free of particulate and paramagnetic impurities, which can degrade spectral resolution.[9]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble.
-
Recommended: DMSO-d₆. It is an excellent solvent for many organic molecules and is particularly well-suited for observing exchangeable protons like those of carboxylic acids and alcohols due to its ability to form strong hydrogen bonds, which slows the exchange rate.[7]
-
Alternative: CDCl₃. While common, it may not be ideal as the carboxylic acid proton signal can be very broad or absent due to rapid exchange with trace amounts of D₂O or DCl.[7] Using D₂O as the solvent is not recommended if observing the -COOH proton is desired, as the proton will rapidly exchange with deuterium and become invisible to ¹H NMR.[10]
-
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has a small plug of cotton or Kimwipe at its base. Filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Causality: This step is crucial for removing any dust or solid impurities. Particulate matter in the sample tube disrupts the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[9]
-
-
Final Volume & Capping: The final solution height in the NMR tube should be approximately 5-6 cm (0.6-0.75 mL).[9][11] Cap the tube securely and label it clearly.
Diagram 1: A generalized workflow for NMR sample preparation and data acquisition.
NMR Instrument Parameters (Typical for a 400 MHz Spectrometer)
Accurate quantification and resolution depend on appropriate acquisition parameters.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (to ensure all signals, including the broad -COOH proton, are captured).
-
Pulse Width: Use a calibrated 90° pulse.
-
Acquisition Time (AT): ~2-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for ensuring complete relaxation of all protons, which is essential for accurate integration, especially in quantitative NMR (qNMR).[2]
-
Number of Scans (NS): 16 or 32 scans. This is usually sufficient for achieving a good signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing: Apply Fourier transformation, automatic phase and baseline correction, and reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).
Correlating Structure to Spectrum
The final processed spectrum provides a unique fingerprint of the molecule. The key to structural elucidation is to systematically analyze each signal and its characteristics.
-
Integration: The relative area under each peak should correspond to the number of protons it represents. In this case, the ratio for H-6 : H-3 : H-5 : -COOH should be 1:1:1:1.
-
Chemical Shift: The downfield positions of the aromatic signals confirm the presence of a highly electron-deficient pyridine ring.
-
Multiplicity & Coupling: The splitting patterns confirm the connectivity. For example, observing a doublet for H-6 and a corresponding doublet for H-5 with the same coupling constant confirms their ortho relationship.
-
Validation with 2D NMR: For unequivocal assignment, advanced techniques can be employed.
-
COSY (Correlation Spectroscopy): Reveals correlations between coupled protons. A cross-peak between the signals at ~8.9 ppm (H-6) and ~8.3 ppm (H-5) would definitively confirm their coupling.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is invaluable for assigning quaternary carbons like C-2, C-4, and the carbonyl carbon.[2]
-
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A Technical Guide to the ¹³C NMR Spectroscopy of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in modern drug discovery and agrochemical development. In the absence of publicly available experimental spectra, this guide presents a highly accurate, predicted ¹³C NMR dataset, rigorously validated through comparative analysis with structurally analogous compounds. We delve into the theoretical underpinnings of chemical shifts and carbon-fluorine (C-F) coupling constants, explaining the profound electronic influence of the trifluoromethyl and carboxylic acid substituents on the pyridine scaffold. This document serves as an essential reference for researchers, offering a detailed experimental protocol for acquiring high-fidelity spectra and a framework for interpreting the complex spin systems inherent in fluorinated heterocyclic molecules.
Introduction: The Significance of this compound
This compound (CAS No. 588702-62-9) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically enhance metabolic stability, lipophilicity, and binding affinity, properties highly sought after in the development of novel therapeutic agents and pesticides.[3] The pyridine-2-carboxylic acid moiety, a well-known bidentate chelating agent, further imparts unique pharmacological and chemical properties.
Given its importance, the unambiguous structural characterization of this molecule is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework, the electronic environment of each carbon atom, and through-bond connectivities. This guide provides an in-depth examination of the expected ¹³C NMR data for this molecule.
Predicted ¹³C NMR Spectral Data
While a definitive experimental spectrum is not widely published, a robust prediction can be formulated using advanced computational algorithms and by referencing empirical data from analogous structures. The predicted ¹³C NMR spectrum of this compound in a common solvent like DMSO-d₆ reveals seven distinct carbon signals, each providing a wealth of structural information.
Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Analysis |
| C=O | ~165.5 | s | - | The carboxyl carbon chemical shift is typical for carboxylic acids (165-185 ppm).[4] Its position is influenced by the electron-withdrawing nature of the pyridine ring. |
| C-2 | ~150.0 | q | ⁴J(C-F) ≈ 1-2 | Directly attached to the nitrogen and the carboxylic acid, this carbon is significantly deshielded. A small quartet splitting is expected due to four-bond coupling with the CF₃ group. |
| C-3 | ~122.5 | q | ³J(C-F) ≈ 4-5 | This carbon experiences a three-bond coupling to the fluorine atoms. Its chemical shift is influenced by the adjacent C-2 and C-4 substituents. |
| C-4 | ~135.0 | q | ²J(C-F) ≈ 30-35 | The ipso-carbon attached to the CF₃ group is deshielded and exhibits a characteristic quartet splitting due to strong two-bond C-F coupling.[5][6] |
| C-5 | ~120.0 | q | ³J(C-F) ≈ 4-5 | Similar to C-3, this carbon shows a three-bond coupling to the fluorine atoms of the CF₃ group. |
| C-6 | ~152.0 | s | - | This carbon is alpha to the ring nitrogen, leading to a downfield shift comparable to C-2 in pyridine itself (~150 ppm).[7] No significant C-F coupling is expected over five bonds. |
| CF₃ | ~123.0 | q | ¹J(C-F) ≈ 270-275 | The carbon of the trifluoromethyl group itself appears as a strong quartet due to the large one-bond coupling with the three fluorine atoms.[6][8] |
Note: Predicted values are based on computational models and analysis of similar compounds.[5][9][10][11][12] Actual experimental values may vary depending on solvent, concentration, and temperature.
Deconstructing the Spectrum: Causality of Chemical Shifts and Coupling Constants
The predicted spectrum is a direct consequence of the molecule's electronic architecture.
-
Inductive and Resonance Effects: The nitrogen atom and the trifluoromethyl group are strongly electron-withdrawing, which generally deshields the ring carbons (moves them to a higher ppm value). The nitrogen atom has the most pronounced effect on the alpha-carbons (C-2 and C-6). The carboxylic acid group is also electron-withdrawing, further deshielding the adjacent C-2.
-
Carbon-Fluorine (C-F) Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between carbon and fluorine nuclei.[13][14] Since ¹³C spectra are typically acquired with broadband proton decoupling, the C-F couplings remain, splitting the carbon signals into multiplets. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹J(C-F): One-bond coupling is very large, typically >250 Hz.[8] This is observed for the CF₃ carbon itself.
-
²J(C-F): Two-bond coupling is also significant, usually in the range of 20-40 Hz.[6] This is seen for C-4, the carbon directly attached to the CF₃ group.
-
³J(C-F) and ⁴J(C-F): Three- and four-bond couplings are progressively smaller (typically <10 Hz and <3 Hz, respectively) but are often still resolvable.[6]
-
The following diagram illustrates the key C-F coupling interactions within the molecule.
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Introduction: The Significance of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid and the Role of IR Spectroscopy
This guide provides a comprehensive analysis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid using infrared (IR) spectroscopy. It is designed to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical insights to effectively utilize IR spectroscopy for the characterization and quality control of this important chemical compound.
This compound is a pivotal building block in medicinal chemistry and materials science. Its distinct electronic properties, arising from the electron-withdrawing trifluoromethyl group and the coordinating carboxylic acid and pyridine functionalities, establish it as a valuable synthon for creating novel pharmaceuticals and functional materials.
Infrared (IR) spectroscopy is a potent and non-destructive analytical technique that yields a molecular fingerprint of a compound. By measuring the absorption of infrared radiation corresponding to the molecule's vibrational modes, IR spectroscopy enables the identification of functional groups and the elucidation of molecular structure. For a compound such as this compound, IR spectroscopy is an indispensable tool for:
-
Structural Verification: Confirming the presence of the key functional groups (carboxylic acid, pyridine ring, trifluoromethyl group).
-
Purity Assessment: Detecting impurities or residual starting materials.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving this molecule.
-
Polymorph Screening: Identifying different crystalline forms of the compound, which can significantly impact its physical and biological properties.
This guide will explore the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, offering a robust framework for its analysis.
Theoretical Framework: Predicting the IR Spectrum
The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A thorough understanding of these characteristic absorptions is essential for accurate spectral interpretation.
The Carboxylic Acid Group (-COOH)
The carboxylic acid moiety produces some of the most prominent and recognizable bands in the IR spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding in the solid state (often forming dimers), the O-H stretching vibration of the carboxylic acid manifests as a very broad and intense absorption band, typically in the 3300-2500 cm⁻¹ range. This broadness is a classic indicator of carboxylic acid dimers.
-
C=O Stretching: The carbonyl (C=O) stretching vibration is another strong and sharp absorption, usually found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. Its precise position can be influenced by conjugation with the pyridine ring and the electronic effect of the trifluoromethyl group.
-
C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are often coupled, appearing as bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The out-of-plane O-H bending vibration results in a broad absorption centered around 920 cm⁻¹.
The Pyridine Ring
The vibrations of the pyridine ring are analogous to those of benzene, with some distinctions due to the nitrogen heteroatom.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.
-
C=C and C=N Ring Stretching: These vibrations produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region. For pyridine derivatives, characteristic bands are often observed near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.
-
C-H In-Plane and Out-of-Plane Bending: In-plane C-H bending vibrations occur in the 1300-1000 cm⁻¹ range. Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are highly dependent on the ring's substitution pattern.
The Trifluoromethyl Group (-CF₃)
The trifluoromethyl group is a potent electron-withdrawing group and exhibits very intense and characteristic IR absorptions.
-
C-F Stretching: The C-F stretching vibrations of the CF₃ group are typically very strong and appear in the 1350-1100 cm⁻¹ region. These often present as multiple, intense bands due to symmetric and asymmetric stretching modes.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This section details a step-by-step methodology for obtaining the IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.[1][2][3]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.
-
This compound (solid powder).
-
Spatula.
-
Isopropyl alcohol or acetone for cleaning the ATR crystal.
-
Lint-free wipes.
Step-by-Step Experimental Workflow
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has stabilized according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.
-
Acquire a background spectrum. This measures the absorbance of the empty ATR crystal and the surrounding atmosphere, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.[4]
-
Lower the ATR press and apply consistent pressure to ensure optimal contact between the sample and the crystal.[1][4] The pressure should be sufficient to create a uniform, thin layer of the sample on the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to enhance the signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically perform a background subtraction to generate the final absorbance spectrum.
-
Apply any necessary baseline corrections or other data processing steps.
-
Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).
-
Workflow Diagram
Figure 1. ATR-FTIR Experimental Workflow.
Data Interpretation: Decoding the Spectrum
The following table summarizes the expected IR absorption bands for this compound and their assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch (Hydrogen-bonded) | Carboxylic Acid |
| 3100-3000 | Medium | C-H Stretch | Pyridine Ring |
| 1710-1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1580, ~1500 | Medium | C=C and C=N Ring Stretches | Pyridine Ring |
| 1440-1395 | Medium | Coupled C-O Stretch and O-H Bend | Carboxylic Acid |
| 1350-1100 | Very Strong, Multiple Bands | C-F Stretches (Symmetric & Asymmetric) | Trifluoromethyl |
| 1300-1200 | Medium | Coupled C-O Stretch and O-H Bend | Carboxylic Acid |
| ~920 | Broad, Medium | O-H Out-of-Plane Bend | Carboxylic Acid |
| 900-675 | Medium | C-H Out-of-Plane Bends | Pyridine Ring |
Key Interpretive Insights:
-
The presence of the extremely broad O-H stretch is a definitive indicator of the carboxylic acid functionality and its dimeric association in the solid state.
-
The intense, sharp carbonyl peak confirms the carboxylic acid. Its position, potentially slightly higher than a simple benzoic acid, could be attributed to the electron-withdrawing nature of the trifluoromethyl group.
-
The very strong and complex absorptions in the 1350-1100 cm⁻¹ region are the unmistakable signature of the trifluoromethyl group.[5]
-
The pattern of bands in the 1600-1400 cm⁻¹ region is characteristic of the substituted pyridine ring.
Molecular Structure and Key Vibrational Modes
Figure 2. Structure and Key IR Absorptions.
Trustworthiness and Self-Validation
The protocols described herein are designed for self-validation. The anticipated presence of strong, well-defined, and characteristic peaks for each of the three key functional groups provides an intrinsic system for verification. A successful analysis will clearly exhibit:
-
The broad O-H band of the carboxylic acid.
-
The sharp C=O band of the carboxylic acid.
-
The characteristic ring stretching bands of the pyridine.
-
The intense C-F stretching bands of the trifluoromethyl group.
The absence or a significant shift of any of these key bands would suggest either an incorrect compound, the presence of considerable impurities, or a different chemical form (e.g., a salt).
Conclusion
IR spectroscopy is a rapid, dependable, and information-rich technique for the analysis of this compound. By adhering to the experimental protocol and applying the interpretive framework presented in this guide, researchers can confidently verify the structure and assess the quality of this vital molecule. This ensures the integrity of subsequent applications, from fundamental research to the development of new pharmaceuticals and materials.
References
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S. N. Nabi and N. Sheppard, J. Chem. Soc., 1959, 3439. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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J. F. Wojcik and T. H. Stock. Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry, 1988, 92 (8), 2153-2156. [Link]
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Jennifer D. Schuttlefield and Vicki H. Grassian. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 2010, 87 (4), 426-428. [Link][2]
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T. Sakan, A. Fujino, F. Murai, Y. Butsugan, A. Suzui, and S. Sugiura. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 1959, 7 (2), 176-180. [Link]
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University of California, Davis. Sample preparation for FT-IR. [Link]
-
Wikipedia. Infrared spectroscopy correlation table. [Link][7]
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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Executive Summary
4-(Trifluoromethyl)pyridine-2-carboxylic acid is a pivotal building block in modern chemistry, finding extensive application in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group and the chelating potential of the pyridine-2-carboxylic acid moiety, dictate its reactivity and, consequently, its fragmentation behavior under mass spectrometric analysis. This guide provides a comprehensive examination of the fragmentation pathways of this molecule, offering researchers and drug development professionals a predictive framework for its structural elucidation. We will explore the primary fragmentation mechanisms, including the dominant decarboxylation pathway, and detail the subsequent fragmentation of key ions. This analysis is supported by mechanistic insights derived from the established behavior of related pyridine carboxylic acids and trifluoromethylated aromatic systems.
Introduction to the Analyte and Mass Spectrometry
Core Chemical Characteristics
This compound (Molecular Weight: 191.11 g/mol , Formula: C₇H₄F₃NO₂) is a heterocyclic aromatic compound.[3][4] Its structure is characterized by two key functional groups whose interplay governs its fragmentation:
-
Pyridine-2-carboxylic Acid Moiety: The carboxylic acid group at the C-2 position (alpha to the ring nitrogen) is known to undergo facile decarboxylation, a process significantly influenced by the adjacent heteroatom.[5][6]
-
4-(Trifluoromethyl) Group: The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This profoundly influences the electron density of the pyridine ring, impacting the stability of the molecular ion and its subsequent fragments.[1]
Principles of Mass Spectrometric Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). In techniques like Electron Ionization (EI), the energy imparted to the molecule upon ionization is often sufficient to induce fragmentation. The resulting pattern of fragment ions serves as a molecular fingerprint. Electrospray Ionization (ESI) is a softer ionization technique, often yielding the intact molecular ion (or a protonated/deprotonated version), with fragmentation typically induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[7] This guide will focus on the intrinsic fragmentation pathways of the radical cation formed under ionizing conditions.
Predicted Mass Spectrometric Fragmentation Pathways
The fragmentation of this compound is predicted to be dominated by reactions involving the carboxylic acid group, with secondary fragmentation involving the pyridine ring and the trifluoromethyl substituent.
The Molecular Ion (M⁺•)
Upon ionization, the molecule forms a molecular radical cation (M⁺•) with an expected m/z of 191. Aromatic systems typically produce a relatively stable molecular ion that is readily observable.
Pathway A: Decarboxylation (The Dominant Pathway)
The most prominent fragmentation pathway for pyridine-2-carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).[8][9] This is mechanistically favored due to the proximity of the ring nitrogen, which can stabilize the resulting intermediate. The reaction proceeds as follows:
-
M⁺• (m/z 191) → [M - CO₂]⁺• + CO₂
This loss results in the formation of the 4-(trifluoromethyl)pyridine radical cation at m/z 147 . The stability of this fragment makes this the anticipated base peak or one of the most intense peaks in the spectrum. The mechanism is believed to proceed through a zwitterionic intermediate, which readily expels CO₂.[10][11]
Pathway B: α-Cleavages of the Carboxyl Group
Alternative, though likely less favorable, primary fragmentations involve the cleavage of bonds adjacent to the carbonyl group.
-
Loss of a Hydroxyl Radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[8]
-
M⁺• (m/z 191) → [M - •OH]⁺ + •OH
-
This pathway yields an intense ion at m/z 174 .
-
-
Loss of the Carboxyl Radical (•COOH): The expulsion of the entire carboxylic acid group as a radical is also possible.
-
M⁺• (m/z 191) → [M - •COOH]⁺ + •COOH
-
This results in a fragment ion at m/z 146 .
-
Secondary Fragmentation Pathways
The primary fragment ions undergo further dissociation to produce smaller, characteristic ions. The most significant secondary pathways originate from the m/z 147 ion generated via decarboxylation.
-
Loss of HCN: A hallmark fragmentation of pyridine rings is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da).
-
m/z 147 → [C₅H₃F₃]⁺• + HCN
-
This fragmentation leads to an ion at m/z 120 .
-
-
Fragmentation of the CF₃ Group: The strong C-F bonds make the trifluoromethyl group relatively stable. However, the loss of a fluorine radical (•F, 19 Da) can occur.
-
m/z 147 → [C₆H₄F₂N]⁺ + •F
-
This pathway would produce a fragment at m/z 128 .
-
The acylium ion at m/z 174 can also undergo decarbonylation (loss of CO, 28 Da) to yield the ion at m/z 146 , providing a secondary route to this fragment.
Summary of Key Predicted Fragment Ions
| m/z | Proposed Identity | Pathway |
| 191 | Molecular Ion [C₇H₄F₃NO₂]⁺• | - |
| 174 | Acylium Ion [M - •OH]⁺ | Primary α-Cleavage |
| 147 | Decarboxylated Ion [M - CO₂]⁺• | Primary Decarboxylation |
| 146 | Pyridyl Cation [M - •COOH]⁺ | Primary α-Cleavage or Secondary Decarbonylation |
| 128 | [m/z 147 - •F]⁺ | Secondary Fragmentation |
| 120 | [m/z 147 - HCN]⁺• | Secondary Fragmentation |
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation pathways, a robust experimental protocol is essential. Given the compound's polarity and thermal lability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS), which would likely require derivatization.[12][13]
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier ensures protonation for positive-ion mode ESI.
Recommended LC-MS/MS Parameters
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
MS¹ Scan Range: m/z 50-300.
-
MS² (Tandem MS): Perform product ion scans on the precursor ion at m/z 192 ([M+H]⁺). Use a normalized collision energy (NCE) ramp (e.g., 10-40 eV) to observe both low-energy and high-energy fragmentation pathways.
Rationale for Choices:
-
ESI Positive Mode: The pyridine nitrogen is basic and will readily accept a proton, making [M+H]⁺ the primary ion observed.
-
High-Resolution MS: Provides accurate mass measurements, allowing for the confirmation of elemental compositions for each fragment ion.[7]
-
Collision Energy Ramp: Ensures a comprehensive fragmentation pattern is captured, revealing both easily formed fragments and those requiring more energy.
Visualization of Fragmentation Mechanisms
The following diagrams illustrate the primary and key secondary fragmentation pathways predicted for this compound.
Caption: Primary fragmentation routes from the molecular ion.
Caption: Subsequent fragmentation of the primary m/z 147 ion.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the compound's distinct chemical features. The analysis strongly suggests that the primary and most diagnostically significant fragmentation is the loss of CO₂ to form a stable ion at m/z 147. Subsequent fragmentation of this ion via the loss of HCN (to m/z 120) further confirms the pyridine core. Understanding these pathways is crucial for scientists in pharmaceutical and agrochemical development, enabling confident identification and structural confirmation of this important synthetic intermediate and its derivatives. The experimental protocol provided herein offers a reliable method for obtaining high-quality tandem mass spectrometry data to verify these predictions.
References
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Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. Available from: [Link][14][15]
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Li, L., & Cole, R. B. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry, 14(24), 2385-2392. Available from: [Link][16]
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Kralj, B., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-3098. Available from: [Link][17][18]
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Błasiak, E., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(22), 4694-4699. Available from: [Link][19]
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Zhang, R., et al. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. European Journal of Mass Spectrometry, 10(5), 599-603. Available from: [Link][20]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available from: [Link][12]
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Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. Available from: [Link][21]
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El-Aneed, A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(15), 4475. Available from: [Link][13]
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Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3944. Available from: [Link][5]
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S. J. P. van Zonsbeek, et al. (2023). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available from: [Link][7]
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LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link][22]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link][8]
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Al-Zoubi, W., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5198. Available from: [Link][23]
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Fujimoto, H., & Umetsu, N. (2011). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 36(3), 397-407. Available from: [Link][1]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link][9]
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Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4883-4897. Available from: [Link][2]
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Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available from: [Link][6]
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Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link][10]
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Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link][11]
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4-(Trifluoromethyl)pyridine-2-carboxylic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Executive Summary
This compound is a heterocyclic building block of significant interest in pharmaceutical and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold confers valuable properties, including enhanced metabolic stability and binding affinity, making it a privileged motif in drug design. This guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound, detailing the experimental workflow for its characterization, the intricacies of its molecular geometry, and the complex supramolecular architecture governed by a network of intermolecular interactions. The analysis is grounded in recently published crystallographic data, offering researchers and drug development professionals critical insights into the solid-state behavior of this important compound.
Introduction: The Significance of Trifluoromethylpyridines
In modern medicinal chemistry, the introduction of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The trifluoromethyl (-CF₃) group, in particular, is valued for its high electronegativity, metabolic stability, and ability to increase lipophilicity. When appended to a pyridine ring, a core component of numerous pharmaceuticals, the resulting trifluoromethylpyridine scaffold offers a powerful platform for developing novel therapeutics. This compound (also known as 4-(Trifluoromethyl)picolinic acid) serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, including potential anti-inflammatory and anti-cancer agents. Understanding its solid-state structure is paramount for controlling crystallization processes, predicting polymorphism, and designing advanced materials such as co-crystals and metal-organic frameworks.
Molecular Properties and Characterization
The fundamental properties of this compound are summarized below. This data provides the essential chemical context for the subsequent structural analysis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 4-(Trifluoromethyl)picolinic acid | |
| CAS Number | 588702-62-9 | |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | |
| Melting Point | 157-165 °C | |
| SMILES | C1=CN=C(C=C1C(F)(F)F)C(=O)O | |
| InChIKey | BPRWTROIQXSSOC-UHFFFAOYSA-N |
Experimental Protocol: Synthesis and Single-Crystal Growth
While the title compound is commercially available, this section outlines a representative protocol for its synthesis and the subsequent growth of diffraction-quality single crystals, a critical prerequisite for X-ray analysis.
Synthesis of 4-(Trifluoromethyl)nicotinic Acid (Isomeric Example)
A general route to related trifluoromethyl-substituted pyridine carboxylic acids involves the hydrogenolysis of chlorinated precursors.
-
Precursor Loading: In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, absolute ethanol (as solvent), triethylamine (as a base), and 5% Palladium on carbon (Pd/C) as a catalyst.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then fill with hydrogen gas to a pressure of approximately 1.8 MPa.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction proceeds via catalytic hydrogenolysis, where chlorine atoms are replaced by hydrogen. Monitor the reaction progress by observing hydrogen uptake.
-
Workup: After the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate, to yield the final product.
Single-Crystal Growth Methodology
The growth of high-quality single crystals is essential for accurate structure determination. Slow evaporation from a suitable solvent is a common and effective technique.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The goal is to create a saturated or near-saturated solution at room or slightly elevated temperature. A mixture of a good solvent (e.g., ethanol, acetone) and a poorer solvent (e.g., hexane, water) can be effective for fine-tuning solubility.
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in the chosen solvent in a clean vial. Gentle warming may be applied to facilitate dissolution.
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, initiating nucleation and crystal growth.
-
Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
In-Depth Crystal Structure Analysis
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The workflow for this analysis is a multi-stage process requiring meticulous execution.
Crystallographic Data Summary
The crystal structure of this compound has been determined and was recently reported. The compound crystallizes in the triclinic space group P-1 with twelve molecules in the asymmetric unit (Z' = 12). This high Z' value is unusual and indicates a highly complex and fascinating packing arrangement. Key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇H₄F₃NO₂ |
| Formula Weight | 191.11 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 (No. 2) |
| a (Å) | 9.1863(6) |
| b (Å) | 15.1325(9) |
| c (Å) | 17.6356(11) |
| α (°) | 107.189(2) |
| β (°) | 93.126(2) |
| γ (°) | 103.753(2) |
| Volume (ų) | 2254.2(2) |
| Z (Formula units/cell) | 12 |
| Rgt(F) | 0.0518 |
| wRref(F²) | 0.1278 |
| Data obtained from Zhou, J. & Zhang, X. (2025). |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily dictated by a network of hydrogen bonds. In structures containing carboxylic acids and pyridine rings, two robust supramolecular synthons are commonly observed: the carboxylic acid homodimer and the acid-pyridine heterodimer.
-
Carboxylic Acid Homodimer: Two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds, forming a highly stable eight-membered ring motif denoted as R²₂(8) in graph-set notation.
-
Acid-Pyridine Heterodimer: The acidic proton of the carboxylic acid forms a strong O-H···N hydrogen bond with the basic nitrogen atom of the pyridine ring.
The presence of twelve independent molecules in the asymmetric unit (Z' = 12) is a remarkable feature. High Z' structures often arise when molecules struggle to pack efficiently using standard crystallographic symmetry operations. This can be due to a "frustration" between competing intermolecular interactions, such as the optimization of hydrogen bonds versus efficient space-filling. In this case, the twelve molecules likely adopt slightly different conformations or local environments to maximize packing density and satisfy a complex network of O-H···O, O-H···N, and potentially weaker C-H···O and C-H···F interactions.
Implications for Drug Development and Crystal Engineering
The detailed structural knowledge of this compound has significant practical implications:
-
Polymorph Screening: The discovery of a complex Z' = 12 structure suggests that the crystallization landscape of this compound may be intricate. This highlights the critical need for thorough polymorph screening in drug development to identify and characterize all possible solid forms, as different polymorphs can have vastly different solubilities, stabilities, and bioavailabilities.
-
Co-crystal Design: As a molecule with strong hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) sites, it is an excellent candidate for co-crystallization. By combining it with other active pharmaceutical ingredients (APIs), it is possible to create novel multi-component solids with tailored physical properties, such as improved solubility or stability.
-
Structure-Property Relationships: The crystal structure provides precise data on bond lengths, angles, and intermolecular contacts. This information can be used to parameterize and validate computational models aimed at predicting crystal structures and physical properties, ultimately accelerating the materials design process.
Conclusion
The single-crystal structure of this compound reveals a complex solid-state architecture characterized by a triclinic unit cell containing twelve symmetry-independent molecules. This high Z' packing is a testament to the intricate network of hydrogen bonds and other weak interactions that guide the supramolecular assembly. This detailed structural understanding is not merely of academic interest; it provides an essential foundation for rational polymorph control, co-crystal design, and the development of new pharmaceutical and material applications based on this versatile chemical building block.
References
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Zhou, J. & Zhang, X. (2025). The crystal structure of this compound, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Chemical Crystallography, University of Glasgow. (n.d.). Z' > 1. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 11, 2026, from [Link]
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Steed, J. W. (n.d.). What is Z'?. Durham University. Retrieved January 11, 2026, from [Link]
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Zhou, J. & Zhang, X. (2025). The crystal structure of this compound, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. [Link]
-
MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved January 11, 2026, from [Link]
A Technical Guide to Quantum Chemical Analysis of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Leveraging Density Functional Theory (DFT), this document outlines a robust, step-by-step computational protocol designed for researchers, chemists, and drug development professionals. We delve into the causality behind methodological choices, focusing on the B3LYP functional and the 6-311++G(d,p) basis set to ensure a high degree of accuracy. Key molecular properties—including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP)—are calculated and interpreted. The insights derived from these analyses are directly correlated with their applications in rational drug design, such as predicting reactivity, understanding intermolecular interactions, and identifying potential binding sites. This guide serves as both a practical workflow and an interpretive resource for harnessing computational chemistry to accelerate drug discovery programs.
Introduction: The Significance of a Fluorinated Pyridine Scaffold
This compound is a heterocyclic compound of significant interest in pharmaceutical research. Its structure combines three critical pharmacophoric elements: a pyridine ring, a common scaffold in numerous approved drugs; a carboxylic acid group, which can act as a hydrogen bond donor/acceptor or a metal-chelating group; and a trifluoromethyl (CF3) group. The CF3 group is a powerful modulator of physicochemical properties; it is highly electronegative, metabolically stable, and can significantly enhance properties like lipophilicity and binding affinity.[1]
Understanding the precise three-dimensional structure, electronic properties, and reactive sites of this molecule is paramount for designing effective and specific drug candidates. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective, and accurate means to elucidate these properties before undertaking expensive and time-consuming laboratory synthesis.[2] DFT allows us to build a detailed electronic-level understanding that can guide the design of molecules with improved efficacy, stability, and bioavailability.[3][4] This guide will walk through the theoretical and practical steps to perform and interpret these crucial calculations.
Theoretical Foundations: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[2] The core principle of DFT is that all the properties of a molecule can be determined from its electron density, ρ(r), which is a function of only three spatial variables. This is a significant simplification compared to wave function-based methods that deal with 3N variables for N electrons.[6]
In practice, we use approximations for the exchange-correlation functional, which accounts for the complex quantum effects of electron exchange and correlation. For drug-like organic molecules, hybrid functionals are often the most effective.[6]
Choice of Functional and Basis Set:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that mixes a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. It is widely used and has demonstrated high accuracy for a broad range of organic molecules and their properties.[6]
-
Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a flexible and accurate description of the electron distribution.
-
6-311G : A triple-split valence basis set, meaning each valence atomic orbital is described by three functions, allowing for greater flexibility.
-
++ : Adds diffuse functions to both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions like hydrogen bonds.[7]
-
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape, which is essential for describing chemical bonds accurately.[8]
-
This combination, B3LYP/6-311++G(d,p), is a well-validated and robust choice for calculating the properties of pharmaceutical compounds.[9][10]
Computational Workflow: A Validated Protocol
The following protocol outlines the systematic steps for performing a comprehensive quantum chemical analysis. This workflow is designed to be self-validating, where the results of one step (e.g., frequency analysis) confirm the success of the previous step (geometry optimization).
Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial 3D cleanup or preliminary molecular mechanics optimization to generate a reasonable starting geometry. The IUPAC name is this compound and its canonical SMILES string is C1=CN=C(C=C1C(F)(F)F)C(=O)O.[11]
-
-
Geometry Optimization:
-
Submit the structure for geometry optimization using the DFT method.
-
Keywords: Opt B3LYP/6-311++G(d,p)
-
This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the molecule's lowest energy conformation.
-
-
Vibrational Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation.
-
Keywords: Freq B3LYP/6-311++G(d,p)
-
Validation: A true energy minimum is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
This calculation also provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[12]
-
-
Electronic Property Calculation:
-
Using the validated, optimized geometry, perform a single-point energy calculation to derive detailed electronic properties.
-
This step typically involves generating population analysis (for charges) and molecular orbitals (for HOMO-LUMO analysis).
-
Keywords: B3LYP/6-311++G(d,p) Pop=NBO (for Natural Bond Orbital analysis) or Pop=Mulliken and IOp(6/7=3).
-
-
Molecular Electrostatic Potential (MEP) Mapping:
Visualization of the Computational Workflow
The logical flow of the protocol can be visualized as follows:
Caption: A flowchart of the quantum chemical calculation protocol.
Results and Interpretation for Drug Discovery
This section discusses the key outputs from the computational workflow and their direct relevance to drug development professionals.
Optimized Molecular Geometry
The optimization calculation provides the most stable 3D arrangement of the atoms, along with precise bond lengths and angles.
| Parameter | Description | Significance in Drug Design |
| Bond Lengths/Angles | Precise distances and angles between atoms. | Defines the molecule's 3D shape (conformation), which is critical for fitting into a biological target's binding pocket. |
| Dihedral Angles | Torsional angles defining the orientation of functional groups. | Determines the rotational flexibility of the molecule and its accessible conformations. A semi-rigid structure is often desirable for specificity. |
| Planarity | The degree to which the pyridine ring is planar. | A planar aromatic ring is crucial for π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in a protein target. |
These geometric parameters are the foundation for all subsequent analyses and are essential for structure-based drug design and docking studies.
Vibrational Analysis
The frequency calculation predicts the molecule's vibrational modes, which correspond to peaks in its IR and Raman spectra. The pyridine ring has characteristic vibrations that can be identified.[15][16] For example, C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region, while C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ range.[12] The strong C-F stretching modes from the CF3 group are also a key signature. This analysis is crucial for:
-
Structural Confirmation: Comparing the calculated spectrum to an experimental one can confirm the identity and purity of a synthesized compound.
-
Understanding Dynamics: Provides insight into the molecule's intramolecular motions and stability.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[17]
-
HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons (nucleophilicity).[17]
-
LUMO: The innermost empty orbital. It represents the ability to accept electrons (electrophilicity).[17]
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[18]
-
A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[19]
-
A small gap implies high chemical reactivity and suggests the molecule is more polarizable.[20]
| Parameter | Calculated Value (eV) | Implication for Drug Design |
| E(HOMO) | [Example Value: -7.5 eV] | A lower HOMO energy indicates a weaker ability to donate electrons, suggesting higher stability against oxidation. |
| E(LUMO) | [Example Value: -1.2 eV] | A higher LUMO energy suggests a weaker ability to accept electrons, implying resistance to reduction. |
| ΔE (LUMO-HOMO) | [Example Value: 6.3 eV] | A relatively large gap suggests good chemical stability, which is often a desirable trait for a drug candidate to minimize off-target reactivity. |
(Note: The values above are illustrative examples and would be replaced with actual calculated data.)
This analysis helps predict metabolic stability and potential sites of covalent interaction.[21]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a 3D visualization of the charge distribution around a molecule, providing a guide to its intermolecular interaction behavior.[22] It is an invaluable tool for understanding drug-receptor interactions.[13][14]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and are attractive to positive charges (e.g., hydrogen bond donors, metal ions). In our molecule, these are expected around the carboxylic acid oxygens and the pyridine nitrogen.[22]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack and are attractive to negative charges (e.g., hydrogen bond acceptors). These are expected around the acidic hydrogen of the carboxylic acid group.[22]
-
Green/Yellow Regions (Neutral Potential): Indicate areas of low polarity, often associated with nonpolar or hydrophobic regions.
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4-(Trifluoromethyl)picolinic acid synonyms and structure
An In-Depth Technical Guide to 4-(Trifluoromethyl)picolinic Acid
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)picolinic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its chemical identity, structural characteristics, and physicochemical properties. The guide will further explore its synthesis, inherent reactivity based on the interplay of its functional groups, and key applications, supported by detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Introduction: The Significance of Fluorinated Picolinic Acids
Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a well-established class of compounds known for their potent chelating properties and diverse biological activities.[1] The introduction of a trifluoromethyl (CF₃) group onto the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] The CF₃ group is a strong electron-withdrawing moiety, which enhances the acidity of the carboxylic acid and modifies the reactivity of the pyridine ring.[2] In medicinal chemistry, this substitution is a cornerstone strategy for improving a drug candidate's pharmacokinetic profile, often leading to increased bioavailability and a longer half-life.[3] 4-(Trifluoromethyl)picolinic acid, therefore, emerges as a valuable synthon, combining the proven scaffolding of picolinic acid with the advantageous properties of the trifluoromethyl group.
Chemical Identity and Structure
A clear understanding of a compound's identity is fundamental for any scientific application. This section details the nomenclature and structural features of 4-(Trifluoromethyl)picolinic acid.
Synonyms and Identifiers
The compound is known by several names, which can be critical for comprehensive literature and database searches.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | [4] |
| Common Synonym | 4-(Trifluoromethyl)-picolinic acid | [1][4][5] |
| CAS Number | 588702-62-9 | [5][6][7] |
| Molecular Formula | C₇H₄F₃NO₂ | [5][6][7] |
| Molecular Weight | 191.11 g/mol | [4][5][7] |
| InChI Key | BPRWTROIQXSSOC-UHFFFAOYSA-N | [4][7] |
Other identifiers include: 4-(Trifluoromethyl)-2-pyridinecarboxylic acid, MFCD07438043, and CHEMBL4457121.[1][4][7]
Molecular Structure
The structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a trifluoromethyl group.
Caption: 2D Structure of 4-(Trifluoromethyl)picolinic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.
| Property | Value | Source(s) |
| Physical Form | Powder | [7] |
| Melting Point | 157-162 °C | [7] |
| Boiling Point | 293.6°C at 760 mmHg (Predicted) | [1] |
| Solubility | Information not widely available, but expected to be soluble in polar organic solvents like DMSO and Methanol. | |
| pKa | Not experimentally determined in searches, but expected to be lower (more acidic) than picolinic acid (pKa ≈ 5.2) due to the electron-withdrawing CF₃ group. |
Synthesis and Purification
While multiple synthetic routes exist for trifluoromethyl-substituted pyridines, a common and effective strategy involves the construction of the substituted ring followed by functional group manipulation.[2] A representative synthesis can be adapted from protocols for the isomeric 4-(trifluoromethyl)nicotinic acid, which often involves the hydrolysis of a nitrile precursor.[4][8]
Caption: General synthetic workflow for 4-(Trifluoromethyl)picolinic acid.
Experimental Protocol: Synthesis via Hydrolysis
This protocol is a representative example based on analogous syntheses of related compounds.[4][8]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(Trifluoromethyl)-2-cyanopyridine (10.0 g, 58.1 mmol).
-
Hydrolysis: Add 100 mL of a 6 M aqueous sodium hydroxide (NaOH) solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring to adjust the pH to approximately 2-3. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove residual salts.
-
Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight.
-
Purification (Optional): If necessary, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield high-purity 4-(Trifluoromethyl)picolinic acid.
Causality behind choices:
-
Base Hydrolysis: Strong base (NaOH) is used to saponify the nitrile group to a carboxylate salt, which is a robust and high-yielding transformation.[8]
-
Acidification: Acid is required to protonate the sodium carboxylate salt intermediate, causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution, enabling easy isolation.
-
Cold Water Wash: Washing with cold water removes inorganic by-products (like NaCl) while minimizing the loss of the desired organic product due to its lower solubility at reduced temperatures.
Applications in Research and Development
The unique structural and electronic features of 4-(Trifluoromethyl)picolinic acid make it a valuable tool in several areas of chemical science.
Ligand in Coordination Chemistry
Picolinic acids are classic bidentate ligands, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen. This chelating ability is retained in 4-(Trifluoromethyl)picolinic acid, allowing it to be used in the synthesis of coordination compounds and metal-organic frameworks (MOFs).[1][9] The electron-withdrawing CF₃ group can modulate the electronic properties of the resulting metal complex, potentially influencing its catalytic activity, magnetic properties, or luminescence.
Building Block in Agrochemicals and Pharmaceuticals
The trifluoromethyl-pyridine motif is a key structural feature in several active pharmaceutical and agrochemical ingredients.[2][10] For example, the insecticide Flonicamid contains a 4-trifluoromethyl-nicotinamide structure, highlighting the importance of this scaffold in developing bioactive molecules.[10] 4-(Trifluoromethyl)picolinic acid serves as a direct precursor for amides, esters, and other derivatives, enabling the exploration of new chemical space in drug discovery and crop protection. The picolinic acid framework itself is a key component in small molecule inhibitors targeting metalloenzymes.[11][12]
Experimental Protocol: Synthesis of a Metal Complex
The following is a general protocol for the synthesis of a nickel(II) complex, adapted from a procedure for unsubstituted picolinic acid, demonstrating its utility as a ligand.[11]
-
Solution Preparation: In a 50 mL flask, dissolve nickel(II) acetate tetrahydrate (87 mg, 0.35 mmol) and a supporting ligand such as tris(2-pyridylmethyl)amine (TPA) (102 mg, 0.35 mmol) in 5 mL of methanol. Stir for 10 minutes at room temperature.
-
Ligand Addition: Add a solution of 4-(Trifluoromethyl)picolinic acid (67 mg, 0.35 mmol) in 2 mL of methanol to the reaction mixture. The solution color may change upon addition.
-
Counter-ion Addition: Add sodium hexafluorophosphate(V) (59 mg, 0.35 mmol) and allow the reaction to stir overnight at room temperature.
-
Isolation: A solid precipitate should form. Collect the complex by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold methanol and dry under vacuum.
-
Characterization: The resulting complex can be characterized by X-ray crystallography, IR spectroscopy (to observe shifts in C=O and C=N stretching frequencies), and UV-vis spectroscopy.
Causality behind choices:
-
Methanol Solvent: Methanol is a good solvent for the metal salt and organic ligands, facilitating a homogeneous reaction.
-
Supporting Ligand (TPA): A supporting ligand like TPA is often used to occupy some of the metal's coordination sites, preventing the formation of simple polymeric structures and allowing for the isolation of a discrete, well-defined complex with the picolinate ligand.
-
Counter-ion (PF₆⁻): The hexafluorophosphate anion is a large, non-coordinating counter-ion used to precipitate the cationic metal complex from solution.
Safety and Handling
According to aggregated GHS information, 4-(Trifluoromethyl)picolinic acid is considered harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a contained balance).
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(Trifluoromethyl)picolinic acid is a highly functionalized heterocyclic compound with significant potential. Its synthesis is achievable through established chemical transformations, and its structure offers a unique combination of features: a strong bidentate chelating site and a metabolically robust, electron-withdrawing trifluoromethyl group. These attributes make it an attractive building block for the development of novel catalysts, advanced materials, pharmaceuticals, and agrochemicals. This guide has provided the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable synthon into their scientific endeavors.
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Park, H., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PubMed Central (PMC). [Link]
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A Deep Dive into the Theoretical Landscape of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid: A Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical examination of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will explore its structural, spectroscopic, and electronic properties through the lens of quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's potential as a scaffold in drug design. The synthesis, spectroscopic characterization, and in-silico evaluation of its reactivity and potential biological interactions will be discussed, supported by detailed computational protocols and data analysis.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their overall metabolic stability. The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of the -CF3 group can also modulate the pKa of the carboxylic acid moiety, impacting its ionization state at physiological pH. This compound, also known as 4-(trifluoromethyl)picolinic acid, combines these features, making it a compelling building block for the design of novel therapeutic agents. This guide will systematically dissect the theoretical underpinnings that make this molecule a promising candidate for drug discovery endeavors.
Molecular Structure and Synthesis
The foundational step in understanding any molecule is to elucidate its three-dimensional structure and develop a reliable synthetic route.
Crystal Structure Analysis
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the triclinic space group P-1. The crystal structure reveals the planar nature of the pyridine ring and the relative orientation of the carboxylic acid and trifluoromethyl substituents. This experimentally determined geometry serves as a crucial benchmark for validating the accuracy of our computational models.
Synthetic Pathway
While several methods for the synthesis of trifluoromethylated pyridines have been reported, a common approach involves the cyclocondensation of a trifluoromethyl-containing building block. A general, multi-step synthesis is outlined below. It is important to note that specific reaction conditions may require optimization.
Experimental Protocol: Synthesis of this compound
A feasible synthetic route starts from commercially available precursors and involves a series of transformations to construct the substituted pyridine ring followed by functional group manipulations to introduce the carboxylic acid. A plausible, albeit general, pathway is described in the literature, often starting with a pre-functionalized pyridine ring. For instance, a synthetic route could involve the following key steps:
-
Starting Material: A suitable starting material would be a commercially available 4-substituted pyridine derivative.
-
Introduction of the Trifluoromethyl Group: This can be achieved through various fluorination techniques, often involving a Sandmeyer-type reaction on an amino-substituted pyridine or by using Ruppert's reagent (TMSCF3).
-
Introduction of the Carboxylic Acid Group: This can be accomplished by the oxidation of a methyl group at the 2-position or through a metal-catalyzed carboxylation of a halo-pyridine derivative.
A more detailed, step-by-step protocol from a patent literature involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent hydrolysis and catalytic hydrogenation to yield the final product.[1]
Spectroscopic Characterization: A Harmony of Theory and Experiment
Spectroscopic techniques provide a window into the molecule's structure and bonding. By comparing experimental spectra with theoretically calculated values, we can gain a high degree of confidence in our understanding of the molecule's properties.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum of this compound is characterized by distinct vibrational modes. The most prominent of these are the O-H stretching of the carboxylic acid, which appears as a broad band, and the C=O stretching vibration. The C-F stretching modes of the trifluoromethyl group are also readily identifiable.
Density Functional Theory (DFT) calculations are invaluable for assigning these vibrational modes. By calculating the harmonic frequencies at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), we can correlate the calculated frequencies with the experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of the hydrogen and carbon atoms within the molecule. The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring significantly influence the chemical shifts of the aromatic protons and carbons.
Protocol: Computational NMR Chemical Shift Prediction
-
Geometry Optimization: Optimize the molecular geometry of this compound using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
NMR Calculation: Perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation on the optimized geometry using a functional known to provide accurate chemical shift predictions (e.g., mPW1PW91) and a larger basis set.
-
Referencing and Scaling: Reference the calculated absolute shieldings to a standard (e.g., TMS) to obtain chemical shifts. Empirical scaling factors may be applied to improve agreement with experimental data.
A comparative analysis of the predicted and experimental NMR data is essential for structural confirmation.
Quantum Chemical Investigations: Unveiling the Electronic Landscape
DFT calculations provide a deeper understanding of the electronic structure and reactivity of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a greater non-linear optical activity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring, while the hydrogen of the carboxylic acid and the region around the trifluoromethyl group would exhibit positive potential.
Diagram: Workflow for Quantum Chemical Calculations
Caption: A generalized workflow for performing DFT calculations on this compound.
Molecular Docking: Predicting Biological Interactions
To explore the potential of this compound as a drug candidate, molecular docking simulations can be employed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.
Protocol: Molecular Docking Simulation
-
Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.
-
Grid Generation: Define the binding site on the target protein and generate a grid box that encompasses this active site.
-
Docking: Run the docking simulation using software such as AutoDock or Glide. The program will explore various conformations and orientations of the ligand within the binding site.
-
Analysis: Analyze the docking results to identify the most favorable binding poses based on the scoring function. Visualize the protein-ligand interactions to understand the key binding determinants.
Diagram: Molecular Docking Workflow
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The Emergence of a Key Building Block: A Technical Guide to 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Scaffold in Modern Drug Discovery and Agrochemical Research.
Introduction: The Significance of a Fluorinated Pyridine Carboxylic Acid
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity, metabolic stability, and pharmacokinetic properties. Among the privileged structures that have emerged, 4-(Trifluoromethyl)pyridine-2-carboxylic acid stands out as a critical building block. Its unique electronic and steric properties, conferred by the trifluoromethyl group at the 4-position and the carboxylic acid at the 2-position of the pyridine ring, have made it an invaluable synthon for the development of novel pharmaceuticals and crop protection agents.
This technical guide provides a comprehensive overview of this compound, from its historical context within the broader discovery of trifluoromethylpyridines to the evolution of its synthetic routes and its diverse applications in drug discovery and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 588702-62-9 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1] |
| Melting Point | 161-165 °C | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(Trifluoromethyl)picolinic acid | [1][2] |
A Historical Perspective: The Dawn of Trifluoromethylpyridines
The journey to this compound begins with the broader exploration of trifluoromethyl-substituted aromatic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported as early as 1898.[4] However, it was not until 1947 that a trifluoromethyl group was successfully introduced into a pyridine ring.[4] This pioneering work laid the foundation for the development of a vast array of trifluoromethylpyridine (TFMP) derivatives, which have since found widespread use in various industries.
Early methods for the synthesis of trifluoromethylpyridines primarily relied on harsh reaction conditions, such as high-temperature, gas-phase fluorination of trichloromethylpyridines.[5] These processes often resulted in a mixture of products and were not always suitable for the synthesis of specific isomers. The need for more selective and milder synthetic methods drove further research in this area.
While a definitive first synthesis of this compound is not readily apparent in early literature, its development is intrinsically linked to the growing importance of substituted picolinic acids in medicinal and agricultural chemistry. Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides, with newer generations of these compounds being launched in recent years.[6][7]
The Evolution of Synthetic Strategies
The synthesis of this compound and its isomers has evolved significantly, moving from classical, often harsh, methods to more sophisticated and efficient strategies. Two primary approaches have emerged as the most common for preparing trifluoromethylpyridine derivatives: chlorine/fluorine exchange and cyclocondensation reactions using trifluoromethyl-containing building blocks.[8]
Modern Synthetic Approaches
Contemporary methods for the synthesis of 4-(trifluoromethyl)pyridine carboxylic acid derivatives often employ multi-step sequences starting from readily available precursors. A general representation of a modern synthetic workflow is illustrated below.
Figure 1: A generalized modern synthetic workflow for this compound.
A notable patented method for a related isomer, 4-trifluoromethylnicotinic acid, involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent catalytic hydrogenolysis and hydrolysis.[9]
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of a modern synthetic route to a 4-(trifluoromethyl)pyridine carboxylic acid derivative, adapted from patented literature.[9] This multi-step synthesis highlights the key transformations involved.
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
-
Reactants: Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, Potassium hydroxide (catalyst).
-
Procedure: A mixture of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide is treated with a catalytic amount of potassium hydroxide in a suitable solvent. The reaction mixture is heated to effect cyclization.
-
Rationale: This Knoevenagel-type condensation followed by intramolecular cyclization is an efficient method for constructing the substituted pyridine ring from acyclic precursors.
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine
-
Reactant: 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, Phosphorus oxychloride (POCl₃).
-
Procedure: The dihydroxypyridine derivative from Step 1 is treated with an excess of phosphorus oxychloride. The reaction is typically heated to drive the conversion of the hydroxyl groups to chlorides.
-
Rationale: POCl₃ is a standard and effective reagent for the chlorination of hydroxyl groups on heterocyclic rings.
Step 3: Hydrolysis of the Cyano Group
-
Reactant: 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, Sodium hydroxide.
-
Procedure: The cyano group of the dichloropyridine derivative is hydrolyzed to a carboxylic acid using a strong base such as sodium hydroxide in an aqueous or alcoholic solution, typically with heating.
-
Rationale: Basic hydrolysis is a common method for the conversion of nitriles to carboxylic acids.
Step 4: Catalytic Hydrogenolysis
-
Reactant: 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure: The dichloro-substituted pyridine carboxylic acid is subjected to catalytic hydrogenolysis using a palladium catalyst under a hydrogen atmosphere. This step removes the chlorine atoms from the pyridine ring.
-
Rationale: Palladium-catalyzed hydrogenolysis is a highly effective method for the dehalogenation of aryl chlorides, providing a clean conversion to the desired product.
The Role of this compound in Drug Discovery and Agrochemicals
The unique structural and electronic features of this compound make it a valuable building block in the design of biologically active molecules. The trifluoromethyl group can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[10]
Applications in Medicinal Chemistry
While specific drugs containing the this compound moiety are not prominently disclosed in the public domain, its structural isomers and related derivatives are key components in several therapeutic agents. For instance, trifluoromethylpyridine derivatives have been identified as high-affinity antagonists for the TRPV1 (vanilloid) receptor, a target for pain relief.[11] The general class of substituted picolinic acids is also explored for various biomedical applications, including their use as ligands for metal ion complexation in imaging agents.[12]
The logical workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Figure 2: The role of this compound in a typical drug discovery workflow.
Importance in Agrochemicals
The trifluoromethylpyridine scaffold is a well-established feature in a number of commercial agrochemicals.[8] While 4-trifluoromethyl-substituted pyridines are less common than their 3-, 5-, and 6-substituted counterparts, they are present in notable products. For example, the insecticide flonicamid and the herbicide pyroxsulam contain a 4-trifluoromethyl-substituted pyridine moiety.[4][8] The development of novel picolinic acid-based herbicides continues to be an active area of research, with scientists designing and synthesizing new analogs to improve efficacy and crop safety.[6][7]
Conclusion and Future Outlook
This compound has emerged from the broader field of fluorinated heterocycles to become a valuable and versatile building block in its own right. While its early history is intertwined with the development of trifluoromethylpyridines in general, the evolution of its synthesis has provided researchers with efficient means to incorporate this important scaffold into novel molecules. Its utility in both medicinal chemistry and agrochemical research underscores the power of strategic fluorine substitution in molecular design. As the demand for new and improved pharmaceuticals and crop protection agents continues to grow, it is certain that this compound and its derivatives will play an increasingly important role in the innovations of tomorrow.
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Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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Carruthers, N., et al. (2005). Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. Journal of Medicinal Chemistry, 48(5), 1548-1551. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Introduction
4-(Trifluoromethyl)pyridine-2-carboxylic acid, also known as 4-(trifluoromethyl)-picolinic acid, is a pivotal heterocyclic building block in modern chemical research.[1][2] Its structure, which combines the versatile pyridine scaffold with the unique physicochemical properties of a trifluoromethyl (-CF3) group, makes it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[3][4] The presence of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly sought after in drug design.[4] This guide provides detailed, field-proven protocols for two robust synthetic routes to this important compound, explaining the chemical logic behind each step to ensure both reproducibility and a deeper understanding of the process.
Strategic Overview: Pathways to the Target Molecule
The synthesis of substituted pyridine carboxylic acids can be approached through several strategic disconnections. For this compound, two of the most reliable and scalable strategies involve:
-
Route A: Hydrolysis of a Cyanopyridine Intermediate. This classic approach leverages the robust and high-yielding conversion of a nitrile functional group into a carboxylic acid. The key is the efficient preparation of the 2-cyano-4-(trifluoromethyl)pyridine precursor.
-
Route B: Organometallic Carboxylation of a Halopyridine. This method utilizes a halogenated pyridine precursor, which undergoes a metal-halogen exchange or deprotonation to form a reactive organometallic intermediate. This intermediate is then "quenched" with carbon dioxide to install the carboxylic acid group.[5]
Both pathways offer distinct advantages and are amenable to standard laboratory equipment. The choice between them may depend on the availability of starting materials and specific experimental constraints.
Route A: Synthesis via Cyanopyridine Hydrolysis
This two-step sequence first involves the synthesis of the nitrile intermediate followed by its hydrolysis. The cyanation of a 2-halopyridine is a common and effective method for introducing the nitrile group.
Workflow for Route A
Caption: Synthetic pathway via cyanation and subsequent hydrolysis.
Step 1: Protocol for Synthesis of 2-Cyano-4-(trifluoromethyl)pyridine
Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction, specifically a Rosenmund-von Braun reaction. Copper(I) cyanide is used as the cyanide source. The copper facilitates the displacement of the bromide, which is a good leaving group, from the electron-deficient pyridine ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of transformation, effectively solvating the copper salt and allowing the reaction to proceed at an elevated temperature.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 2-Bromo-4-(trifluoromethyl)pyridine | 225.99[6] | 1.0 | 10.0 g (44.2 mmol) |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 4.75 g (53.1 mmol) |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-(trifluoromethyl)pyridine (10.0 g, 44.2 mmol) and copper(I) cyanide (4.75 g, 53.1 mmol).
-
Under a gentle flow of nitrogen, add anhydrous DMF (100 mL).
-
Heat the reaction mixture to 150 °C with vigorous stirring. Maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the dark mixture to room temperature.
-
Pour the reaction mixture into a solution of ethylenediamine (15 mL) in water (150 mL) and stir for 30 minutes to complex the copper salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-cyano-4-(trifluoromethyl)pyridine as a solid.
Step 2: Protocol for Hydrolysis to this compound
Rationale: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.[7] Acid-catalyzed hydrolysis, chosen here, proceeds via protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction is driven to completion by heating, leading to the formation of the carboxylic acid and ammonium sulfate as a byproduct.[7][8]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 2-Cyano-4-(trifluoromethyl)pyridine | 172.11 | 1.0 | 5.0 g (29.0 mmol) |
| Sulfuric Acid (H2SO4), 70% aqueous | 98.08 | - | 50 mL |
| Sodium Hydroxide (NaOH), 5 M aqueous | 40.00 | - | As needed |
| Hydrochloric Acid (HCl), 6 M aqueous | 36.46 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-cyano-4-(trifluoromethyl)pyridine (5.0 g, 29.0 mmol) in 70% aqueous sulfuric acid (50 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The solid should gradually dissolve as the reaction proceeds.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g) in a beaker.
-
Slowly neutralize the acidic solution by adding 5 M aqueous NaOH until the pH is approximately 7. Be cautious as this is an exothermic process.
-
Adjust the pH of the solution to 2-3 by the dropwise addition of 6 M HCl. A precipitate of the product should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under vacuum to afford this compound.[9] Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Route B: Synthesis via Organometallic Carboxylation
This route involves the formation of an organolithium species from a bromopyridine precursor, which is then trapped with carbon dioxide. This method is highly effective for installing a carboxylic acid group at a specific position.
Workflow for Route B
Caption: Synthetic pathway via organometallic carboxylation.
Protocol for Carboxylation of 2-Bromo-4-(trifluoromethyl)pyridine
Rationale: This protocol relies on a lithium-halogen exchange reaction. n-Butyllithium (n-BuLi), a strong organometallic base, rapidly exchanges with the bromine atom at the 2-position of the pyridine ring at very low temperatures (-78 °C). This low temperature is critical to prevent side reactions, such as attack on the trifluoromethyl group or the pyridine ring itself. The resulting organolithium intermediate is a powerful nucleophile that readily attacks the electrophilic carbon of solid carbon dioxide (dry ice). A final acidic workup protonates the carboxylate salt to yield the desired carboxylic acid.[5][6]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 2-Bromo-4-(trifluoromethyl)pyridine | 225.99[6] | 1.0 | 5.0 g (22.1 mmol) |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 1.1 | 9.7 mL (24.3 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
| Carbon Dioxide (CO2), solid (dry ice) | 44.01 | Excess | ~20 g |
| Hydrochloric Acid (HCl), 1 M aqueous | 36.46 | - | ~50 mL |
Procedure:
-
Set up a 250 mL three-neck flask, oven-dried and assembled while hot, under a nitrogen atmosphere. Equip it with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
Add 2-bromo-4-(trifluoromethyl)pyridine (5.0 g, 22.1 mmol) and anhydrous THF (100 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, add n-butyllithium (9.7 mL of a 2.5 M solution in hexanes, 24.3 mmol) dropwise via syringe over 15 minutes. Stir the resulting solution for an additional 30 minutes at -78 °C.
-
In a separate beaker, crush ~20 g of dry ice into a fine powder.
-
Rapidly transfer the cold organolithium solution via cannula into the beaker containing the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO2.
-
Quench the reaction by slowly adding 1 M HCl (~50 mL) until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as described in Route A.
Safety & Handling
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
Copper(I) Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin. Work in a well-ventilated fume hood. Quench all residues with bleach.
-
Trifluoromethylated Compounds: Handle with care in a fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
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Experimental protocol for 4-(Trifluoromethyl)pyridine-2-carboxylic acid synthesis
An Application Note for Medicinal and Process Chemists
Protocol for the Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Abstract
This document provides a detailed experimental protocol for the synthesis of this compound, a key building block in modern drug discovery and agrochemical development. The strategic incorporation of a trifluoromethyl group onto a pyridine scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, which are highly desirable for optimizing bioactive molecules.[1][2] This guide focuses on a robust and reproducible method involving the hydrolysis of a nitrile precursor, chosen for its high efficiency and operational simplicity. We present a step-by-step procedure, the underlying chemical rationale, safety protocols, and characterization data to ensure reliable execution by researchers in both academic and industrial settings.
Introduction and Strategic Importance
Trifluoromethylpyridine (TFMP) derivatives are foundational components in the development of numerous pharmaceuticals and agrochemicals.[3][4][5] The trifluoromethyl group, a bioisostere for chlorine, is a powerful modulator of a molecule's properties due to its strong electron-withdrawing nature and steric profile.[2] Specifically, this compound (also known as 4-(Trifluoromethyl)-picolinic acid)[6] serves as a versatile intermediate for constructing more complex molecular architectures. Its synthesis is a critical step in the discovery pipeline for new therapeutic agents.
While several synthetic routes exist, including the direct oxidation of a 2-methyl group[7][8] or the construction of the pyridine ring from acyclic precursors,[9] this protocol details the hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine. This method is favored for its typically high yields and the straightforward nature of the nitrile-to-carboxylic acid transformation, a cornerstone reaction in organic synthesis.[10][11]
Synthetic Strategy and Reaction Mechanism
The selected strategy involves the base-catalyzed hydrolysis of the nitrile group at the C2 position of the pyridine ring. The reaction proceeds in two main stages:
-
Saponification: The nitrile is treated with a strong aqueous base, such as sodium hydroxide, at an elevated temperature. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process first converts the nitrile into an intermediate amide, which is subsequently hydrolyzed further under the same conditions to the corresponding carboxylate salt (sodium 4-(trifluoromethyl)pyridine-2-carboxylate).
-
Acidification: The reaction mixture, containing the soluble carboxylate salt, is cooled and then carefully acidified with a strong mineral acid like hydrochloric acid. Protonation of the carboxylate anion causes the free carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation by filtration.
The overall transformation is depicted below.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed. Perform all operations in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity (Example Scale) | Notes |
| 2-Cyano-4-(trifluoromethyl)pyridine | 13600-42-5 | 172.11 | 5.00 g (29.0 mmol) | Starting material, purity >97% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.64 g (116 mmol) | Reagent grade pellets or flakes |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~10 mL (approx. 120 mmol) | ~37% w/w, use to adjust pH to 2-3 |
Required Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
pH paper or calibrated pH meter
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Spatulas and standard laboratory glassware
-
Vacuum oven or desiccator for drying
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a 2.3 M solution of sodium hydroxide by carefully dissolving 4.64 g of NaOH pellets in 50 mL of deionized water. Equip the flask with a magnetic stir bar.
-
Addition of Reactant: To the stirring sodium hydroxide solution, add 5.00 g (29.0 mmol) of 2-cyano-4-(trifluoromethyl)pyridine.
-
Hydrolysis Reaction: Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 100-105 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, often indicated by the complete dissolution of the starting material.[12]
-
Cooling: Once the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature. The solution should be a clear, pale yellow.
-
Acidification and Precipitation: Transfer the cooled reaction mixture to a 250 mL beaker placed in an ice-water bath to chill. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. Monitor the pH continuously. A white or off-white solid will begin to precipitate as the solution becomes acidic. Continue adding HCl until the pH of the solution is between 2 and 3.[12]
-
Product Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts (NaCl) and acid.
-
Drying: Carefully transfer the solid product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent.
-
Characterization: The final product, this compound, should be a white to off-white solid. Expected yield is typically >90%.
Expected Product Characteristics
| Property | Value | Reference |
| Chemical Formula | C₇H₄F₃NO₂ | [13] |
| Molecular Weight | 191.11 g/mol | [13] |
| Appearance | White to off-white solid | |
| CAS Number | 588702-62-9 | [6][13] |
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental process.
Caption: Step-by-step experimental workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Reagent Handling: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care, avoiding contact with skin and eyes. Measure and dispense in a fume hood.
-
Cyanide Precaution: The starting material, 2-cyano-4-(trifluoromethyl)pyridine, while not an inorganic cyanide salt, should be handled with care. Avoid inhalation of dust or contact with skin. In the event of a spill, clean up promptly.
-
Reaction Conditions: The reaction involves heating. Ensure the apparatus is securely clamped and that the condenser has a proper flow of cooling water.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction does not go to completion | Insufficient reaction time or temperature. | Extend reflux time and monitor by TLC. Ensure the heating bath is at the correct temperature. |
| Purity of starting material is low. | Verify the purity of the 2-cyano-4-(trifluoromethyl)pyridine. | |
| Low product yield | Incomplete precipitation. | Ensure pH is firmly in the 2-3 range. Allow more time for precipitation in the ice bath. |
| Product is partially soluble in wash solvent. | Use minimal amounts of ice-cold water for washing the filter cake. | |
| Product appears oily or gummy | Presence of impurities. | Attempt to triturate the oil with a small amount of cold water or a non-polar solvent (e.g., hexane) to induce solidification. |
| Incomplete drying. | Dry the product for a longer period under high vacuum. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.
- Tsukamoto, M. & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2).
- Tsukamoto, M. & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Bojarska, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Tsukamoto, M. & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- Patent CN104945187A. Synthesis method of 4-trifluoromethyl nicotinic acid. Patsnap.
- Stenutz. This compound.
- Patent CN101851193A. A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
- ChemicalBook. 4-(Trifluoromethyl)nicotinic acid.
- Santa Cruz Biotechnology. This compound, CAS 588702-62-9.
- Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21.
- ChemicalBook. 4-(Trifluoromethyl)nicotinic acid synthesis.
- Singer, A. W. & McElvain, S. M. Picolinic acid hydrochloride. Organic Syntheses.
- Patent US3542822A. Hydrolysis of nitriles to carboxylic acids. Google Patents.
- Patent US2818378A. Oxidation of methyl-pyridines. Google Patents.
- Patent US8575350B2. Process for producing pyridine carboxylic acids. Google Patents.
- Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. ResearchGate.
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- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
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- 13. This compound [stenutz.eu]
Application Notes and Protocols: 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Ligand with Untapped Potential
4-(Trifluoromethyl)pyridine-2-carboxylic acid, a derivative of the well-established picolinic acid, stands as a ligand of significant interest for advancements in catalysis. The strategic placement of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, on the pyridine ring is poised to modulate the electronic properties of metal complexes, thereby influencing their catalytic activity, stability, and selectivity. While direct catalytic applications of this specific ligand are emerging, its structural and electronic relationship with pyridine-2-carboxylic acid provides a strong foundation for predicting its utility in a range of catalytic transformations. This guide offers a comprehensive overview of its potential applications, the scientific rationale behind its use, and detailed protocols for its synthesis and proposed catalytic implementation.
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. In the context of catalysis, its strong electron-withdrawing nature can significantly impact the performance of a metal-ligand complex. This guide will explore the anticipated effects of the -CF3 group on catalytic cycles and provide protocols for researchers to begin exploring the capabilities of this promising ligand.
The Scientific Rationale: The Influence of the Trifluoromethyl Group
The introduction of a trifluoromethyl group at the 4-position of pyridine-2-carboxylic acid is expected to have several key effects on its coordination chemistry and catalytic behavior:
-
Enhanced Lewis Acidity of the Metal Center: The electron-withdrawing -CF3 group will decrease the electron density on the pyridine nitrogen. Upon coordination to a metal center, this will result in a more electron-deficient and, therefore, more Lewis acidic metal. This enhanced Lewis acidity can lead to increased catalytic activity in reactions where the activation of a substrate by the metal catalyst is the rate-determining step.
-
Modified Redox Potential: The electronic perturbation caused by the -CF3 group will alter the redox potential of the metal center. This can be advantageous in catalytic cycles that involve oxidative addition or reductive elimination steps, potentially leading to faster reaction rates and improved catalyst turnover.
-
Increased Stability: The strong C-F bonds and the overall electronic stabilization conferred by the trifluoromethyl group can enhance the thermal and oxidative stability of the resulting metal complexes. This could lead to more robust catalysts with longer lifetimes.
-
Altered Selectivity: The steric bulk and electronic influence of the -CF3 group can affect the substrate binding and transition state geometries, potentially leading to altered or improved chemo-, regio-, and stereoselectivity in catalytic reactions.
The following diagram illustrates the fundamental coordination mode of this compound to a generic metal center (M).
Caption: Coordination of this compound to a metal center (M).
Potential Catalytic Applications and Protocols
Based on the well-documented catalytic activity of pyridine-2-carboxylic acid, we propose that the 4-trifluoromethyl analogue will be a highly effective ligand in the following areas:
Manganese-Catalyzed Oxidation Reactions
Pyridine-2-carboxylic acid is known to be the active ligand in many manganese-based oxidation reactions, often formed in situ from the decomposition of more complex pyridyl ligands.[1][2] The use of this compound directly is expected to provide a more efficient and reproducible catalytic system. The electron-withdrawing nature of the -CF3 group could enhance the electrophilicity of the active manganese-oxo species, potentially leading to faster and more selective oxidations of a wide range of substrates, including alkenes and alcohols.
Table 1: Proposed Substrate Scope for Mn-Catalyzed Oxidation
| Substrate Class | Product Class | Potential Advantages of the CF3-Ligand |
| Alkenes | Epoxides, Diols | Higher turnover numbers, improved selectivity |
| Alcohols | Aldehydes, Ketones | Milder reaction conditions, lower catalyst loading |
| Sulfides | Sulfoxides, Sulfones | Enhanced reaction rates |
Protocol: General Procedure for Mn-Catalyzed Epoxidation of an Alkene
-
Catalyst Preparation (in situ):
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.01 mmol, 1 mol%).
-
Add manganese(II) sulfate monohydrate (0.01 mmol, 1 mol%).
-
Add the desired solvent (e.g., acetonitrile, 5 mL).
-
Stir the mixture for 10-15 minutes at room temperature to allow for complex formation.
-
-
Reaction Execution:
-
To the catalyst solution, add the alkene substrate (1.0 mmol, 100 mol%).
-
Add a suitable base (e.g., sodium acetate, 0.05 mmol, 5 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of hydrogen peroxide (30 wt%, 1.5 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The following workflow illustrates the proposed catalytic cycle for manganese-catalyzed epoxidation.
Caption: Proposed catalytic cycle for Mn-catalyzed epoxidation.
Palladium-Catalyzed Cross-Coupling Reactions
Pyridine-2-carboxylic acids have been successfully employed as ligands in palladium-catalyzed decarboxylative cross-coupling reactions.[3][4] The 4-(trifluoromethyl) derivative is anticipated to be a superior ligand in this context. The electron-deficient nature of the pyridine ring could facilitate the reductive elimination step, which is often rate-limiting in cross-coupling cycles, thereby improving reaction efficiency and substrate scope.
Table 2: Proposed Scope for Pd-Catalyzed Decarboxylative Cross-Coupling
| Coupling Partner 1 | Coupling Partner 2 | Product | Potential Advantages of the CF3-Ligand |
| 4-(CF3)Py-COOH | Aryl Halides | 2-Aryl-4-(CF3)pyridines | Higher yields, broader aryl halide scope |
| Aryl Carboxylic Acids | 2-Halo-4-(CF3)pyridines | 2-Aryl-4-(CF3)pyridines | Milder reaction conditions |
Protocol: General Procedure for Pd-Catalyzed Decarboxylative Cross-Coupling
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (0.5 mmol, 1.0 equiv).
-
Add the aryl halide (0.6 mmol, 1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.025 mmol, 5 mol%).
-
Add a copper(I) salt (e.g., CuI, 0.05 mmol, 10 mol%).
-
Add a suitable base (e.g., K2CO3, 1.0 mmol, 2.0 equiv).
-
Add a high-boiling polar aprotic solvent (e.g., DMF or DMAc, 2 mL).
-
-
Reaction Execution:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the required time (monitor by LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
The following diagram outlines the key steps in a palladium-catalyzed decarboxylative cross-coupling reaction.
Caption: Key steps in Pd-catalyzed decarboxylative cross-coupling.
Synthesis Protocol: this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative procedure adapted from the literature.[5][6][7]
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
-
Under a nitrogen atmosphere, add zinc powder (1.5 mol) to tetrahydrofuran (500 mL) in a reaction vessel.
-
Add trimethylchlorosilane (0.1 mol) dropwise and heat the mixture to reflux for 30 minutes to activate the zinc.
-
Cool the mixture and add a solution of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one (1.0 mol) and chloroacetonitrile (1.1 mol) in tetrahydrofuran dropwise.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Cool the reaction and add concentrated hydrochloric acid (400 mL) dropwise, followed by refluxing for an additional 2 hours.
-
Cool to room temperature and neutralize with a 10% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from chloroform to yield 2-hydroxy-4-(trifluoromethyl)pyridine.
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
-
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in DMF (160 mL), add phosphorus pentachloride (2.0 mol) at room temperature.
-
Stir the reaction for 5 hours.
-
Purify the product by vacuum distillation to obtain 2-chloro-4-(trifluoromethyl)pyridine.
Step 3: Synthesis of 4-(Trifluoromethyl)pyridine-2-carbonitrile
-
A mixture of 2-chloro-4-(trifluoromethyl)pyridine, zinc cyanide, and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the reaction is worked up by standard extractive procedures and purified by chromatography.
Step 4: Hydrolysis to this compound
-
The 4-(trifluoromethyl)pyridine-2-carbonitrile is subjected to acidic or basic hydrolysis. For example, heating in a mixture of concentrated sulfuric acid and water.
-
The reaction mixture is then neutralized to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Conclusion and Future Outlook
This compound represents a ligand with considerable potential for advancing the field of catalysis. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, are anticipated to enhance the performance of metal catalysts in a variety of important transformations. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers to explore the catalytic utility of this promising ligand. Further investigations into its coordination chemistry and catalytic activity are expected to unveil new and improved catalytic systems for organic synthesis, with significant implications for the pharmaceutical and fine chemical industries.
References
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The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Dalton Transactions. [URL: https://pubmed.ncbi.nlm.nih.gov/20938500/][1]
-
The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. ResearchGate. [URL: https://www.researchgate.net/publication/47413661_The_unexpected_role_of_pyridine-2-carboxylic_acid_in_manganese_based_oxidation_catalysis_with_pyridin-2-yl_based_ligands][2]
- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Complexes for Asymmetric Transfer Hydrogenation of Imines. Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c03823]
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt00049k]
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06459f]
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. ResearchGate. [URL: https://www.researchgate.net/publication/344383187_Pyridine-2-carboxylic_acid_as_an_effectual_catalyst_for_rapid_multi-component_synthesis_of_pyrazolo34-bquinolinones]
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c01934]
- C–H oxidation reactions for carboxylic acids enabled by novel pyridone ligands. University of Illinois Urbana-Champaign. [URL: https://hdl.handle.net/2142/105740]
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.5b06822]
- Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. [URL: https://www.researchgate.net/figure/Rate-of-oxidation-of-2-picoline-and-selectivities-for-picolinic-acid-2_fig1_257407519]
- Top 5 Applications of Carboxylic Acid-Functionalized Pyridines in Advanced Materials. Synthose. [URL: https://synthose.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/blog/the-electronic-influence-of-substituents-on-the-pyridine-ring-a-technical-guide-for-researchers/]
- Process for producing pyridine carboxylic acids. Google Patents. [URL: https://patents.google.
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0428]
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. [URL: https://www.mdpi.com/1420-3049/24/8/1500]
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3610411/]
- Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents. [URL: https://patents.google.
- A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents. [URL: https://patents.google.
- Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents. [URL: https://patents.google.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Caltech Library. [URL: https://stoltz.caltech.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576449/]
- Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc15291a]
- Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0679997]
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Application Notes & Protocols: Strategic Use of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in Advanced Suzuki Coupling Reactions
Abstract
This guide provides an in-depth exploration of the application of 4-(Trifluoromethyl)pyridine-2-carboxylic acid as a key building block in modern carbon-carbon bond formation. Moving beyond traditional Suzuki-Miyaura coupling paradigms, we focus on the scientifically robust and increasingly relevant methodology of decarbonylative Suzuki cross-coupling . This approach leverages the carboxylic acid moiety directly, circumventing the need for pre-functionalization to a halide and offering a more efficient route to valuable biaryl and heteroaryl structures. This document is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate advanced, fluorine-containing heterocyclic motifs into complex molecules.
Introduction: The Strategic Value of the 4-(CF₃)-Pyridine Moiety
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1] In pharmaceutical and agrochemical research, the incorporation of fluorine atoms and fluorinated groups is a well-established strategy to modulate a molecule's physicochemical and biological properties.[2][3] The trifluoromethyl (-CF₃) group, in particular, can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved binding affinity and better pharmacokinetic profiles.[3]
The 4-(Trifluoromethyl)pyridine scaffold is therefore a highly sought-after motif in drug discovery.[2] this compound presents itself as an ideal, readily available starting material. However, its direct use in a classic Suzuki reaction is non-trivial, as the carboxylic acid is not a suitable leaving group. The solution lies in a more advanced, palladium-catalyzed decarbonylative cross-coupling reaction, which transforms the carboxylic acid into a reactive partner for the Suzuki cycle.[4]
The Core Methodology: Decarbonylative Suzuki Cross-Coupling
Standard Suzuki couplings require an organohalide or triflate to undergo oxidative addition to the palladium(0) catalyst.[1][] Decarboxylative coupling reactions represent a significant evolution, directly utilizing carboxylic acids as the starting material.[6] This strategy offers several advantages:
-
Atom Economy: Avoids the atoms and synthetic steps associated with converting the acid to a halide.
-
Accessibility: Carboxylic acids are often more commercially available and less expensive than their corresponding halides.[4]
-
Stability: Carboxylic acids are typically stable, crystalline solids that are easier to handle and store than many organometallic reagents.[6]
For pyridine-2-carboxylic acids, the reaction proceeds through a decarbonylative mechanism, meaning the molecule loses a molecule of carbon monoxide (CO) rather than carbon dioxide (CO₂) during the catalytic cycle. This is facilitated by converting the carboxylic acid into a more reactive mixed anhydride in situ.[4]
Proposed Catalytic Cycle
The decarbonylative Suzuki coupling of this compound is a sophisticated process that merges two catalytic cycles. The generally accepted mechanism involves the following key stages:
-
Activation of the Carboxylic Acid: The pyridine-2-carboxylic acid reacts with an activator, typically pivalic anhydride (Piv₂O), to form a mixed anhydride. This intermediate is primed for reaction with the palladium catalyst.
-
Oxidative Addition: Concurrently, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Decarbonylative Insertion: The mixed anhydride coordinates to the Pd(II) center, followed by migratory insertion and extrusion of CO and pivalate, forming a (2-pyridyl)palladium(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid (Ar²-B(OH)₂) forms a boronate complex, which then transfers its aryl group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic partners (Ar¹ and the 2-pyridyl group) are eliminated from the palladium complex, forming the final C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]
Sources
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Harnessing 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in Buchwald-Hartwig Amination: Advanced Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for the formation of C–N bonds, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the coupling of electron-deficient heteroaryl halides and challenging amine substrates often requires highly specialized ligands to achieve optimal efficiency and scope.[1][4] This guide provides a deep technical overview of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a ligand uniquely suited to address these challenges. We will explore its mechanistic underpinnings, offer detailed, field-tested protocols for its application, and provide a framework for troubleshooting and optimization.
The Ligand: A Strategic Design for Catalysis
This compound, also known as 4-(Trifluoromethyl)-picolinic acid, is a specialized ligand whose structure is deliberately tailored for high-performance catalysis.[5][6] Its efficacy stems from the synergistic interplay of its two key functional components: the electron-withdrawing trifluoromethyl group and the chelating pyridine-2-carboxylic acid scaffold.
| Property | Value |
| CAS Number | 588702-62-9[5][6][7] |
| Molecular Formula | C₇H₄F₃NO₂[5][6][7] |
| Molecular Weight | 191.11 g/mol [5][6] |
| Alternate Names | 4-(Trifluoromethyl)-picolinic acid[5][6] |
The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic properties and is frequently incorporated into pharmaceuticals to enhance metabolic stability and binding affinity.[8][9][10] In the context of a catalyst ligand, its primary role is to act as a strong electron-withdrawing group.[8][11] This has a profound impact on the palladium center's reactivity:
-
Facilitation of Reductive Elimination: The electron-deficient nature of the ligand promotes the final, product-forming reductive elimination step of the catalytic cycle. This is often the rate-limiting step, and accelerating it can significantly increase overall reaction efficiency.[12][13]
-
Stabilization of the Catalytic Species: The C-F bond is exceptionally strong, rendering the -CF₃ group highly stable against metabolic degradation and side reactions under typical catalytic conditions.[8]
The Role of the Pyridine-2-Carboxylic Acid Moiety
The picolinic acid framework provides a robust bidentate chelation site (N,O-coordination) for the palladium catalyst. This chelation can stabilize the active catalytic species. However, a critical and often overlooked aspect of picolinic acids in catalysis is their potential for thermal decarboxylation.[14][15] In some catalytic systems, the ligand may not remain intact throughout the reaction. Instead, it can undergo in-situ decarboxylation to form a highly reactive intermediate that participates in the catalytic cycle.[14][16] Researchers should be aware of this potential dual-mode activity when analyzing reaction mechanisms and outcomes.
The electron-poor nature of this compound is particularly advantageous for promoting the crucial Reductive Elimination step, making it an excellent choice for challenging couplings where this step may be sluggish.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. Optimization may be necessary depending on the specific substrates used. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques. [17]
General Protocol for the Amination of an Aryl Bromide
This procedure is a representative example for coupling an aryl bromide with a primary or secondary amine.
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| Aryl Bromide | - | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| 4-(CF₃)pyridine-2-COOH | 191.11 | 0.04 | 0.04 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene (Anhydrous) | - | 5.0 mL | - |
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), this compound (7.6 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: Pre-catalysts can also be used for easier handling and more consistent activation. [12]However, generating the catalyst in situ from a Pd(0) source like Pd₂(dba)₃ is a common and effective method.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol). If the amine is a liquid, add it via syringe (1.2 mmol). If the amine is a solid, add it along with the other solids in Step 1.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise, especially with difficult substrates like heteroaryl chlorides or sterically hindered amines. [4][20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive Catalyst | Ensure all reagents and solvents are anhydrous and that an inert atmosphere is maintained. Consider using a pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) for more reliable activation. [12] |
| 2. Poorly Soluble Base | The choice of base is critical. [21]If NaOtBu is not effective, screen other bases like K₃PO₄ or Cs₂CO₃, which have different solubility profiles and basicity. | |
| 3. Unreactive Aryl Chloride | Aryl chlorides are less reactive than bromides. [4]For these substrates, increasing the temperature to 110-120 °C and using a more electron-rich variant of a biarylphosphine ligand in combination with or instead of the picolinic acid may be necessary. | |
| Catalyst Deactivation | Pyridine N-coordination | The nitrogen on a pyridine substrate can sometimes coordinate to the palladium center and inhibit catalysis. [4]Using a bulkier co-ligand or ensuring a slight excess of the primary ligand can help mitigate this effect. |
| Formation of Side Products | Hydrodehalogenation | This can occur if β-hydride elimination is a competing pathway, especially with primary aliphatic amines. [22]Using a bulkier base or a ligand that promotes faster reductive elimination can minimize this side reaction. |
Conclusion
This compound represents a strategically designed ligand for advancing the capabilities of the Buchwald-Hartwig amination. Its strong electron-withdrawing nature is tailored to accelerate the rate-limiting reductive elimination step, proving particularly beneficial for constructing C-N bonds with challenging, electron-deficient substrates. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful catalytic tool, enabling the efficient synthesis of complex molecular architectures relevant to drug discovery and materials science.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (2023). Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). Retrieved from [Link]
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Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). (n.d.). Retrieved from [Link]
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Hammick reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]
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Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved from [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved from [Link]
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Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. (n.d.). Retrieved from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025). Retrieved from [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (2025). Retrieved from [Link]
-
Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]
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Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). Retrieved from [Link]
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Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). Retrieved from [Link]
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This compound - Stenutz. (n.d.). Retrieved from [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025). Retrieved from [Link]
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4-(Trifluoromethyl)pyridine-2-carboxylic acid in agrochemical synthesis
An Application Guide to 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in Agrochemical Synthesis
Abstract
The strategic incorporation of fluorinated moieties has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that enhance biological activity, metabolic stability, and transport. The trifluoromethylpyridine (TFMP) scaffold is a privileged structure found in numerous successful commercial pesticides.[1][2][3] This document provides a detailed technical guide on the synthesis and application of a key building block, this compound, also known as 4-(trifluoromethyl)picolinic acid.[4][5] We explore its role as a precursor to a new generation of synthetic auxin herbicides, providing field-proven insights and detailed experimental protocols for researchers in crop protection and chemical development.
Introduction: The Strategic Importance of the 4-CF₃ Pyridine-2-Carboxylic Acid Moiety
The trifluoromethyl (-CF₃) group is a powerful tool in medicinal and agrochemical chemistry. Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can profoundly and beneficially alter a molecule's properties.[3][6] When appended to a pyridine ring, it creates a versatile scaffold for building highly active pesticides.[1][7]
While 3- and 5-substituted TFMPs have been historically more common, the 4-substituted pattern offers a distinct electronic and steric profile, leading to novel structure-activity relationships (SAR).[1][2] this compound, in particular, is an essential synthon for producing arylpicolinate herbicides. This class of herbicides functions as synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA).[8] This mimicry leads to a disruption of normal growth processes in susceptible broadleaf weeds, causing uncontrolled growth and eventual plant death.[9]
This guide details a robust synthetic pathway to this compound and provides a comprehensive protocol for its application in synthesizing next-generation arylpicolinate herbicides via Suzuki-Miyaura cross-coupling.
Synthesis of the Core Intermediate: this compound
A reliable supply of the core building block is paramount for any discovery program. The following multi-step synthesis provides a scalable and reproducible route starting from common fluorinated precursors. The overall strategy involves a cyclocondensation reaction to form the pyridine ring, followed by functional group manipulations.[10]
Synthetic Pathway Overview
The synthesis begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide to form the substituted dihydroxypyridine core. This intermediate is then chlorinated and subsequently subjected to hydrogenolysis and hydrolysis to yield the target carboxylic acid.
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The Strategic Utility of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction: The Ascendancy of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents.[1][2] Among the privileged fluorinated scaffolds, trifluoromethylated pyridines have garnered significant attention due to their ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] 4-(Trifluoromethyl)pyridine-2-carboxylic acid, in particular, has emerged as a versatile and highly valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the coordinating ability of the pyridine nitrogen and carboxylic acid, make it a key component in the development of novel therapeutics across various disease areas.
This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven protocols to facilitate its effective utilization in the laboratory.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 159-161 °C | |
| Boiling Point | 293.6±40.0 °C (Predicted) | |
| pKa | 3.21±0.10 (Predicted) | |
| Solubility | Soluble in many organic solvents |
Safety Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application Notes: Harnessing this compound in Drug Discovery
The strategic placement of the trifluoromethyl group at the 4-position of the pyridine ring, coupled with the carboxylic acid at the 2-position, provides a unique scaffold for the synthesis of a diverse range of pharmaceutical intermediates. The primary application of this molecule lies in its ability to undergo amide bond formation, a ubiquitous transformation in medicinal chemistry.
Case Study 1: Synthesis of Raf Kinase Inhibitors
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of key kinases in this pathway, such as Raf kinase, are of significant therapeutic interest.
A patented series of compounds, including 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, has been developed as potent Raf kinase inhibitors for the treatment of hyper-proliferative disorders.[3] While the patent does not provide a detailed synthesis of the this compound moiety itself, it highlights its crucial role as a key building block. The core structure involves the formation of an amide bond between the carboxylic acid of a pyridine derivative and an amine.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key pharmaceutical intermediates utilizing this compound. These protocols are based on established amide coupling methodologies and should be adapted and optimized for specific substrates and scales.
Protocol 1: General Amide Bond Formation via Acyl Chloride
This two-step protocol involves the activation of the carboxylic acid to the corresponding acyl chloride, followed by reaction with an amine. This is a robust and widely applicable method for the synthesis of amides.
Diagram: General workflow for amide synthesis via acyl chloride.
Step 1: Synthesis of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride
-
Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Suspend the acid in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess solvent and volatile reagents under reduced pressure. The resulting crude acyl chloride can be used directly in the next step without further purification.
Step 2: Amidation
-
Reagents and Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) in anhydrous DCM or tetrahydrofuran (THF). Add a suitable non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Acyl Chloride Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 4-(trifluoromethyl)pyridine-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) or by recrystallization to afford the pure product.
Protocol 2: Direct Amide Coupling Using Coupling Reagents
This one-pot protocol utilizes a coupling reagent to activate the carboxylic acid in situ, followed by the addition of the amine. This method is often milder and more suitable for sensitive substrates.
Diagram: Workflow for direct amide coupling.
-
Reagents and Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as HATU (1.1 eq), HBTU (1.1 eq), or EDC·HCl (1.2 eq) with an additive like HOBt (1.2 eq).
-
Solvent and Base Addition: Dissolve the solids in an anhydrous solvent such as DMF or DCM. Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) or N-methylmorpholine (NMM) (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the pure amide.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its utility is primarily demonstrated through its efficient participation in amide bond formation reactions, leading to the creation of complex molecules with potential therapeutic applications, particularly in oncology and neurology. The protocols outlined in this guide provide a solid foundation for the practical application of this important reagent in drug discovery and development.
The continued exploration of novel synthetic methodologies and the expansion of the chemical space accessible from this compound will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of disease biology deepens, the strategic use of such fluorinated building blocks will remain a critical component in the design of next-generation medicines.
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Synthesis of [(11)C]GSK1482160 as a new PET agent for targeting P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 2015. [Link]
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-
Synthesis and initial in vitro characterization of a new P2X7R radioligand [18F]IUR-1602. Applied Radiation and Isotopes, 2019. [Link]
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Synthesis and initial in vitro characterization of a new P2X7R radioligand [18F]IUR-1602. ResearchGate, 2018. [Link]
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4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 2013. [Link]
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Synthesis and biological evaluation of new P2X7R radioligands [C]halo-GSK1482160 analogs. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, 2023. [Link]
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Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation. The Journal of Nuclear Medicine, 2015. [Link]
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Patent Application Publication. Google APIs, 2010. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing, 2023. [Link]
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink, 2024. [Link]
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The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. MDPI, 2024. [Link]
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Unlocking the Therapeutic Potential of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid Derivatives: A Guide to Investigating Biological Activity
Introduction: The 4-(trifluoromethyl)pyridine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and enhanced membrane permeability, making its derivatives attractive candidates for therapeutic development.[1] This guide provides a comprehensive overview of the key biological activities associated with this class of compounds and presents detailed protocols for their investigation. We will delve into their potential as anticancer, enzyme inhibitory, and antimicrobial agents, offering researchers the necessary tools to explore their full therapeutic promise.
Section 1: Anticancer Activity Evaluation
Derivatives of pyridine carboxylic acids have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[2][3] The following protocols are designed to assess the in vitro and in vivo anticancer efficacy of novel this compound derivatives.
Application Note 1.1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] This protocol is optimized for screening the cytotoxic effects of pyridine-based compounds on various cancer cell lines.
Rationale: This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, a primary indicator of potential anticancer activity. The choice of cell lines should be guided by the therapeutic target of interest. For pyridine derivatives, cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) have been shown to be relevant.[2][5]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the cell plate with 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative X | MCF-7 | 48 | [Insert Value] |
| Derivative Y | HepG2 | 48 | [Insert Value] |
| Doxorubicin | MCF-7 | 48 | [Insert Value] |
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Application Note 1.2: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer compounds.[6] This protocol outlines a general procedure for establishing a subcutaneous xenograft model to test this compound derivatives.
Rationale: This in vivo model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on its therapeutic potential and potential toxicity.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., HCT116) from culture.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers every 2-3 days.
-
When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation:
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | [e.g., Daily, p.o.] | [Insert Value] | N/A |
| Derivative Z (X mg/kg) | [e.g., Daily, p.o.] | [Insert Value] | [Insert Value] |
| Positive Control | [e.g., Weekly, i.p.] | [Insert Value] | [Insert Value] |
Section 2: Enzyme Inhibition Assays
Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[[“]] A potential target for trifluoromethylpyridine derivatives is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[8][9]
Application Note 2.1: In Vitro DHODH Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of test compounds on human DHODH.
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of DHODH, providing a mechanistic understanding of its potential anticancer effects.
Experimental Protocol: DHODH Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0).
-
Prepare stock solutions of recombinant human DHODH, dihydroorotate (DHO), coenzyme Q10, and 2,6-dichloroindophenol (DCIP) in the appropriate solvents.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DHO and DCIP.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 600-650 nm over time using a plate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Data Presentation:
| Compound | DHODH IC50 (nM) |
| Derivative A | [Insert Value] |
| Brequinar (Positive Control) | [Insert Value] |
DHODH Inhibition Pathway:
Caption: Inhibition of DHODH by a this compound derivative blocks pyrimidine biosynthesis and subsequent cancer cell proliferation.
Section 3: Antimicrobial and Anti-Chlamydia Activity
Pyridine derivatives have also been investigated for their antimicrobial properties.[10][11] Furthermore, specific trifluoromethylpyridine derivatives have shown promising activity against Chlamydia trachomatis.[12]
Application Note 3.1: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate for 16-20 hours at 37°C.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| Derivative B | E. coli | [Insert Value] |
| Derivative C | S. aureus | [Insert Value] |
| Ciprofloxacin | E. coli | [Insert Value] |
Application Note 3.2: In Vitro Anti-Chlamydia Activity Assay
This protocol describes an immunofluorescence-based assay to evaluate the activity of compounds against Chlamydia trachomatis in a cell culture model.
Rationale: This assay allows for the visualization and quantification of chlamydial inclusions within host cells, providing a direct measure of the compound's ability to inhibit intracellular bacterial replication.
Experimental Protocol: Anti-Chlamydia Immunofluorescence Assay
-
Cell Culture and Infection:
-
Seed host cells (e.g., HEp-2) in a 96-well plate and grow to confluency.
-
Infect the cells with C. trachomatis (e.g., serovar L2) at a multiplicity of infection (MOI) of 0.5.
-
-
Compound Treatment:
-
At 6 hours post-infection, add medium containing serial dilutions of the test compound.
-
Include an untreated control and a positive control (e.g., azithromycin).
-
-
Incubation and Staining:
-
Incubate for 48 hours.
-
Fix the cells and stain for chlamydial inclusions using a specific antibody and a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Visualize and count the number of chlamydial inclusions using a fluorescence microscope.
-
Determine the concentration of the compound that inhibits 50% of inclusion formation (IC50).
-
Workflow for Anti-Chlamydia Activity Assay:
Caption: Step-by-step workflow for the in vitro anti-Chlamydia immunofluorescence assay.
References
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
A multi-strategy antimicrobial discovery approach reveals new ways to treat Chlamydia. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Killing of Chlamydia trachomatis by Novel Antimicrobial Lipids Adapted from Compounds in Human Breast Milk. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Identification of novel antichlamydials through experimental compound... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]
-
In vitro Activities of a New Fluoroquinolone Derivative Highly Active against Chlamydia trachomatis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
(PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
(PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved January 11, 2026, from [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 11, 2026, from [Link]
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Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Antitumor activity of the novel pyridine derivative. (2022). Consensus. Retrieved January 11, 2026, from [Link]
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Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
Sources
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Application Notes and Protocols for 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in the Synthesis of Metal-Organic Frameworks (MOFs)
A Prospective Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The use of 4-(trifluoromethyl)pyridine-2-carboxylic acid as a linker in the synthesis of metal-organic frameworks (MOFs) represents a promising, yet largely unexplored, frontier in materials science. Extensive literature searches did not yield specific, published examples of MOFs constructed with this particular ligand. Therefore, this document serves as a prospective guide, providing a scientifically grounded, theoretical framework for the synthesis, characterization, and potential applications of such novel materials. The protocols and insights presented herein are extrapolated from established methodologies for structurally related pyridine-carboxylate and fluorinated linkers.
Part 1: The Strategic Value of this compound in MOF Design
The unique chemical architecture of this compound offers a compelling combination of functionalities for the rational design of advanced MOFs. The strategic incorporation of this ligand is predicated on the synergistic effects of its constituent parts: the pyridine-2-carboxylate chelating moiety and the electron-withdrawing trifluoromethyl (-CF3) group.
-
Coordination Versatility: The pyridine-2-carboxylate fragment is a well-established chelating agent in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. This allows for the potential construction of diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks.
-
The Influence of the Trifluoromethyl Group: The -CF3 group is a powerful modulator of a material's properties. Its strong electron-withdrawing nature can influence the electronic properties of the MOF, potentially enhancing catalytic activity. Furthermore, the fluorine atoms can impart increased hydrophobicity and thermal stability to the resulting framework. This is particularly relevant for applications in gas separation and catalysis where the presence of water can be detrimental.
Below is a conceptual workflow for the development of MOFs using this ligand:
Caption: Key characterization techniques for MOFs.
Part 4: Anticipated Properties and Applications
The incorporation of this compound is expected to impart unique properties to the resulting MOFs, opening up possibilities for a range of applications.
| Property | Expected Influence of -CF3 Group | Potential Application |
| Porosity and Gas Sorption | The bulky -CF3 group may influence the pore size and topology of the MOF. The fluorinated pore environment could enhance selectivity for certain gases, such as CO2 or fluorocarbons. | Selective gas separation, carbon capture, storage of fluorinated gases. |
| Catalysis | The electron-withdrawing nature of the -CF3 group can create more Lewis acidic metal centers, potentially enhancing catalytic activity for a variety of organic transformations. | Heterogeneous catalysis in fine chemical synthesis. |
| Luminescence | The ligand itself may be luminescent, and its incorporation into a rigid framework could enhance its emission. The electronic properties of the ligand could also influence ligand-to-metal or metal-to-ligand charge transfer processes, leading to interesting photophysical properties. | Chemical sensing, bio-imaging, solid-state lighting. |
| Hydrophobicity | The presence of fluorine atoms is expected to increase the hydrophobicity of the MOF, making it more stable in the presence of water. | Applications in humid environments, catalysis of water-sensitive reactions. |
Part 5: Concluding Remarks and Future Outlook
While the synthesis of MOFs using this compound has not yet been documented in the accessible scientific literature, the prospective protocols and anticipated properties outlined in this guide provide a solid foundation for future research in this area. The unique combination of a versatile chelating group and a functionality-enhancing trifluoromethyl substituent makes this ligand a highly attractive building block for the next generation of advanced porous materials. Experimental validation of these hypotheses is a critical next step and holds the promise of unlocking new materials with tailored properties for a wide array of applications, from drug delivery to environmental remediation.
References
As this is a prospective guide based on general principles, a specific reference list for MOFs based on this compound cannot be provided. However, researchers are encouraged to consult the following general resources on MOF synthesis and characterization:
- General MOF Synthesis Reviews: Search for review articles on "solvothermal synthesis of metal-organic frameworks" or "hydrothermal synthesis of coordination polymers" in reputable chemistry journals.
- Databases of Crystal Structures: The Cambridge Structural Database (CSD)
- Chemical Supplier Information: Chemical suppliers often provide basic physical and chemical properties of the ligand, which are essential for experimental design.
The Strategic Incorporation of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in the Synthesis of Novel Hepatitis C Virus (HCV) Inhibitors
Introduction: The Evolving Landscape of HCV Therapeutics and the Quest for Potent Scaffolds
The global effort to combat chronic Hepatitis C Virus (HCV) infection has been revolutionized by the advent of Direct-Acting Antivirals (DAAs). These small molecules target essential viral proteins, disrupting the HCV life cycle and leading to high rates of sustained virologic response. Among the key viral targets are the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the NS5A protein, which is crucial for viral replication and assembly.[1] The development of next-generation DAAs continues to be a priority to address challenges such as drug resistance and to improve treatment regimens for all HCV genotypes.
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity through favorable interactions with biological targets. When appended to a pyridine ring, the resulting trifluoromethylpyridine scaffold offers a unique combination of electronic properties and structural rigidity, making it an attractive building block for the design of novel antiviral agents. This application note will delve into the utility of 4-(Trifluoromethyl)pyridine-2-carboxylic acid as a key synthetic intermediate in the generation of potent HCV inhibitors, with a particular focus on the synthesis of NS5A inhibitors.
The Significance of the this compound Moiety in Antiviral Drug Design
The this compound scaffold is a versatile building block for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended in vivo half-life of the drug molecule.
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the pyridine nitrogen. This can be advantageous in drug design to fine-tune the pKa of the molecule, influencing its solubility, absorption, and potential for off-target interactions.
-
Hydrogen Bonding and Dipole Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group can participate in favorable dipole-dipole interactions with the target protein, contributing to enhanced binding affinity.
-
Synthetic Versatility: The carboxylic acid functional group provides a convenient handle for amide bond formation, a common and robust reaction in pharmaceutical synthesis. This allows for the straightforward coupling of the trifluoromethylpyridine core to other key structural components of the inhibitor.
Application in the Synthesis of a Representative HCV NS5A Inhibitor
HCV NS5A inhibitors are a class of DAAs that have demonstrated remarkable potency.[2][3] A common structural feature of many NS5A inhibitors is a symmetrical or pseudo-symmetrical core, often with amide linkages connecting to terminal capping groups. The following section outlines a representative synthetic workflow for a hypothetical, yet structurally relevant, HCV NS5A inhibitor utilizing this compound as a key building block.
Synthetic Workflow Overview
The synthesis involves a key amide coupling step between this compound and a chiral amine, which forms a significant portion of the inhibitor's backbone.
Sources
Application Notes: 4-(Trifluoromethyl)pyridine-2-carboxylic Acid as a Versatile Building Block for Novel Pyridinecarboxamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
4-(Trifluoromethyl)pyridine-2-carboxylic acid, also known as 4-(trifluoromethyl)picolinic acid, is a functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the coordinating picolinic acid moiety, make it a valuable synthon for creating complex molecules with potential biological activity.
A key application of structurally related pyridine carboxylic acids is in the synthesis of insecticides. It is critical to note that the commercial systemic insecticide Flonicamid is N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide [1][2]. Flonicamid is synthesized from the isomeric precursor, 4-trifluoromethylnicotinic acid (the pyridine-3-carboxylic acid isomer)[3][4].
This application note provides a detailed protocol for the synthesis of N-(cyanomethyl)-4-(trifluoromethyl)pyridine-2-carboxamide , the structural isomer of Flonicamid, utilizing this compound as the primary building block. The methodologies presented are based on established principles of amide bond formation and are designed to provide a robust framework for researchers exploring novel insecticides or other bioactive compounds based on the picolinic acid scaffold.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and hazards is paramount for safe and effective synthesis.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 588702-62-9 | [5][6][7] |
| Molecular Formula | C₇H₄F₃NO₂ | [5][7] |
| Molecular Weight | 191.11 g/mol | [5][6] |
| Appearance | White to off-white powder/crystalline solid | [5] |
| Melting Point | 157-162 °C | [5] |
| IUPAC Name | This compound | [6] |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). The substance is classified as Acute Toxicity, Category 4.[5][6]
-
Signal Word: Warning[5]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5][6]
-
Personal Protective Equipment (PPE): NIOSH-approved N95 dust mask, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[5]
Synthetic Pathway: Amide Bond Formation
The synthesis of N-(cyanomethyl)-4-(trifluoromethyl)pyridine-2-carboxamide from its corresponding carboxylic acid is a two-step process. This common and robust method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by nucleophilic substitution with the desired amine.
Diagram 1: Overall Synthetic Scheme
Caption: Reaction scheme for the synthesis of a Flonicamid isomer.
Causality of Reagent Selection
-
Step 1: Acyl Chloride Formation: Carboxylic acids are generally not reactive enough to directly form amides with amines under mild conditions. Activation is necessary.
-
Thionyl Chloride (SOCl₂): This is a widely used and effective reagent for converting carboxylic acids to acyl chlorides.[8] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.
-
N,N-Dimethylformamide (DMF) (catalytic): DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent and accelerates the reaction.
-
-
Step 2: Amidation:
-
Aminoacetonitrile hydrochloride: This is the amine source. It is supplied as a stable hydrochloride salt.
-
Triethylamine (Et₃N): This organic base serves two critical functions. First, it neutralizes the hydrochloride salt of aminoacetonitrile, liberating the free amine for reaction. Second, it scavenges the HCl byproduct generated during the amide bond formation, driving the reaction to completion. A tertiary amine is chosen because it is non-nucleophilic and will not compete with the primary amine in reacting with the acyl chloride.
-
Dichloromethane (DCM): A common, relatively inert solvent that is effective at dissolving the reactants and does not react with the acyl chloride intermediate.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)picolinoyl chloride (Intermediate)
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 26.16 mmol).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (15 mL, 205 mmol) to the flask, followed by 3-4 drops of anhydrous DMF.
-
Reaction: Heat the resulting suspension to reflux (approx. 80 °C) using an oil bath. The solid will gradually dissolve. Maintain the reflux for 3 hours, monitoring the evolution of gases (SO₂ and HCl), which should be directed to a scrubber containing a sodium hydroxide solution.
-
Work-up: After 3 hours, allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude orange/brown oil is the acyl chloride intermediate.
-
Purity Check: Due to its reactivity, this intermediate is typically used immediately in the next step without further purification.
Protocol 2: Synthesis of N-(cyanomethyl)-4-(trifluoromethyl)pyridine-2-carboxamide
-
Amine Preparation: In a separate 250 mL three-neck flask under an inert atmosphere, suspend aminoacetonitrile hydrochloride (2.91 g, 31.4 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 80 mL).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (7.3 mL, 52.3 mmol, 2.0 eq) dropwise. Stir the mixture at 0 °C for 20 minutes. A white precipitate of triethylammonium chloride will form.
-
Acyl Chloride Addition: Dissolve the crude 4-(trifluoromethyl)picolinoyl chloride from Protocol 1 in anhydrous DCM (20 mL). Add this solution dropwise via an addition funnel to the stirred amine suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
Quenching & Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(cyanomethyl)-4-(trifluoromethyl)pyridine-2-carboxamide.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Product Characterization
To confirm the identity and purity of the synthesized N-(cyanomethyl)-4-(trifluoromethyl)pyridine-2-carboxamide, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic shifts for the pyridine ring protons, the methylene (-CH₂-) protons, and the trifluoromethyl carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the amide C=O stretch (approx. 1680 cm⁻¹), the N-H stretch (approx. 3300 cm⁻¹), and the C≡N (nitrile) stretch (approx. 2250 cm⁻¹).
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Conclusion
While this compound is not the precursor to the commercial insecticide Flonicamid, it serves as an excellent building block for synthesizing its structural isomer, N-(cyanomethyl)-4-(trifluoromethyl)pyridine-2-carboxamide. The two-step protocol detailed herein, involving acyl chloride formation followed by amidation, provides a reliable and scalable method for researchers. This pathway opens opportunities for the discovery of novel bioactive molecules by enabling the exploration of the chemical space around the picolinamide scaffold, which is of proven importance in the agrochemical industry. Strict adherence to safety protocols is essential when handling the hazardous materials involved in this synthesis.
References
- Sigma-Aldrich. This compound Product Page. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/708232
- ScienceDirect. Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Available at: https://www.sciencedirect.com/science/article/pii/S277232212300051X
- PubChem. This compound. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12025164
- CPAchem. Safety data sheet according to 1907/2006/EC, Article 31. Available at: https://www.cpachem.com/msds/SB38420.pdf
- Santa Cruz Biotechnology. This compound. Available at: https://www.scbt.com/p/4-trifluoromethyl-pyridine-2-carboxylic-acid-588702-62-9
- PubChem. N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide;methyl (1Z)-N-[methyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/88537336
- RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc00198a
- CymitQuimica. Safety Data Sheet. Available at: https://www.cymitquimica.com/pdf/sds/EN/CM187514_EN.pdf
- National Center for Biotechnology Information. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4424888/
- PubChem. Flonicamid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Flonicamid
- PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: https://pubmed.ncbi.nlm.nih.gov/25954519/
- Google Patents. Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. Available at: https://patents.google.
- Google Patents. Process for synthesis of picolinamides. Available at: https://patents.google.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5079838/
- Sigma-Aldrich. Flonicamid Product Page. Available at: https://www.sigmaaldrich.com/US/en/product/sial/33688
- ScienceDirect. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Available at: https://www.sciencedirect.com/science/article/pii/S187853521400115X
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- BLDpharm. N-(Cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide. Available at: https://www.bldpharm.com/products/1092346-02-5.html
- ChemScene. Building blocks | Bioactive small molecules.
- Google Patents. Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof. Available at: https://patents.google.
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- PubMed. Preparation of trifluoromethylpyridine libraries. Available at: https://pubmed.ncbi.nlm.nih.gov/17539401/
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The Strategic Role of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid in the Synthesis of Pyroxsulam: A Detailed Guide for Researchers
Introduction: Pyroxsulam and the Significance of the Trifluoromethylpyridine Moiety
Pyroxsulam is a highly effective and selective post-emergence herbicide, pivotal in the control of a wide spectrum of grass and broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to their growth inhibition and eventual death.[1] A key structural feature of pyroxsulam is the 2-methoxy-4-(trifluoromethyl)pyridine moiety, which plays a critical role in its herbicidal activity and selectivity.[2] This guide provides a comprehensive overview of the synthetic pathways to pyroxsulam, with a particular focus on the strategic application of 4-(Trifluoromethyl)pyridine-2-carboxylic acid as a potential starting material for the synthesis of the vital pyridine core of the herbicide.
The Central Intermediate: 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride
The final and crucial step in the synthesis of pyroxsulam is the condensation reaction between 2-amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine and the highly reactive intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. This reaction, typically carried out in the presence of an organic base and a catalyst such as 4-dimethylaminopyridine (DMAP), efficiently forms the sulfonamide linkage that defines the pyroxsulam molecule.[6] Consequently, the efficient and scalable synthesis of this sulfonyl chloride is a primary focus in the industrial production of pyroxsulam.
Synthetic Pathways to the Core Pyridine Intermediate
Several synthetic routes to 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride have been developed, primarily starting from more readily available pyridine derivatives. This guide will detail a plausible and scientifically sound multi-step synthesis commencing from this compound.
Part 1: From Carboxylic Acid to a Versatile Halo-Substituted Intermediate
The initial challenge lies in the conversion of the carboxylic acid group at the 2-position of the pyridine ring to a more synthetically versatile functional group. A common and effective strategy is the conversion to a halogen, typically chlorine. While direct halodecarboxylation methods exist, a more robust and widely applicable approach involves a two-step sequence: conversion to a hydroxypyridine followed by chlorination.
Step 1a: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
While a direct, high-yield protocol for the conversion of this compound to 2-hydroxy-4-(trifluoromethyl)pyridine is not extensively documented in readily available literature, a common synthetic strategy for achieving this transformation would be through a Curtius rearrangement. This reaction proceeds via an acyl azide intermediate to form an isocyanate, which can then be hydrolyzed to the corresponding amine. Subsequent diazotization and hydrolysis would yield the desired 2-hydroxypyridine.
Alternatively, and more directly, a synthetic route starting from acyclic precursors to form the 2-hydroxy-4-(trifluoromethyl)pyridine ring system has been patented. This method involves the condensation of 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate to form an intermediate that is then cyclized to yield 2-hydroxy-4-(trifluoromethyl)pyridine.[7]
Step 1b: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine
Once 2-hydroxy-4-(trifluoromethyl)pyridine is obtained, it can be efficiently converted to 2-chloro-4-(trifluoromethyl)pyridine using standard chlorinating agents.
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine [7][8]
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyridine
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
1,2-Dichloroethane (DCE) or Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a stirred solution of 2-hydroxy-4-(trifluoromethyl)pyridine in 1,2-dichloroethane, add a catalytic amount of DMF.
-
At room temperature, add thionyl chloride dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with 1,2-dichloroethane.
-
Carefully pour the reaction mixture into ice water.
-
Neutralize the mixture to a neutral pH using a 10% sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine as a crude product, which can be further purified by distillation.
Causality Behind Experimental Choices:
-
The use of thionyl chloride or phosphorus pentachloride is a standard and effective method for the conversion of hydroxyl groups on aromatic rings to chlorides.
-
DMF acts as a catalyst to facilitate the reaction.
-
The aqueous workup is necessary to remove inorganic byproducts and any remaining acid.
Part 2: Introduction of the Methoxy Group
The next critical step is the introduction of the methoxy group at the 2-position of the pyridine ring. This is typically achieved through a nucleophilic aromatic substitution reaction, where the chloro substituent is displaced by a methoxide source.
Protocol 2: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 2-chloro-4-(trifluoromethyl)pyridine in methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain 2-methoxy-4-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Sodium methoxide is a strong nucleophile and a common reagent for introducing methoxy groups via SNAr reactions on electron-deficient aromatic rings.
-
Methanol serves as both the solvent and the source of the methoxide ion in equilibrium with sodium methoxide.
Part 3: Sulfonylation and Chlorination to the Key Intermediate
The final transformation to obtain the crucial sulfonyl chloride intermediate involves the introduction of a sulfonyl group at the 3-position of the pyridine ring, followed by chlorination.
Protocol 3: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride
Two primary methods are reported for this transformation:
Method A: Direct Chlorosulfonation
Materials:
-
2-Methoxy-4-(trifluoromethyl)pyridine
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
Procedure:
-
Carefully add 2-methoxy-4-(trifluoromethyl)pyridine to chlorosulfonic acid at 0-5°C over a period of 4-6 hours.
-
After the addition is complete, treat the mixture with thionyl chloride or phosphorus pentachloride.
-
Heat the reaction mixture to reflux (70-80°C) for 2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonyl chloride.
Method B: Metalation-Thiolation-Chloroxidation
Materials:
-
2-Methoxy-4-(trifluoromethyl)pyridine
-
Lithium diisopropylamide (LDA)
-
Elemental sulfur (S₈)
-
Chlorine gas (Cl₂)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of LDA in THF.
-
At -78°C, add a solution of 2-methoxy-4-(trifluoromethyl)pyridine in THF to the LDA solution.
-
After stirring for a period to ensure complete metalation, add elemental sulfur to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
In a separate vessel, prepare a solution of chlorine gas in hydrochloric acid.
-
Add the reaction mixture from the previous step to the chlorine/HCl solution to effect chloroxidation.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the desired sulfonyl chloride.
Causality Behind Experimental Choices:
-
Method A: Direct chlorosulfonation is a straightforward approach but can sometimes lead to regioselectivity issues and harsh reaction conditions.
-
Method B: The metalation-thiolation-chloroxidation sequence offers better regiocontrol. LDA is a strong, non-nucleophilic base that selectively deprotonates the 3-position of the pyridine ring. The subsequent reaction with sulfur and then chloroxidation builds the sulfonyl chloride functionality at the desired position.
Final Assembly: The Synthesis of Pyroxsulam
With the key intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, in hand, the final step is the condensation with the triazolopyrimidine amine.
Protocol 4: Synthesis of Pyroxsulam [6]
Materials:
-
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
-
Organic base (e.g., triethylamine)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Organic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve 2-amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine in the chosen organic solvent.
-
Add the organic base and a catalytic amount of DMAP to the solution.
-
Add a solution of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude pyroxsulam can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The organic base is required to neutralize the HCl generated during the reaction.
-
DMAP is a highly effective acylation catalyst that accelerates the sulfonamide bond formation.
-
Aprotic solvents like dichloromethane or acetonitrile are used to dissolve the reactants and facilitate the reaction without participating in it.
Data Presentation
Table 1: Summary of Key Intermediates and Reagents
| Compound Name | Molecular Formula | Key Role |
| This compound | C₇H₄F₃NO₂ | Starting Material |
| 2-Hydroxy-4-(trifluoromethyl)pyridine | C₆H₄F₃NO | Intermediate |
| 2-Chloro-4-(trifluoromethyl)pyridine | C₆H₃ClF₃N | Key Intermediate for Methoxylation |
| 2-Methoxy-4-(trifluoromethyl)pyridine | C₇H₆F₃NO | Precursor to the Sulfonyl Chloride |
| 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | C₇H₅ClF₃NO₃S | Key Intermediate for Pyroxsulam Synthesis |
| 2-Amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine | C₈H₁₀N₆O₂ | Coupling Partner for Pyroxsulam Synthesis |
| Pyroxsulam | C₁₄H₁₃F₃N₆O₅S | Final Product |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from this compound to Pyroxsulam.
Conclusion
This application note provides a detailed, scientifically grounded guide for the synthesis of the herbicide pyroxsulam, illustrating a plausible and logical synthetic route starting from this compound. By breaking down the synthesis into distinct, manageable steps and providing detailed protocols with explanations for the choice of reagents and conditions, this document serves as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and drug development. The successful synthesis hinges on the strategic conversion of the initial carboxylic acid to a versatile halo-intermediate, followed by the systematic construction of the key 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride intermediate, and its final condensation to yield pyroxsulam.
References
-
Barton Decarboxylation. (n.d.). Grokipedia. Retrieved from [Link]
-
Chen, T. Q., Pedersen, P. S., Dow, N. W., Fayad, R., Hauke, C. E., Rosko, M. S., ... & MacMillan, D. W. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(19), 8296-8305. Available from: [Link]
-
Curtius Rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Artamonov, O. S., & Gevorgyan, V. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1583-1630. Available from: [Link]
-
Barton Decarboxylation. (n.d.). SynArchive. Retrieved from [Link]
-
Shavnya, A., & Boruah, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(19), 3536. Available from: [Link]
-
Tompkins, D. (2021, December 24). Curtius Rearrangement [Video]. YouTube. Retrieved from [Link]
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.).
- CN108892671B - Preparation method of pyroxsulam - Google Patents. (n.d.).
- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. (n.d.).
- Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). A new and improved method for the radical decarboxylation of carboxylic acids.
- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033.
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]
- Fujiwara, Y., Dixon, J. A., O'Hara, F., Daa, E. D., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Artamonov, O. S., & Gevorgyan, V. (2021). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1583-1630. Available from: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). Molecules, 25(11), 2696. Available from: [Link]
- US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents. (n.d.).
-
Wang, F., Zhu, N., Chen, P., & Liu, G. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10(3), 853-857. Available from: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 588702-62-9). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important fluorinated building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, its efficient synthesis is critical.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues that can arise during the synthesis of this compound. The advice provided is structured to help you diagnose the problem, understand the underlying cause, and implement an effective solution.
Q1: My oxidation of 2-methyl-4-(trifluoromethyl)pyridine is resulting in low yields and a complex mixture of byproducts. What's going wrong?
A1: This is a common challenge. The oxidation of a methyl group on an electron-deficient pyridine ring requires harsh conditions, which can lead to side reactions or incomplete conversion.
Causality Analysis: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards oxidation. This often necessitates potent oxidants (like KMnO₄, SeO₂, or catalytic O₂) and high temperatures. These conditions can, however, lead to ring degradation or over-oxidation.[3]
Troubleshooting Steps:
-
Re-evaluate Your Oxidant:
-
Potassium Permanganate (KMnO₄): While powerful, it can be difficult to control. Ensure you are using a buffered system (e.g., with MgSO₄) or a phase-transfer catalyst to improve solubility and moderate reactivity.
-
Selenium Dioxide (SeO₂): This can be a milder alternative for oxidizing the methyl group to an aldehyde, which can then be further oxidized to the carboxylic acid in a separate step using a gentler oxidant like sodium chlorite (NaClO₂). This two-step process often provides better overall yields and purity.
-
Catalytic Air/O₂ Oxidation: Heterogeneous catalysis (e.g., using a Vanadium-based catalyst) can be effective but requires specialized equipment (high-pressure reactors) and careful optimization of temperature, pressure, and catalyst loading.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Start at a lower temperature and gradually increase it. Monitor the reaction closely using TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Solvent Choice: The reaction is often performed in water or pyridine. If using KMnO₄ in water, ensure vigorous stirring to overcome solubility issues.
-
-
Work-up and Purification:
-
The removal of manganese dioxide (from KMnO₄) can be challenging. A common method is to quench the reaction with sodium bisulfite or oxalic acid, followed by filtration through Celite.
-
The final product is an acid. You can often purify it from neutral byproducts by extracting the aqueous reaction mixture with an organic solvent (e.g., ether) under basic conditions (pH 8-9), then acidifying the aqueous layer to precipitate your product, which can be collected by filtration.
-
Table 1: Comparison of Oxidizing Agents for 2-Methyl-4-(trifluoromethyl)pyridine
| Oxidant | Typical Conditions | Pros | Cons |
| KMnO₄ | Aqueous, reflux | Inexpensive, powerful | Low selectivity, difficult work-up, potential for ring cleavage |
| SeO₂ | Dioxane/H₂O, reflux | Milder, often stops at aldehyde | Toxic, requires a second oxidation step for the acid |
| Nitric Acid | Concentrated HNO₃, heat | Strong | Highly corrosive, generates NOx gases, risk of nitration |
| Catalytic O₂ | V₂O₅ catalyst, high temp/pressure | "Green" oxidant, scalable | Requires specialized equipment, difficult to optimize |
Q2: I'm attempting to synthesize the target acid via hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine, but the reaction is either incomplete or requires extremely harsh conditions. How can I improve this step?
A2: Hydrolysis of the nitrile on this electron-poor system can be sluggish. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen makes the carbon atom of the nitrile less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide.
Causality Analysis: Both acidic and basic hydrolysis require forcing conditions (e.g., concentrated H₂SO₄ or 6M NaOH at reflux for extended periods).[4] These conditions can sometimes lead to decomposition or the formation of stable amide intermediates. Self-catalyzed hydrolysis, where the carboxylic acid product catalyzes the conversion of the nitrile starting material to an amide, has been observed in similar systems and can halt the reaction at the amide stage.[5]
Troubleshooting & Optimization Protocol:
-
For Basic Hydrolysis:
-
Increase Temperature: Use a high-boiling-point solvent like ethylene glycol with aqueous NaOH to achieve higher reaction temperatures (>120 °C).
-
Use Phase-Transfer Catalysis: If solubility is an issue, adding a catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction by bringing the hydroxide ion into the organic phase.
-
Monitor for Amide Formation: Use TLC or LC-MS to check for the presence of the intermediate amide. If the reaction stalls, isolating the amide and subjecting it to a second, more vigorous hydrolysis step may be necessary.
-
-
For Acidic Hydrolysis:
-
Choice of Acid: Concentrated sulfuric acid is generally more effective than hydrochloric acid due to its higher boiling point and dehydrating properties.[4]
-
Stepwise Approach: A common industrial method involves two stages: first, converting the nitrile to the amide with concentrated H₂SO₄ at a moderate temperature (e.g., 80-100 °C), and then adding water and heating to a higher temperature (e.g., 120-140 °C) to complete the hydrolysis to the carboxylic acid. This controlled approach often minimizes charring and byproducts.
-
Diagram 1: Proposed Mechanism for Acid-Catalyzed Nitrile Hydrolysis
This diagram illustrates the key steps in the acid-catalyzed conversion of the nitrile to the carboxylic acid, highlighting the intermediate amide.
Caption: Decision tree for organometallic route issues.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
A: There are three main strategies, each starting from a different precursor:
-
Oxidation: Starting from 2-methyl-4-(trifluoromethyl)pyridine. This is a direct approach but can suffer from harsh conditions and low yields. [3]2. Hydrolysis: Starting from 2-cyano-4-(trifluoromethyl)pyridine. This route is often reliable but can require forcing conditions to hydrolyze the stable nitrile group. [6][7]3. Carboxylation: Starting from 2-halo-4-(trifluoromethyl)pyridine (e.g., the bromo derivative). This involves forming an organometallic intermediate (Grignard or organolithium) and reacting it with CO₂. This method offers a direct C-C bond formation but requires strict anhydrous and anaerobic conditions.
Q: How does the trifluoromethyl group influence the synthesis?
A: The -CF₃ group is a powerful electron-withdrawing group with a strong -I (inductive) effect. This has several consequences:
-
Ring Deactivation: It makes the pyridine ring electron-deficient, slowing down electrophilic substitution and making it more susceptible to nucleophilic aromatic substitution (SNAr).
-
Increased Acidity: It increases the acidity of the carboxylic acid product, which can affect work-up and extraction procedures.
-
Reaction Rate: It deactivates the ring towards oxidation but activates adjacent positions for nucleophilic attack or deprotonation, influencing the feasibility of different synthetic routes.
Q: What key safety precautions should I take?
A:
-
Organolithium Reagents (n-BuLi): Highly pyrophoric. Must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques. Always wear fire-resistant lab coats and safety glasses.
-
Strong Oxidants (KMnO₄, HNO₃): Can cause fires or explosions if mixed with organic materials. Handle with care and use appropriate personal protective equipment (PPE). SeO₂ is highly toxic and should only be handled in a well-ventilated fume hood.
-
Trifluoromethyl Sources: Some syntheses may start from precursors made with trifluoromethylating agents. These can be toxic and/or gaseous. Always consult the Safety Data Sheet (SDS) for your specific reagents.
-
Pressure: Reactions involving gases (like CO₂ or O₂) or heating sealed vessels must be conducted behind a blast shield with appropriate pressure-relief systems.
Q: Which analytical techniques are best for monitoring these reactions?
A:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of products. Use a UV lamp for visualization, as pyridine derivatives are often UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the formation of the desired product and identifying any intermediates (like the amide in nitrile hydrolysis) or byproducts. It provides both retention time and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the -CF₃ group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful if the starting materials and intermediates are sufficiently volatile.
References
-
Schlosser, M., & Marzi, E. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1373-1384. Available at: [Link]
-
ChemBK: 4-Trifluoromethyl-2-picolinic acid. Available at: [Link]
-
BIO Web of Conferences: Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]
-
Patsnap Eureka: Synthesis method of 4-trifluoromethyl nicotinic acid. Available at: [Link]
-
Anhui Ghemical Enterprise: this compound. Available at: [Link]
-
Schlosser, M., & Marzi, E. (2006). Recommendable routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Infoscience - EPFL. Available at: [Link]
-
Umemoto, T., et al. (Year). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
ResearchGate: Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available at: [Link]
-
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available at: [Link]
-
Stenutz: 2-(trifluoromethyl)pyridine-4-carboxylic acid. Available at: [Link]
-
National Institutes of Health: Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Available at: [Link]
-
Daugulis, O., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
- Google Patents: Preparation method of 4-trifluoromethyl nicotinic acid (CN109467532B).
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (Year). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Available at: [Link]
-
Professor Dave Explains. (2016). Practice Problem: Grignard Reactions [Video]. YouTube. Available at: [Link]
-
den Hertog, H. J., & van der Plas, H. C. (1953). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 283-286. Available at: [Link]
-
Science.gov: grignard reagent formation: Topics. Available at: [Link]
-
ResearchGate: Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. Available at: [Link]
-
Alvernhe, G., et al. (Year). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Available at: [Link]
-
Kim, J. N., et al. (Year). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN. Available at: [Link]
- Google Patents: Hydrolysis of nitriles to carboxylic acids (US3542822A).
-
Lunn, J. A., et al. (Year). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules. Available at: [Link]
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- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring, often leading to unexpected outcomes. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of 2-Methyl-4-(trifluoromethyl)pyridine
This is a common and direct approach, but the oxidation of the methyl group can be challenging and prone to side reactions.
Issue 1: Incomplete Conversion or Stalled Reaction
-
Question: My oxidation of 2-methyl-4-(trifluoromethyl)pyridine using KMnO₄ (or other strong oxidants) is very slow or stops before reaching completion. What could be the cause?
-
Answer: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making the methyl group less susceptible to oxidation compared to non-fluorinated analogs. Several factors could be at play:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. Due to the deactivation, a larger excess than typically used for picoline oxidation may be necessary.
-
Inadequate Temperature: The reaction may require higher temperatures or longer reaction times to proceed to completion. Carefully monitor the reaction and consider a gradual increase in temperature. However, be aware that excessively high temperatures can lead to decarboxylation of the product.
-
Phase Transfer Issues: If using a biphasic system (e.g., KMnO₄ in water with an organic solvent), ensure efficient stirring to maximize the interfacial area. The use of a phase-transfer catalyst can sometimes be beneficial.
-
Choice of Oxidant: Strong oxidants like potassium permanganate or chromium trioxide are often used. However, milder and more selective catalytic systems, such as those employing a nitroxide catalyst with a terminal oxidant, have been developed for the oxidation of alcohols and may be adaptable for this transformation, potentially reducing side reactions.[1][2]
-
Issue 2: Formation of Decarboxylated Byproduct
-
Question: I am observing the formation of 4-(trifluoromethyl)pyridine as a significant byproduct. How can I prevent this?
-
Answer: This is a classic case of decarboxylation, a common side reaction for pyridine-2-carboxylic acids, especially under harsh conditions.[3][4][5] The nitrogen atom adjacent to the carboxyl group facilitates the loss of CO₂ through the formation of a stabilized intermediate.[3][4]
-
Control the Temperature: This is the most critical parameter. Avoid excessive heating during both the reaction and the workup. The rate of decarboxylation increases significantly with temperature.
-
pH Control During Workup: During the acidic workup to protonate the carboxylate, avoid strongly acidic conditions and prolonged exposure to acid, as this can accelerate decarboxylation. It is believed that the zwitterionic form of the acid is particularly prone to decarboxylation.[3][4]
-
Rapid Isolation: Once the reaction is complete, proceed with the workup and isolation of the product without unnecessary delays.
-
Route 2: Hydrolysis of 2-Cyano-4-(trifluoromethyl)pyridine
Hydrolysis of the corresponding nitrile is another viable route, but it comes with its own set of challenges.
Issue 3: Incomplete Hydrolysis to the Carboxylic Acid
-
Question: My hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine stops at the amide intermediate, or I get a mixture of amide and carboxylic acid. How can I drive the reaction to completion?
-
Answer: The hydrolysis of nitriles proceeds in two steps: first to the amide, and then to the carboxylic acid.[6] The second step is often slower.
-
Harsher Conditions: To fully hydrolyze the amide, more forcing conditions are typically required. This can include using more concentrated acid or base and higher temperatures.
-
Choice of Acid/Base: Both acidic and basic conditions can be used for nitrile hydrolysis. For this specific substrate, strong acid hydrolysis (e.g., concentrated H₂SO₄ or HCl) is common.[7] However, be mindful that high temperatures can again lead to decarboxylation.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC or another appropriate analytical technique to confirm the disappearance of the amide intermediate.
-
Issue 4: Side Reactions During Nitrile Synthesis
-
Question: When preparing the 2-cyano-4-(trifluoromethyl)pyridine precursor from a 2-halopyridine, I am getting low yields and multiple products. What are the likely side reactions?
-
Answer: The synthesis of the nitrile, often via nucleophilic aromatic substitution with a cyanide source, can have complications.
-
Competing Reactions: The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for nucleophilic attack.[8] Depending on the reaction conditions, side reactions with the solvent or other nucleophiles present can occur.
-
Catalyst Choice: In catalytic cyanation reactions, the choice of catalyst and ligands is crucial to minimize side reactions and promote the desired transformation.
-
Route 3: Grignard Reaction with CO₂
This route involves the formation of a Grignard reagent from a 2-halo-4-(trifluoromethyl)pyridine followed by quenching with carbon dioxide.
Issue 5: Difficulty in Forming the Grignard Reagent
-
Question: I am having trouble initiating the Grignard reaction with 2-chloro-4-(trifluoromethyl)pyridine. What can I do?
-
Answer: The formation of Grignard reagents can be notoriously sensitive.
-
Strictly Anhydrous Conditions: Any trace of moisture will quench the Grignard reagent as it forms. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Activation of Magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Activating the magnesium by crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.
-
Solvent Choice: Diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.[9]
-
Issue 6: Low Yield of Carboxylic Acid After CO₂ Quench
-
Question: The yield of my desired carboxylic acid is low, even after successful Grignard formation. What are the potential loss pathways?
-
Answer: Several side reactions can occur both during the formation of the Grignard reagent and its reaction with CO₂.
-
Wurtz Coupling: The Grignard reagent can react with the starting halide to form a biphenyl-type dimer. This can be minimized by slow addition of the halide to the magnesium suspension.
-
Reaction with Starting Material: The formed Grignard reagent is a strong nucleophile and can potentially react with the starting 2-halo-4-(trifluoromethyl)pyridine.
-
Inefficient Carboxylation: Ensure that the carbon dioxide is dry and that the Grignard reagent is added to a large excess of crushed dry ice or bubbled with CO₂ gas efficiently to maximize the carboxylation reaction.[10][11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical melting point of this compound?
-
A1: The reported melting point is in the range of 161-165 °C.[12] A significantly lower or broader melting point may indicate the presence of impurities.
-
-
Q2: What are the common impurities I should look for in my final product?
-
A2: Depending on the synthetic route, common impurities include the starting material (e.g., 2-methyl-4-(trifluoromethyl)pyridine), the decarboxylated product (4-(trifluoromethyl)pyridine), and any amide intermediate if coming from the nitrile hydrolysis route.
-
-
Q3: How can I best purify the final product?
-
A3: Recrystallization is a common method for purifying this compound. The choice of solvent will depend on the nature of the impurities. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Column chromatography can also be employed, but care must be taken to choose a suitable solvent system to avoid streaking of the acidic product on the silica gel.
-
-
Q4: Are there any specific safety precautions I should take when working with trifluoromethyl-substituted pyridines?
-
A4: Yes, trifluoromethyl-substituted pyridines and their derivatives should be handled with care. They can be harmful if swallowed, in contact with skin, or inhaled.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways discussed.
Caption: Oxidation of 2-methyl-4-(trifluoromethyl)pyridine and the decarboxylation side reaction.
Caption: Stepwise hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine.
Quantitative Data Summary
| Parameter | Route 1 (Oxidation) | Route 2 (Hydrolysis) | Route 3 (Grignard) |
| Key Challenge | Incomplete oxidation, decarboxylation | Incomplete hydrolysis | Grignard formation, side reactions |
| Critical Control | Temperature, oxidant stoichiometry | Reaction time, temperature | Anhydrous conditions, initiation |
| Common Byproduct | 4-(Trifluoromethyl)pyridine | Amide intermediate | Dimerized starting material |
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Oda, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-151. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. [Link]
- Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
-
Politano, F., et al. (2023). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. The Journal of Organic Chemistry, 88(5), 2995-3003. [Link]
-
ResearchGate. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. [Link]
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- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 13. This compound | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several common pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. This guide will focus on the three most prevalent synthetic routes and the byproducts commonly associated with each. Understanding these potential side reactions is critical for effective troubleshooting and purification.
The three primary synthetic routes are:
-
Oxidation of 2-methyl-4-(trifluoromethyl)pyridine: A direct approach that leverages the conversion of a methyl group to a carboxylic acid.
-
Hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine: A reliable method involving the conversion of a nitrile to a carboxylic acid.
-
Grignard Reaction of 2-chloro-4-(trifluoromethyl)pyridine followed by Carboxylation: A versatile method for introducing the carboxylic acid moiety via an organometallic intermediate.
Route 1: Oxidation of 2-methyl-4-(trifluoromethyl)pyridine
This method involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid are typically employed. While seemingly straightforward, this reaction can be prone to incomplete oxidation and over-oxidation, leading to a range of byproducts.
Troubleshooting Guide & FAQs
Question 1: My yield of this compound is low, and I observe multiple spots on my TLC analysis. What are the likely byproducts?
Answer: Low yields and multiple spots on TLC are common issues in this oxidation reaction. The primary byproducts to consider are:
-
4-(Trifluoromethyl)pyridine-2-carbaldehyde: This is the product of incomplete oxidation. The aldehyde is an intermediate in the conversion of the methyl group to the carboxylic acid.
-
[4-(Trifluoromethyl)pyridin-2-yl]methanol: Further incomplete oxidation can result in the presence of the corresponding alcohol.
-
Pyridine Ring Oxidation Products: Aggressive oxidizing conditions can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts, including carbon dioxide and ammonia.[1][2] This is particularly a risk with strong oxidants like permanganate.[1][2]
Question 2: How can I minimize the formation of incomplete oxidation byproducts?
Answer: To drive the reaction to completion and minimize the formation of the aldehyde and alcohol intermediates, consider the following strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction by TLC or HPLC is crucial to determine the point of maximum conversion of the starting material.
-
Stoichiometry of the Oxidizing Agent: Using a slight excess of the oxidizing agent can help to ensure complete oxidation of the methyl group. However, a large excess should be avoided to prevent over-oxidation and ring cleavage.
-
Choice of Oxidant: While potassium permanganate is a powerful and common oxidant, other reagents can offer better selectivity. For instance, nitric acid has been used for the oxidation of picolines.[3][4][5]
Question 3: I suspect pyridine ring degradation. How can I confirm this and prevent it?
Answer: Ring degradation is a significant concern that can drastically reduce your yield.
-
Confirmation: The presence of a complex, often tarry, mixture of byproducts that are difficult to characterize by standard techniques like NMR or MS is a strong indicator of ring cleavage. A significant loss of mass balance is another clue.
-
Prevention:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period of time to maintain better control over the reaction exotherm.
-
pH Control: For permanganate oxidations, the reaction is often performed under alkaline conditions, which can sometimes offer better control compared to acidic conditions that may promote ring degradation.[6]
-
Data Summary: Common Byproducts in Oxidation Route
| Byproduct Name | Chemical Structure | Reason for Formation | Mitigation Strategy |
| 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C₇H₄F₃NO | Incomplete oxidation | Increase reaction time, optimize oxidant stoichiometry |
| [4-(Trifluoromethyl)pyridin-2-yl]methanol | C₇H₆F₃NO | Incomplete oxidation | Increase reaction time, optimize oxidant stoichiometry |
| Pyridine Ring Cleavage Products | Various | Over-oxidation | Control temperature, controlled addition of oxidant |
Workflow for Troubleshooting Oxidation Reactions
Caption: Troubleshooting workflow for the oxidation of 2-methyl-4-(trifluoromethyl)pyridine.
Route 2: Hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine
The hydrolysis of a nitrile to a carboxylic acid is a robust and widely used transformation. This reaction can be performed under either acidic or basic conditions. The primary challenge in this route is achieving complete hydrolysis to the carboxylic acid, as the reaction proceeds through a stable amide intermediate.
Troubleshooting Guide & FAQs
Question 1: After my hydrolysis reaction, I have a significant amount of a byproduct that is less polar than my desired carboxylic acid. What is it?
Answer: The most common byproduct in the hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine is the corresponding amide, 4-(trifluoromethyl)pyridine-2-carboxamide . This is formed as an intermediate during the hydrolysis process.[7][8][9][10][11] If the reaction is not driven to completion, this amide can be isolated as a significant impurity.
Question 2: How can I ensure complete hydrolysis of the nitrile to the carboxylic acid and avoid the amide byproduct?
Answer: To promote complete hydrolysis, consider the following:
-
Reaction Conditions: More forcing conditions are often necessary to hydrolyze the intermediate amide. This can include:
-
Higher Temperatures: Refluxing the reaction mixture is common.
-
Longer Reaction Times: Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.
-
Stronger Acid/Base Concentration: Using a more concentrated acid or base solution can accelerate the hydrolysis of the amide.
-
-
Choice of Acid or Base: Both acidic and basic conditions can be effective.[12][13]
-
Acidic Hydrolysis: Typically performed with strong acids like HCl or H₂SO₄. The final product is the carboxylic acid directly.[8][10]
-
Basic Hydrolysis: Usually carried out with NaOH or KOH. This initially forms the carboxylate salt, which must be neutralized with a strong acid in a separate workup step to yield the carboxylic acid.[8][9][10]
-
Question 3: I still have unreacted nitrile in my product mixture. How can I improve the conversion?
Answer: The presence of unreacted starting material suggests that the reaction has not gone to completion. In addition to the strategies mentioned above for promoting complete hydrolysis, ensure that:
-
Solubility: The nitrile is sufficiently soluble in the reaction medium. For some substrates, the addition of a co-solvent may be necessary to improve solubility and facilitate the reaction.
-
Purity of Starting Material: Ensure your starting 2-cyano-4-(trifluoromethyl)pyridine is pure. Impurities could potentially interfere with the reaction.
Data Summary: Common Byproducts in Hydrolysis Route
| Byproduct Name | Chemical Structure | Reason for Formation | Mitigation Strategy |
| 4-(Trifluoromethyl)pyridine-2-carboxamide | C₇H₅F₃N₂O | Incomplete hydrolysis | Increase reaction time, temperature, and/or acid/base concentration |
| Unreacted 2-cyano-4-(trifluoromethyl)pyridine | C₇H₃F₃N₂ | Incomplete reaction | Optimize reaction conditions, ensure solubility of starting material |
Logical Relationship in Nitrile Hydrolysis
Caption: A streamlined workflow for the Grignard carboxylation synthesis route.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. Wiley.
- Larock, R. C. (1999).
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). Molecules. [Link]
- Oxidation of Heterocyclic Compounds by Permanganate Anion. (2002). Chemistry of Heterocyclic Compounds.
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). ResearchGate. [Link]
-
Effect of temperature on the oxidation of 3-picoline. (2018). ResearchGate. [Link]
-
Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014). Chemistry Stack Exchange. [Link]
-
Why Grignard Reagents React With Water. (2015). Master Organic Chemistry. [Link]
-
Scheme 1. Proposed mechanism of the intramolecular oxidation of pyridine in its silver-permanganate complexes. (2018). ResearchGate. [Link]
-
Moisture treatment in Grignard reaction vessel. (2022). Reddit. [Link]
- Oxidation of alkyl pyridines and alkyl quinolines. (1938).
-
Wurtz coupling. (2025). Reddit. [Link]
-
An unknown component of a selective and mild oxidant: structure and oxidative ability of a double salt-type complex having κ1O-coordinated permanganate anions and three- and four-fold coordinated silver cations. (2019). Dalton Transactions. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]
-
Hydrolysis of Nitriles. (2021). Organic Chemistry Tutor. [Link]
-
Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. (1990). The Journal of Organic Chemistry. [Link]
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). (2002). ResearchGate. [Link]
- Oxidation of mixed tar bases. (1956).
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Synthesis & Purity
Question 1: What are the most common synthetic routes to this compound, and what are the typical impurities I should be aware of?
Answer: this compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] Several synthetic strategies are employed for its preparation, each with a unique impurity profile. The primary routes include:
-
Oxidation of 2-methyl-4-(trifluoromethyl)pyridine: This is a straightforward approach, but over-oxidation or incomplete reaction can lead to the presence of the starting material or pyridine-2-aldehyde intermediates.[4][5][6]
-
Hydrolysis of 2-cyano-4-(trifluoromethyl)pyridine: This method is also common, but incomplete hydrolysis can result in the corresponding amide as a significant impurity.[7][8][9] Careful control of reaction time and temperature is crucial.
-
From trifluoromethyl-containing building blocks: Cyclocondensation reactions using smaller, fluorinated precursors are also utilized to construct the pyridine ring.[1][2][3] Impurities from this route are often related to side products of the cyclization or unreacted starting materials.
It is essential to characterize the purity of your starting material thoroughly, as residual impurities can significantly impact the outcome of subsequent reactions.
Question 2: My purchased this compound shows a broad melting point. What could be the cause?
Answer: A broad melting point for this compound, which should melt around 161-165 °C, often indicates the presence of impurities or residual solvent. Common culprits include:
-
Isomeric Impurities: The synthesis might inadvertently produce isomers such as 5-(trifluoromethyl)pyridine-2-carboxylic acid or 2-(trifluoromethyl)pyridine-4-carboxylic acid, which have different physical properties.[10][11][12]
-
Residual Solvents: Inadequate drying can leave behind solvents from the final crystallization step.
-
Inorganic Salts: Salts from workup procedures may also be present.
Recrystallization from a suitable solvent system is often the most effective method for purification.
Reaction Optimization & Troubleshooting
Question 3: I am observing significant decarboxylation of my this compound during a high-temperature reaction. How can I mitigate this?
Answer: Decarboxylation is a known thermal decomposition pathway for pyridine-2-carboxylic acids, particularly at elevated temperatures.[13][14][15][16][17] The nitrogen atom adjacent to the carboxylic acid group facilitates this process. The electron-withdrawing trifluoromethyl group at the 4-position can also influence the electronic properties of the ring and potentially impact the rate of decarboxylation.
To minimize decarboxylation, consider the following strategies:
-
Lowering the Reaction Temperature: If the reaction kinetics allow, reducing the temperature is the most direct way to prevent thermal decomposition.
-
Choice of Solvent: The solvent can play a role in stabilizing the starting material.
-
Reaction Time: Minimizing the reaction time at high temperatures can reduce the extent of decarboxylation.
-
pH Control: The rate of decarboxylation of pyridine carboxylic acids can be pH-dependent.[13][15] In aqueous solutions, the zwitterionic form is often the species that decarboxylates.[15][16][17] Adjusting the pH may help to stabilize the molecule.
Question 4: My coupling reaction with this compound is giving low yields. What are the key parameters to optimize?
Answer: Low yields in coupling reactions involving this compound can stem from several factors. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards certain reactions.[18]
Here is a troubleshooting workflow to optimize your coupling reaction:
Caption: Troubleshooting workflow for low-yield coupling reactions.
Detailed Optimization Steps:
-
Coupling Agent: The choice of coupling agent is critical. For amide bond formation, reagents like HATU, HOBt with EDC, or PyBOP are often effective.
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) is typically used to neutralize the acid and facilitate the reaction.
-
Solvent: The reaction should be conducted in an anhydrous aprotic solvent like DMF, CH2Cl2, or acetonitrile.
-
Temperature: While some reactions require heating, starting at room temperature or even 0 °C can sometimes improve yields by minimizing side reactions.
-
Stoichiometry: Ensure the correct stoichiometry of all reactants. A slight excess of the amine and coupling agent may be beneficial.
Question 5: I am struggling with the purification of my product. What are some effective strategies?
Answer: The purification of products derived from this compound can be challenging due to the properties of the trifluoromethyl group and the pyridine nitrogen.
Purification Options:
| Method | Application | Considerations |
| Crystallization | For solid products with good crystallinity. | Solvent screening is key to finding a system that provides good recovery and purity. |
| Column Chromatography | For a wide range of products. | The pyridine nitrogen can interact with silica gel, leading to tailing. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape. |
| Acid-Base Extraction | To remove unreacted starting material or acidic/basic byproducts. | The pKa of your product and impurities will determine the optimal pH for extraction. |
| Preparative HPLC | For difficult separations or to achieve high purity. | More resource-intensive but can provide excellent separation. |
Troubleshooting Guides
Scenario 1: Unexpected Side Product Formation
Issue: An unexpected side product is observed by LC-MS, with a mass corresponding to the loss of CO2.
Probable Cause: Decarboxylation of the starting material or product under the reaction conditions.
Proposed Solutions:
-
Re-evaluate Reaction Temperature: As discussed in FAQ 3, lower the reaction temperature if possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might be promoted at higher temperatures.
-
Catalyst Choice: If a catalyst is used, consider if it might be promoting decarboxylation and screen for alternatives.
Scenario 2: Poor Solubility of Starting Material
Issue: this compound is not fully dissolving in the reaction solvent.
Probable Cause: The polarity of the solvent may not be optimal for this compound.
Proposed Solutions:
-
Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMSO, or NMP.
-
Co-solvent System: Using a mixture of solvents can sometimes improve solubility.
-
Gentle Heating: Gentle warming can aid dissolution, but be mindful of the potential for decarboxylation.
-
Formation of a Salt: In some cases, converting the carboxylic acid to a more soluble salt (e.g., with a tertiary amine) in situ before adding other reagents can be effective.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol provides a starting point for the synthesis of an amide from this compound.
Caption: Workflow for a typical amide coupling reaction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF, add DIPEA (2.5 eq.) at 0 °C.
-
Add HATU (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Brown, E. V., & Neil, R. J. (1964). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 29(5), 1387-1389. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
-
Dunn, G. E., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Carruthers, N. et al. (2005). Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. Journal of Medicinal Chemistry, 48(5), 1803-1814. [Link]
-
Li, M., et al. (2019). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 43(3), 1363-1371. [Link]
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PubChem. This compound. [Link]
- Google Patents. (2010). A kind of preparation method of 4-trifluoromethyl nicotinic acid.
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Aobchem. This compound. [Link]
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Stenutz. This compound. [Link]
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Cottet, F., Marull, M., & Schlosser, M. (2003). Recommendable routes to trifluoromethyl-substituted pyridine-and quinolinecarboxylic acids. European Journal of Organic Chemistry, 2003(8), 1559-1568. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 138, 112-115. [Link]
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Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link]
-
Cottet, F., Marull, M., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine-and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]
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GCW Gandhi Nagar Jammu. Pyridines. [Link]
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Gising, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5422. [Link]
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Zhou, J., et al. (2025). The crystal structure of this compound, C7H4F3NO2. Zeitschrift für Kristallographie-New Crystal Structures. [Link]
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ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Stenutz. 2-(trifluoromethyl)pyridine-4-carboxylic acid. [Link]
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Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(42), 7495-7505. [Link]
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Wang, F., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic letters, 24(31), 5769–5773. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Burriss, A., et al. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. [Link]
- Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
- Google Patents. (1957).
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Organic Syntheses. (2004). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]
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The Chemical Society of Japan. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Chemistry Letters, 38(11), 1084-1085. [Link]
- Google Patents. (2013). Process for producing pyridine carboxylic acids.
-
ResearchGate. (2020). Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. [Link]
-
Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. (2020). Macromolecules, 53(15), 6344–6353. [Link]
-
Alvernhe, G., et al. (1987). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. Journal of Fluorine Chemistry, 34(3-4), 347-362. [Link]
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Technical Support Center: 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support guide for 4-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 588702-62-9). This resource is designed for researchers, chemists, and professionals in drug development who utilize this versatile fluorinated pyridine derivative. Here, you will find in-depth information on its stability, storage, and handling, presented in a practical question-and-answer format to address common challenges encountered during its use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1][2][3][4] While it is stable under recommended storage conditions, exposure to high temperatures, humidity, and light should be minimized to preserve its purity and integrity over time.[2]
Q2: Is this compound sensitive to moisture or air?
A2: While the compound is generally stable, like most carboxylic acids, it can be hygroscopic. It is advisable to handle it in a controlled environment, such as a glovebox or a fume hood with low humidity, especially for applications requiring high purity.[4] Keeping the container tightly closed when not in use is crucial to prevent moisture uptake.[1][2][3][4]
Q3: What are the known chemical incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents.[1][5] Reactions with strong bases are also expected, given its acidic nature. Care should be taken to avoid unintended reactions by ensuring it is not stored in close proximity to incompatible materials.
Q4: What is the expected appearance of high-purity this compound?
A4: High-purity this compound is typically a powder.[6] Any significant deviation from this, such as discoloration (e.g., yellowing or browning) or clumping, may indicate degradation or the presence of impurities.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues that may arise during the handling and use of this compound.
Problem 1: Inconsistent or poor results in a reaction where the compound is a starting material.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of the solid. Any discoloration or change in texture could suggest degradation.
-
Purity Analysis: Re-analyze the purity of your stock using techniques like NMR, LC-MS, or melting point determination. The melting point for the pure compound is reported to be in the range of 157-162 °C.[6] A broader or depressed melting point range can indicate impurities.
-
Source Verification: Ensure the material is from a reputable supplier and has been stored correctly since its arrival.
-
-
-
Possible Cause 2: Presence of moisture.
-
Troubleshooting Steps:
-
Drying: If moisture is suspected, dry the compound under a vacuum at a mild temperature (e.g., 40-50 °C) for several hours.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Problem 2: The compound appears discolored or has an unusual odor.
-
Possible Cause: Thermal or chemical degradation.
-
Explanation: Pyridine carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[7][8][9] The presence of the electron-withdrawing trifluoromethyl group can influence the stability of the pyridine ring.[10]
-
Troubleshooting Steps:
-
Storage Review: Verify that the storage conditions have been consistently maintained as per the recommendations (cool, dry, dark).
-
Purity Check: A purity analysis is highly recommended to determine the extent of degradation and identify any byproducts.
-
Disposal: If significant degradation is confirmed, it is best to dispose of the material according to safety guidelines and obtain a fresh batch.
-
-
Problem 3: Difficulty in dissolving the compound in a specific solvent.
-
Possible Cause: Inappropriate solvent choice or insufficient mixing.
-
Troubleshooting Steps:
-
Solvent Selection: While specific solubility data is not always readily available, consider solvents commonly used for similar polar organic molecules. Gentle heating or sonication can aid dissolution.
-
Small-Scale Test: Before committing to a large-scale reaction, perform a small-scale solubility test with your chosen solvent.
-
-
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this compound.
Caption: A step-by-step decision diagram for troubleshooting experimental issues.
Section 3: Key Stability and Handling Parameters
The following table summarizes the essential information for the safe and effective use of this compound.
| Parameter | Recommendation/Information | Source(s) |
| CAS Number | 588702-62-9 | [6][11][12] |
| Molecular Formula | C₇H₄F₃NO₂ | [6][11][12] |
| Appearance | Powder | [6] |
| Melting Point | 157-162 °C | [6] |
| Storage Temperature | Cool, dry place | [1][2] |
| Incompatibilities | Strong oxidizing agents | [1][5] |
| Handling | Avoid breathing dust. Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, eye protection). | [3][4][5][13] |
| Primary Hazard | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][6][11] |
Section 4: Potential Degradation Pathway
While specific degradation pathways for this exact molecule are not extensively published, a potential degradation route for pyridine-2-carboxylic acids, particularly under thermal stress, is decarboxylation.
Caption: Decarboxylation as a potential degradation route.
This reaction involves the loss of carbon dioxide from the carboxylic acid group, yielding 4-(trifluoromethyl)pyridine. This process is a known reaction for other pyridinecarboxylic acids and can be influenced by factors such as temperature and the presence of catalysts.[7][8][9][14][15]
References
- Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3025.
-
LookChem. (n.d.). 2-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)- Safety Data Sheets(SDS). Retrieved from [Link]
- Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3943.
- Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative.
- Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(10), 1657-1663.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. 3-Substituted picolinic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet. Retrieved from [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Retrieved from [Link]
-
Anichem. (2019). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4-(トリフルオロメチル)ピリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Decarboxylation of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for the decarboxylation of 4-(trifluoromethyl)pyridine-2-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience. This resource is designed to provide drug development professionals, researchers, and scientists with in-depth troubleshooting advice and practical protocols to ensure successful synthesis of 4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Here we address the fundamental scientific questions surrounding this transformation. Understanding these core concepts is the first step in effective troubleshooting.
Q1: Why does this compound decarboxylate more readily than its 3- or 4-carboxylic acid isomers?
A: The enhanced reactivity of pyridine-2-carboxylic acids (picolinic acids) is a classic example of neighboring group participation. The nitrogen atom at the 1-position is crucial. It allows for the formation of a zwitterionic intermediate where the nitrogen is protonated and the carboxyl group is deprotonated. This conformation facilitates the elimination of CO2 by stabilizing the resulting carbanionic intermediate through an ylide structure.[1][2] This low-energy pathway is not available to the meta (nicotinic) or para (isonicotinic) isomers, which consequently require much harsher conditions for decarboxylation.
Q2: How does the 4-trifluoromethyl (-CF3) group influence the reaction?
A: The trifluoromethyl group is a potent electron-withdrawing group. Its presence on the pyridine ring decreases the electron density of the aromatic system. This has two main effects:
-
It increases the acidity of the carboxylic acid proton, favoring the initial zwitterion formation.[1]
-
It helps to stabilize the transient negative charge that develops on the pyridine ring upon CO2 loss. While both electron-withdrawing and electron-releasing groups at other positions can accelerate decarboxylation, the strong inductive effect of the -CF3 group is generally favorable for this reaction.[3]
Q3: What are the most common and effective methods for this decarboxylation?
A: There are three primary approaches:
-
Thermal Decarboxylation: Simply heating the substrate in a high-boiling solvent is the most straightforward method. However, it often requires high temperatures (>180 °C), which can lead to decomposition and lower yields.[4]
-
Copper-Catalyzed Decarboxylation: This is often the preferred method. Using a copper catalyst, such as Cu(I) oxide or CuBr, significantly lowers the required reaction temperature (typically 100-140 °C) and reaction time, leading to cleaner reactions and higher yields.[5]
-
Silver-Catalyzed Decarboxylation: Silver salts, like silver carbonate, can also effectively catalyze the reaction at milder temperatures (around 120 °C), providing a good alternative to copper-based systems.[6]
Q4: How can I effectively monitor the reaction's progress?
A: The disappearance of the starting material and the appearance of the product can be monitored by several standard techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The product, 4-(trifluoromethyl)pyridine, is significantly less polar than the starting carboxylic acid. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) will show the product with a much higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the formation of a relatively volatile product.
-
¹H NMR Spectroscopy: A small aliquot can be taken from the reaction, dissolved in a deuterated solvent, and analyzed. The disappearance of the carboxylic acid proton signal and the appearance of the new aromatic proton signal in the product are definitive indicators.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues you may encounter during your experiment.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has been running for several hours, but TLC analysis shows mostly unreacted starting material. What are the likely causes and solutions?
A: This is a common issue often related to insufficient activation energy.
-
Cause 1: Temperature is too low. The reported temperatures are for the reaction mixture itself, not the heating mantle setting. Inefficient heat transfer, especially in a thick-walled flask or with poor stirring, can be a problem.
-
Solution: Use a calibrated thermometer or thermocouple to measure the internal reaction temperature. Ensure vigorous stirring. If using a thermal method, consider incrementally increasing the temperature by 10-15 °C. If using a catalytic method, ensure the temperature is within the optimal range for the catalyst system (e.g., 120-140 °C for copper catalysis).[5]
-
-
Cause 2: Ineffective Solvent. The solvent must be able to dissolve the starting material and any intermediates, and it must have a sufficiently high boiling point.
-
Solution: Solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or diphenyl ether are excellent choices. If your current solvent has a lower boiling point, switch to one of these options.
-
-
Cause 3: Catalyst Inactivity (for catalytic methods). The copper or silver catalyst may be of poor quality or may have been deactivated.
-
Solution: Use a freshly opened bottle of the catalyst. Consider adding a ligand, such as 2,2'-bipyridine or TMEDA for copper catalysts, which can enhance catalytic activity and allow for lower reaction temperatures.[5]
-
Problem 2: Reaction Mixture Darkens Significantly, Yielding Tar-like Byproducts
Q: My reaction mixture turned dark brown or black, and my final yield was very low after a difficult purification. What went wrong?
A: Severe darkening or charring is a clear sign of thermal decomposition.
-
Cause 1: Excessive Temperature. Pyridine derivatives can be sensitive to very high heat. While heat is required, excessive temperatures will degrade both the starting material and the product.
-
Solution: The best approach is to switch to a catalytic method, which allows for a significant reduction in temperature. A copper-catalyzed reaction at 140 °C is far less likely to cause decomposition than a thermal reaction at 200 °C.[5]
-
-
Cause 2: Presence of Oxygen. At high temperatures, trace oxygen can lead to oxidative side reactions.
-
Solution: Ensure the reaction is performed under an inert atmosphere. Purge the reaction flask with nitrogen or argon for 5-10 minutes before heating and maintain a positive pressure of inert gas throughout the reaction.
-
Problem 3: Low Isolated Yield Despite Apparent Full Conversion
Q: Reaction monitoring indicated complete conversion, but I lost most of my material during the workup and purification. How can I improve product recovery?
A: This issue is almost certainly related to the physical properties of the product, 4-(trifluoromethyl)pyridine.
-
Cause: Product Volatility. The product is a liquid with a relatively low boiling point of 110 °C.[7] It can be easily lost during solvent removal under high vacuum.
-
Solution 1 (Workup): After quenching the reaction, perform a liquid-liquid extraction with a low-boiling solvent like diethyl ether or dichloromethane. When removing the solvent on a rotary evaporator, use minimal vacuum and a water bath temperature no higher than 30 °C.
-
Solution 2 (Purification): Standard distillation can be difficult on a small scale. Kugelrohr distillation is an excellent alternative for small volumes of volatile liquids. Alternatively, careful column chromatography on silica gel can be effective, but fractions should be collected and concentrated with care to avoid product loss.
-
Visualized Mechanisms and Workflows
To further clarify the process, we have generated diagrams for the core mechanism and recommended experimental workflow.
Reaction Mechanism
Caption: The mechanism proceeds via a key zwitterionic intermediate.
Recommended Experimental Workflow
Caption: A standard workflow for copper-catalyzed decarboxylation.
Troubleshooting Flowchart: Low Conversion
Caption: A decision tree for addressing incomplete reactions.
Comparative Data and Protocols
Comparison of Decarboxylation Methods
| Method | Catalyst/Conditions | Typical Temp. | Typical Time | Typical Yield | Pros | Cons |
| Thermal | High-boiling solvent (e.g., Diphenyl ether) | 180-220 °C | 4-12 h | 40-60% | Simple setup, no catalyst cost. | High energy, risk of decomposition, lower yields. |
| Copper-Catalyzed | 10 mol% CuBr in NMP | 140 °C | 1-4 h | 85-95% | Lower temp, faster, high yield, clean.[5] | Requires catalyst, inert atmosphere is critical. |
| Silver-Catalyzed | 10 mol% Ag₂CO₃, AcOH in DMSO | 120 °C | 2-6 h | 80-90% | Milder temp, effective for many heterocycles.[6] | Silver is more expensive than copper. |
Protocol: Copper-Catalyzed Decarboxylation
This protocol is recommended for its high efficiency and reproducibility.
Materials and Equipment:
-
This compound (1.0 eq)
-
Copper(I) bromide (CuBr) (0.1 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and heat source
-
Nitrogen or Argon gas line
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble the flask with the condenser and thermometer. Ensure the system can be purged with inert gas.
-
Reagent Addition: To the flask, add this compound and copper(I) bromide.
-
Inert Atmosphere: Add anhydrous NMP via syringe. Purge the entire system with nitrogen or argon for 10 minutes.
-
Heating: With vigorous stirring, heat the mixture to an internal temperature of 140 °C. The mixture may change color as the reaction proceeds.
-
Monitoring: After 1 hour, take a small aliquot for TLC analysis to check for the consumption of the starting material. Continue heating until the starting material is no longer visible (typically 1-4 hours).
-
Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup: Pour the cooled reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and carefully remove the solvent by rotary evaporation, using a water bath temperature below 30 °C.
-
Purification: Purify the resulting crude liquid by Kugelrohr distillation or flash column chromatography on silica gel to obtain pure 4-(trifluoromethyl)pyridine.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Li, Y., et al. (2021). Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. The Journal of Organic Chemistry, 86(10), 7136–7147. [Link]
-
Fujikawa, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 147-155. [Link]
-
Fujikawa, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. 3-Substituted picolinic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
-
Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry, 37(10), 1678–1680. [Link]
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
-
user25902 (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
-
Shang, R., et al. (2010). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Angewandte Chemie International Edition, 49(44), 8250-8253. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. future4200.com [future4200.com]
- 6. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 7. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
Handling and safety precautions for 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 588702-62-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth safety information, handling protocols, and troubleshooting advice for common experimental challenges. Our goal is to synthesize technical data with practical, field-proven insights to ensure both safety and experimental success.
Section 1: Hazard Identification & Safety Summary
This compound is a versatile intermediate in pharmaceutical and agrochemical research, often used in the synthesis of novel bioactive molecules.[1][2][3] Its unique structure, featuring a pyridine ring, a carboxylic acid group, and a highly electronegative trifluoromethyl group, imparts specific reactivity but also necessitates careful handling.[4][5] The primary hazards are related to irritation and acute toxicity upon ingestion or inhalation.[6][7]
1.1 GHS Hazard Profile
The compound is classified as hazardous. The signal word is "Warning" or "Danger" depending on the supplier and concentration.[6][8][9]
| Hazard Class | Hazard Statement | Corresponding GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[7][8] | GHS07 Exclamation Mark |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[7] | GHS07 Exclamation Mark |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[7] | GHS07 Exclamation Mark |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[6][10][11] | GHS07 Exclamation Mark |
| Serious Eye Damage / Eye Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation.[8][10][11] | GHS05 Corrosion / GHS07 Exclamation Mark |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation.[6][11][12] | GHS07 Exclamation Mark |
1.2 Key Physical and Chemical Properties
Understanding the physical properties of this compound is crucial for its proper handling, storage, and use in experiments.
| Property | Value | Source |
| Chemical Formula | C₇H₄F₃NO₂ | [9][13] |
| Molecular Weight | 191.11 g/mol | [7][9][13] |
| Appearance | White to pale yellow powder/solid. | [9][14] |
| Melting Point | 157-162 °C (some sources report 161-165 °C). | [9] |
| pKa | 2.50 ± 0.36 (Predicted) | [15] |
| Storage Temperature | Room Temperature, in a dry, well-ventilated place. | [10][15] |
Section 2: Personal Protective Equipment (PPE)
Due to the compound's hazardous nature, a stringent PPE protocol is mandatory. The selection of PPE is not merely a checklist; it is a risk-mitigation strategy grounded in the compound's potential for causing respiratory, skin, and severe eye irritation.[11][12][16]
2.1 Mandatory PPE Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling the solid compound.
Expert Rationale:
-
Engineering Controls: Always handle this compound within a chemical fume hood.[6] This is the primary barrier to prevent inhalation of the powder, which can cause respiratory tract irritation.[11][12]
-
Hand Protection: Use proper glove removal technique to avoid skin contact.[12] Dispose of contaminated gloves in accordance with laboratory procedures.
-
Eye Protection: Safety glasses with side-shields are the minimum requirement.[12] Given the risk of serious eye damage (H318/H319), upgrading to chemical goggles is strongly recommended.[8][10] A face shield should be worn over goggles during procedures with a high risk of splashing.[17]
-
Respiratory Protection: An N95-rated dust mask is the minimum requirement to prevent inhalation of airborne particles, especially during weighing and transfer operations.[9][12][18]
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10] Keep it away from incompatible materials such as strong oxidizing agents.[10] The compound is chemically stable under standard ambient conditions.[8]
Q2: What are the immediate first aid measures in case of exposure? A:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with your fingers.[6][8] Seek immediate medical attention from an ophthalmologist.[8] Do not delay.
-
Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[12] If skin irritation occurs, get medical advice.[10]
-
Inhalation: Move the person to fresh air.[6][12] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration and consult a physician.[12]
-
Ingestion: If the person is conscious, wash out their mouth with water.[6] Call a physician or poison center immediately.[8] Do NOT induce vomiting.[16]
Q3: Is this compound flammable? A: No, it is not considered flammable. It is classified as a combustible solid.[9] However, in the event of a fire, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8][19] Firefighters should wear self-contained breathing apparatus.[8]
Q4: Can I heat this compound? A: Exercise caution. While the melting point is relatively high (157-162 °C), thermal decomposition can generate highly toxic and irritating gases.[19] All heating should be done in a well-ventilated fume hood with appropriate monitoring.
Section 4: Troubleshooting Experimental Issues
Q1: I'm having trouble dissolving the compound. What solvents can I use? A: While specific solubility data is not widely published, its chemical structure provides clues. As a carboxylic acid, it will have limited solubility in nonpolar organic solvents. Its acidity (predicted pKa ~2.50) suggests it can be readily deprotonated.[15]
-
Initial Screening: Start with polar aprotic solvents like DMSO or DMF. Methanol may also be effective.[15]
-
For Aqueous Solutions: The compound's solubility in water is expected to be low. To increase solubility, you can prepare an aqueous solution of its salt by adding a base (e.g., sodium hydroxide, sodium bicarbonate) to deprotonate the carboxylic acid. Adjust the pH carefully as this will affect its reactivity.
-
Causality: The trifluoromethyl group increases lipophilicity, while the carboxylic acid and pyridine nitrogen are polar, creating a molecule with mixed polarity.[5] This can make finding a single ideal solvent challenging.
Q2: My reaction yield is low. Are there any known reactivity issues? A: The electronic properties of the trifluoromethyl group significantly influence the compound's reactivity.
-
Electron-Withdrawing Effects: The -CF₃ group is a powerful electron-withdrawing group.[4][5] This has two major consequences:
-
Increased Acidity: It makes the carboxylic acid proton more acidic than a typical pyridine-carboxylic acid. This is important for reactions involving deprotonation.
-
Deactivation of the Ring: It deactivates the pyridine ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF₃ group.
-
-
Troubleshooting Steps:
-
Amide Coupling: If you are performing an amide coupling reaction with the carboxylic acid, ensure your activating agent (e.g., HATU, EDCI) is potent enough. The electron-deficient nature of the ring can make the carboxyl group less nucleophilic.
-
Reactions on the Pyridine Ring: If you are attempting to modify the pyridine ring, consider the directing effects of both the carboxylic acid and the trifluoromethyl group. Standard electrophilic aromatic substitution reactions may be difficult.
-
Metal Complexation: Pyridine-2-carboxylic acids are excellent chelating ligands for metal ions.[1][20] If your reaction mixture contains trace metals, they could sequester your starting material. Consider using a chelating agent to scavenge metal impurities if this is suspected.
-
Q3: I am getting unexpected side products. What could be happening? A:
-
Decarboxylation: Under harsh heating conditions, pyridine-2-carboxylic acids can undergo decarboxylation. If your reaction is run at high temperatures, this could be a potential side reaction.
-
Hydrolysis of -CF₃ group: While the C-F bond is very strong, under very harsh basic or acidic conditions, hydrolysis of the trifluoromethyl group is a possibility, though unlikely under typical synthetic conditions.
-
Purity of Starting Material: Always verify the purity of your this compound by NMR or LC-MS before starting a reaction. Impurities from its synthesis could lead to unexpected outcomes.
Section 5: Detailed Experimental Protocols
These protocols are designed to be self-validating systems; following them meticulously mitigates the inherent risks of handling this compound.
Protocol 5.1: Safe Weighing and Transfer of Solid Compound
-
Preparation: Don all required PPE as outlined in Section 2 (gloves, goggles, lab coat, N95 mask).
-
Engineering Control: Perform all operations inside a certified chemical fume hood.
-
Tare: Place a clean, dry weighing vessel on an analytical balance and tare it.
-
Dispensing: Carefully open the stock bottle. Using a clean spatula, gently scoop the required amount of powder into the weighing vessel. Avoid any actions that could generate dust, such as tapping the spatula on the side of the vessel.
-
Closure: Securely close the stock bottle immediately after dispensing.
-
Transfer: Carefully carry the weighing vessel to your reaction setup within the fume hood. If transferring to a reaction flask, use a powder funnel to minimize the risk of spillage.
-
Cleanup: Wipe the spatula and any surfaces with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves and other PPE as per your institution's guidelines and wash hands thoroughly.[12]
Protocol 5.2: Small-Scale Spill Cleanup (Solid Powder)
-
Evacuate: Alert personnel in the immediate area and ensure non-essential personnel are moved away.[6][8]
-
Ventilate: Ensure the fume hood is operating correctly to contain any airborne dust.[6]
-
Protect: Don appropriate PPE, including respiratory protection (N95 minimum) and chemical-resistant gloves.[6][21]
-
Contain: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[22] Do not use combustible materials like paper towels directly on the bulk powder.
-
Neutralize (Optional but Recommended): For an acid spill, it is wise to neutralize it. Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash, working from the outside in.[22][23] Be cautious as this can sometimes be vigorous.
-
Collect: Carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste.[6][10] Avoid creating dust during this process.[8]
-
Decontaminate: Wipe the spill area with a wet sponge or paper towels.[6] Perform a final cleaning with a mild detergent solution.[23]
-
Dispose: Dispose of the sealed container and all contaminated cleaning materials (including gloves) as hazardous chemical waste according to local, state, and federal regulations.[6][8]
Section 6: Spill & Emergency Procedures
In the event of an accidental release, a structured response is critical. The following decision tree provides a logical workflow for managing a spill.
Caption: Decision tree for responding to a chemical spill.
Section 7: Disposal Considerations
All waste containing this compound, including contaminated materials and spill cleanup residues, must be treated as hazardous waste.
-
Method: The appropriate method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Regulations: Always adhere strictly to all federal, state, and local environmental regulations for chemical waste disposal.[6] Do not allow the product to enter drains or the environment.[8][16]
-
Container: Collect waste in a designated, properly labeled, and sealed container.[19]
References
-
Anichem. (2019, March 12). MATERIAL SAFETY DATA SHEET - 4-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid. Anichem, Inc. [Link]
-
LookChem. (n.d.). 2-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)- Safety Data Sheets(SDS). Retrieved January 11, 2026, from [Link]
-
CPAchem. (2023, March 30). Safety data sheet - 4-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
-
Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Tennessee State University. (n.d.). Spill Response Procedures. [Link]
-
Zhu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
Stenutz. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. [Link]
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Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid (also known as 4-(Trifluoromethyl)picolinic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated intermediate. We will explore prevalent synthetic strategies, offering troubleshooting advice and detailed protocols to enhance yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three principal pathways for synthesizing this molecule, each with distinct advantages and challenges:
-
Organometallic Carboxylation: This is arguably the most direct lab-scale route. It involves the reaction of a 2-halo-4-(trifluoromethyl)pyridine (e.g., 2-bromo or 2-chloro) with an organolithium reagent (like n-BuLi) or magnesium (to form a Grignard reagent). The resulting organometallic intermediate is then quenched with carbon dioxide (CO₂) to form the carboxylate, which is subsequently protonated during acidic workup.[1][2]
-
Hydrolysis of a Nitrile Precursor: This method starts with 2-cyano-4-(trifluoromethyl)pyridine. The nitrile group is hydrolyzed to a carboxylic acid using either strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) under heating.[3][4][5][6]
-
Oxidation of a Methyl Precursor: This approach involves the oxidation of 2-methyl-4-(trifluoromethyl)pyridine. Various oxidizing agents can be employed, though this method can sometimes suffer from harsh reaction conditions or incomplete conversion.[7][8]
Q2: For a typical research laboratory, which synthetic route is most recommended?
For lab-scale synthesis (<100 g), the Organometallic Carboxylation route is often preferred. Its primary advantages are the high convergence and the relative availability of the 2-halo-4-(trifluoromethyl)pyridine starting materials. However, this route's success is critically dependent on maintaining strictly anhydrous (water-free) conditions, as the organometallic intermediates are extremely strong bases and will be readily quenched by trace amounts of water or other protic sources.[9][10]
Q3: What are the most critical safety precautions to consider?
-
Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using syringe techniques.
-
Cryogenic Temperatures: The lithiation step is typically performed at -78 °C (a dry ice/acetone bath). Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, is essential to prevent cold burns.
-
Quenching: The quenching of organometallic reagents is highly exothermic. Adding the quenching agent (e.g., CO₂, acidic water) slowly and with efficient stirring is crucial to control the reaction temperature.
-
Strong Acids/Bases: The nitrile hydrolysis route uses corrosive concentrated acids or bases at high temperatures. This work should be performed in a chemical fume hood with appropriate acid/base resistant gloves and eye protection.
Section 2: Troubleshooting Guide by Synthetic Route
This section provides solutions to common problems encountered during synthesis.
Route A: Carboxylation of 2-Halo-4-(trifluoromethyl)pyridine
This route is powerful but sensitive. Low yields are almost always traced back to a few key areas.
Caption: Workflow for the synthesis via lithiation-carboxylation.
Problem 1: Low or No Yield of Carboxylic Acid
| Possible Cause | Recommended Solution & Explanation |
| Moisture Contamination | Solution: Ensure all glassware is oven- or flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone or from a solvent purification system). Explanation: Organolithium and Grignard reagents are potent bases that react instantly with water. This side reaction consumes the reagent and prevents the formation of the desired pyridyl-lithium intermediate.[9] |
| Ineffective Halogen-Metal Exchange | Solution: Ensure the n-BuLi is properly titrated and its concentration is known. Check the purity of the starting halide. Allow sufficient reaction time (typically 15-60 minutes) at -78 °C for the exchange to complete. Explanation: The formation of the nucleophilic pyridyl-lithium species is the key step. Incomplete exchange means unreacted starting material will be carried through the workup. |
| Ineffective CO₂ Quench | Solution: Use a large excess of freshly crushed dry ice (solid CO₂). Pour the organolithium solution directly onto the dry ice with vigorous stirring. Do not bubble CO₂ gas through the solution, as this is often inefficient and can introduce moisture. Explanation: The pyridyl-lithium intermediate can be unstable, even at low temperatures. A rapid and efficient quench with a high concentration of CO₂ is necessary to trap it before it decomposes.[11] |
| Degraded n-BuLi Reagent | Solution: Use a recently purchased bottle of n-BuLi or titrate an older bottle before use (e.g., using diphenylacetic acid). Explanation: n-BuLi degrades over time, especially if not stored properly, leading to a lower effective concentration and failed reactions. |
Route B: Hydrolysis of 2-Cyano-4-(trifluoromethyl)pyridine
This route is robust but can suffer from incomplete reaction or difficult purification.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Problem 1: Incomplete Hydrolysis (Amide Intermediate Isolated)
| Possible Cause | Recommended Solution & Explanation |
| Insufficient Reaction Time/Temp | Solution: Monitor the reaction by TLC or LC-MS. If the amide intermediate is still present, extend the reflux time or cautiously increase the temperature. Explanation: The hydrolysis of the amide to the carboxylic acid is often the slower step of the two-stage hydrolysis process.[6] It requires more forcing conditions to drive to completion. |
| Insufficient Acid/Base Concentration | Solution: Use a higher concentration of acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 25% w/v NaOH). Explanation: The reaction is catalyzed by H⁺ or OH⁻. A higher concentration of the catalyst accelerates both stages of the hydrolysis. A patent describes using a 25% aqueous sodium hydroxide solution at 100 °C.[12] |
Problem 2: Difficulty in Product Isolation
| Possible Cause | Recommended Solution & Explanation |
| Incorrect pH for Precipitation | Solution: After the reaction is complete, cool the mixture and carefully adjust the pH with concentrated acid (for basic hydrolysis) or base (for acidic hydrolysis). The target pH for maximal precipitation is the isoelectric point of the amino acid, typically around pH 2-3.[4] Check with pH paper or a calibrated pH meter. |
| Product is Water-Soluble | Solution: If little or no solid precipitates upon acidification, the product may be soluble in the aqueous salt solution. Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane (3-4 times).[4] Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. |
Section 3: Data Summary & Protocols
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Organometallic Carboxylation | Route B: Nitrile Hydrolysis |
| Starting Material | 2-Bromo-4-(trifluoromethyl)pyridine | 2-Cyano-4-(trifluoromethyl)pyridine |
| Key Reagents | n-BuLi or Mg, CO₂ (Dry Ice) | Conc. HCl or NaOH |
| Pros | Direct, high-yielding, convergent | Tolerant of moisture, uses common reagents |
| Cons | Requires strict anhydrous/inert conditions, pyrophoric reagents | Can require harsh conditions, potential for incomplete reaction, purification can be difficult |
| Typical Yield | 60-85% | 70-95%[4] |
Protocol 1: Synthesis via Lithiation-Carboxylation of 2-Bromo-4-(trifluoromethyl)pyridine
Materials:
-
2-Bromo-4-(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Dry Ice (CO₂), crushed
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Under an argon atmosphere, add 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet. Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 30 minutes to allow for complete halogen-metal exchange.
-
Carboxylation: In a separate flask, add a large excess of freshly crushed dry ice. Transfer the cold organolithium solution via cannula onto the dry ice with vigorous stirring. A thick white slurry will form.
-
Workup: Allow the mixture to slowly warm to room temperature. The excess CO₂ will sublime. Cautiously quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis via Basic Hydrolysis of 2-Cyano-4-(trifluoromethyl)pyridine
Materials:
-
2-Cyano-4-(trifluoromethyl)pyridine
-
Sodium Hydroxide (NaOH) solution (e.g., 25% w/v)
-
Hydrochloric Acid (concentrated or 6 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-cyano-4-(trifluoromethyl)pyridine (1.0 eq.) and 25% aqueous NaOH solution.
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed (typically 4-12 hours).
-
Cooling & Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add concentrated HCl with stirring until the solution is strongly acidic (pH ~2). A white precipitate should form.
-
Isolation (Precipitation): If a significant amount of solid precipitates, collect it by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.
-
Isolation (Extraction): If little solid forms, extract the acidic aqueous mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid can be further purified by recrystallization if necessary.
References
-
Patsnap. (2022). Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Available at: [Link]
-
Infoscience, EPFL. (2006). Recommendable routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]
-
PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. J Org Chem, 14(1), 14-21. Available at: [Link]
- Google Patents. (2009). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
-
ChemistryTalk. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
- Google Patents. (2014). US8575350B2 - Process for producing pyridine carboxylic acids.
- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines.
-
ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. Available at: [Link]
Sources
- 1. 2-Trifluoromethyl-6-pyridinecarboxylic acid | 131747-42-7 [chemicalbook.com]
- 2. Recommendable routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids [infoscience.epfl.ch]
- 3. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 12. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
Technical Support Center: Purification of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 4-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 588702-62-9). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The unique bifunctional nature of this molecule—possessing both an acidic carboxylic acid group and a weakly basic pyridine ring, further influenced by a potent electron-withdrawing trifluoromethyl group—presents distinct purification challenges. This document provides in-depth, field-proven insights to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the fundamental properties of this compound is the first step to designing a robust purification strategy. Its behavior is dominated by the interplay between its functional groups.
Table 1: Key Physicochemical Properties
| Property | Value / Observation | Implication for Purification | Source(s) |
| Molecular Formula | C₇H₄F₃NO₂ | - | [1] |
| Molecular Weight | 191.11 g/mol | Affects diffusion rates and elution times in chromatography. | [1][2] |
| Appearance | Fine crystalline powder, often faint yellow or cream-colored. | Color may indicate the presence of chromophoric impurities. | [3] |
| Melting Point | 157-165 °C | A sharp melting point is a good indicator of purity. A broad range suggests impurities. | [3] |
| pKa (Predicted) | 3.21 ± 0.10 | The carboxylic acid is moderately acidic. This allows for dramatic changes in water solubility by adjusting pH above or below this value, which is the cornerstone of acid-base extraction techniques. | [3] |
| Pyridine Nitrogen | Weakly basic | The electron-withdrawing CF₃ group significantly reduces the basicity of the pyridine nitrogen. However, it can still interact with acidic media, such as the silanol groups on standard silica gel, leading to chromatographic challenges.[4] | - |
The most critical feature is the pH-dependent solubility conferred by the carboxylic acid. This allows the molecule to be rendered soluble in aqueous base (as a carboxylate salt) and insoluble in aqueous acid, providing a powerful tool to separate it from neutral or basic impurities.[5]
Q2: What are the most likely impurities I might encounter?
Impurities are typically carried over from the synthetic route. While specific impurities depend on the exact method used, common synthetic pathways for trifluoromethylpyridines allow us to predict likely contaminants.[6]
Table 2: Common Impurity Classes and Their Origin
| Impurity Class | Potential Origin & Examples | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete fluorination of a trichloromethyl precursor (e.g., 4-(trichloromethyl)pyridine-2-carboxylic acid).[7] | Acid-base extraction (impurities may have different acidity), followed by recrystallization or chromatography. |
| Synthetic Intermediates | Precursors from pyridine ring construction or functionalization steps. | Dependent on the specific structure, but often targeted by chromatography. |
| Positional Isomers | Non-regioselective synthesis can lead to isomers like 2-(trifluoromethyl)pyridine-4-carboxylic acid.[8] | Isomers often have very similar properties, making separation difficult. Fractional recrystallization or preparative HPLC may be required. |
| Related Acid Impurities | Starting materials for similar products, such as 4-(Trifluoromethyl)nicotinic acid.[9] | Careful selection of recrystallization solvent or optimized chromatography. |
| Degradation Products | Potential decomposition if exposed to harsh conditions (e.g., very high temperatures or strong, non-selective fluorinating agents).[10] | Use milder purification conditions. Avoid prolonged heating. Consider non-silica-based chromatography if degradation is observed on the column. |
Q3: I have a crude solid. What is the first purification method I should try?
For a carboxylic acid like this, an acid-base extraction is almost always the most effective and scalable first step. This technique leverages the compound's pKa to efficiently remove neutral and basic impurities. It is a robust method that can significantly increase purity before attempting more technically demanding methods like chromatography or recrystallization.
Troubleshooting Guide: From Crude Solid to Pure Compound
This section addresses specific problems encountered during purification experiments.
Recrystallization Issues
Q: My compound won't crystallize, or the yield is very low. Why?
This is a classic purification problem, typically stemming from solvent selection or the presence of impurities that inhibit crystal lattice formation.[11]
Causality:
-
Incorrect Solvent Polarity: The chosen solvent may be too good at dissolving the compound even at low temperatures, or not good enough even when hot. The trifluoromethyl group adds lipophilicity, while the carboxylic acid and pyridine ring add polarity. A balance is needed.
-
Excess Solvent: Using too much solvent is the most common cause of low or no yield. The solution never becomes supersaturated upon cooling.[11]
-
Inhibitory Impurities: Certain impurities can act as "crystal poisons," disrupting the ordered packing required for crystallization.
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) and binary mixtures. The ideal solvent dissolves the compound poorly when cold but completely when hot.
-
Reduce Solvent Volume: If crystals don't form, gently heat the solution to evaporate some of the solvent and re-cool.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
-
Pre-Purification: If impurities are the issue, perform an acid-base extraction first to remove interfering substances.
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than a solid crystal. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Causality:
-
High Impurity Load: Impurities can depress the melting point of your compound, making it more likely to separate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil before it has time to form an ordered crystal lattice.[11]
Solutions:
-
Slow Down Cooling: Ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: Re-heat the solution to dissolve the oil, add slightly more hot solvent to reduce the saturation level, and then cool slowly again.
-
Change Solvents: Switch to a lower-boiling point solvent or use a solvent mixture that is less effective at dissolving the compound.
Chromatography Issues
Q: I'm seeing significant peak tailing during HPLC or flash chromatography. How can I fix this?
Peak tailing is the most common issue when purifying pyridine derivatives on standard silica gel.
Causality: The root cause is a secondary interaction mechanism. The weakly basic pyridine nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface. This strong, non-specific binding slows the elution of a portion of the analyte, causing the peak to tail.[4]
Caption: Mechanism of peak tailing and mitigation strategies.
Solutions:
-
Use a Mobile Phase Additive: Add a small amount of a competing base to the mobile phase. Triethylamine (TEA) at 0.1-1% is standard. The TEA will preferentially bind to the acidic silanol sites, effectively shielding your compound from this interaction.[4]
-
Acidify the Mobile Phase: Adding 0.1% formic acid or acetic acid can improve peak shape. While counterintuitive for a basic site, it can work by protonating the most active silanol groups, reducing their interaction potential. This is also highly compatible with mass spectrometry detection.[4]
-
Switch to a Different Stationary Phase:
-
End-Capped Silica: Use columns where the residual silanol groups have been chemically capped (e.g., C18).
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for basic compounds.
-
Polymer-Based Columns: These columns lack silanol groups entirely and can provide excellent peak shape.
-
Table 3: Recommended Mobile Phase Modifiers for Chromatography
| Modifier | Typical Concentration | Mechanism of Action | Compatibility |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Acts as a competing base, blocking silanol interaction sites.[4] | Not ideal for MS detection; can suppress ionization. |
| Formic Acid | 0.1% (v/v) | Adjusts mobile phase pH and can improve peak shape for basic compounds.[4] | Excellent for MS detection. |
| Ammonium Hydroxide | 0.1% (v/v) | Creates a basic mobile phase, keeping the analyte neutral. Requires a pH-stable column. | Good for MS detection. |
Acid-Base Extraction Issues
Q: I'm losing my product during acid-base extraction, resulting in low recovery. What are the common pitfalls?
While powerful, this technique requires careful execution to avoid product loss.
Causality:
-
Incomplete pH Adjustment: Not adding enough base will leave some product in the organic layer. Not adding enough acid will leave some product as the salt in the aqueous layer.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping your product.
-
Premature Precipitation: If the carboxylate salt is not fully dissolved in the aqueous layer before separation, it can be lost.
Solutions:
-
Verify pH: Use pH paper or a meter to confirm the aqueous layer is basic (pH > 8) after base extraction and strongly acidic (pH < 2) before filtering the precipitated product.
-
Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution), gently swirl, or let the mixture stand for an extended period. In difficult cases, filtering the entire mixture through a pad of Celite can help.
-
Ensure Complete Dissolution: After adding base, ensure all solid material has dissolved in the aqueous layer before separating the layers. If needed, add more water.
Protocols and Workflows
Workflow: Choosing a Purification Strategy
This decision tree provides a logical path for purifying your crude this compound.
Caption: A decision workflow for systematic purification.
Protocol 1: Purification by pH-Controlled Precipitation
This protocol is the recommended first-line approach for crude material.
Materials:
-
Crude this compound
-
Ethyl acetate (or other water-immiscible organic solvent)
-
1 M Sodium hydroxide (NaOH) or 5% Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Separatory funnel, beakers, filtration apparatus
-
pH paper
Methodology:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (~10-20 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH or 5% NaHCO₃ solution. Stopper the funnel and invert gently several times, venting frequently to release any pressure. Do not shake vigorously to avoid emulsions.
-
Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.
-
Wash (Optional): Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining organic impurities. Discard the organic layer.
-
Acidification & Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add 1 M HCl dropwise. The product will begin to precipitate as a white or off-white solid.
-
Confirm pH: Continue adding acid until the solution is strongly acidic (pH 1-2, confirmed with pH paper).
-
Isolation: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
References
-
Vertex AI Search Result[12] (Source link not available)
-
Zhou, J. (2025). The crystal structure of this compound, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
Stenutz. This compound. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
African Rock Art. 2-(Trifluoromethyl)pyridine-4-carboxylic acid. [Link]
-
National Institutes of Health. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]
- Google Patents.
-
Royal Society of Chemistry. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. [Link]
-
PubMed Central. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
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Recrystallization of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
An advanced guide to the purification of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, tailored for professionals in research and drug development. This technical support document provides in-depth troubleshooting and FAQs to address common challenges encountered during the recrystallization process.
Introduction: The Challenge of Purifying Fluorinated Heterocycles
This compound is a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the polar pyridine-carboxylic acid moiety creates a molecule with unique physicochemical properties that can make purification challenging.[1][2] Recrystallization, while a fundamental technique, requires careful optimization to achieve high purity and yield with this class of compounds. This guide serves as a technical support center, addressing specific issues researchers may face.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is the foundation of a successful purification strategy. The interplay between the aromatic pyridine ring, the carboxylic acid group capable of hydrogen bonding, and the lipophilic trifluoromethyl group dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | [3][4] |
| Molecular Weight | 191.11 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point (m.p.) | 157-165 °C | [3] |
| CAS Number | 588702-62-9 | [3][5] |
This section outlines the standard procedure for recrystallization, highlighting critical control points specific to this compound.
Caption: Logic diagram for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: No crystals have formed even after cooling in an ice bath. What went wrong?
A1: This is the most frequent issue and is almost always caused by one of two things:
-
Too Much Solvent: You have likely used too much solvent to dissolve the solid. [6]The solution is not supersaturated upon cooling, so the compound remains dissolved.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%). Allow the concentrated solution to cool again. [7]* Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not been initiated. [6] * Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth. [7] * Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon. [7] Q2: My compound separated as an oil, not as crystals. How do I fix this?
-
A2: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is highly concentrated or contains significant impurities that depress the melting point. [6]An oil is not pure and must be dealt with.
-
Solution: Reheat the flask to re-dissolve the oil completely. Add a small amount of additional solvent (10-15% more) to lower the saturation point. Now, allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels to slow heat loss. [6][7]This ensures that the solution becomes supersaturated at a temperature below the compound's melting point.
Q3: My final yield of pure crystals is very low. How can I improve it?
A3: A low yield can result from several factors:
-
Excessive Solvent: As in Q1, too much solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Premature Crystallization: If the compound crystallized in the funnel during a hot filtration step, that material is lost from your final yield.
-
Incomplete Cooling: Ensure the flask has spent adequate time in an ice bath to maximize precipitation from the cold solvent.
-
Too Many Washes: While washing the collected crystals is important, using too much cold solvent or a solvent that is not cold enough can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized product is still colored or appears impure. What should I do?
A4: This indicates that the chosen solvent did not effectively leave the impurities behind in the mother liquor.
-
Solution 1 (Charcoal Treatment): If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The colored impurities adsorb onto the charcoal's surface. Use charcoal sparingly, as it can also adsorb your product.
-
Solution 2 (Re-crystallize): A second recrystallization, perhaps with a different solvent system, may be necessary to achieve the desired purity.
-
Solution 3 (Slow Growth): Rapid crystal growth can trap impurities within the crystal lattice. [7]Ensure the cooling process is slow and undisturbed.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
-
Chem-Space. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]
-
LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 11, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 11, 2026, from [Link]
-
University of Alberta. (n.d.). Recrystallisation. Retrieved January 11, 2026, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Das, P., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(29), 7916-7944. DOI:10.1039/D5OB00997A. Retrieved January 11, 2026, from [Link]
-
LibreTexts, Chemistry. (2021). 2.1: Recrystallization. Retrieved January 11, 2026, from [Link]
-
Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5232–5235. DOI:10.1021/acs.orglett.5b02641. Retrieved January 11, 2026, from [Link]
- Pozharskii, A. F., et al. (2011). Fluorinated Heterocyclic Compounds. In Heterocycles in Life and Society. John Wiley & Sons.
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(3), 444. DOI:10.3390/molecules22030444. Retrieved January 11, 2026, from [Link]
-
Zhou, J. (2025). The crystal structure of this compound, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. DOI:10.1515/ncrs-2025-0359. Retrieved January 11, 2026, from [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
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- 3. 4-(トリフルオロメチル)ピリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Introduction
Welcome to the Technical Support Center for 4-(Trifluoromethyl)pyridine-2-carboxylic acid (4-TFMPCA). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile compound in their synthetic endeavors. 4-TFMPCA is frequently employed not as a catalyst itself, but as a sophisticated ligand in transition-metal catalysis. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the coordinating pyridine and carboxylate moieties, allow it to modulate the reactivity and selectivity of metal centers in powerful ways.
However, the very feature that makes it a valuable ligand—the basic lone pair of electrons on the pyridine nitrogen—is also a well-known source of catalyst deactivation or "poisoning".[1] This nitrogen atom can bind strongly to metal centers, particularly those of precious metals like palladium and rhodium, potentially inhibiting or completely stalling the desired catalytic cycle.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, helping you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of using 4-TFMPCA as a ligand?
A1: Catalyst poisoning refers to the deactivation of a catalyst's active sites by a chemical substance.[3] In reactions involving 4-TFMPCA as a ligand, the primary poisoning mechanism is the strong coordination of the pyridine nitrogen's lone pair of electrons to the metal center of the catalyst (e.g., Palladium).[2][4] This strong, often irreversible, binding occupies the coordination site required for the reactants, effectively blocking the catalytic cycle and leading to a significant drop in reaction rate or complete failure.[3]
Q2: Which catalytic systems are most vulnerable to poisoning by pyridine-based ligands?
A2: Catalysts based on late transition metals are particularly susceptible. This includes:
-
Palladium Catalysts (Pd/C, Pd(OAc)₂, Pd₂(dba)₃): Widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and hydrogenations, these are highly prone to poisoning by N-heterocycles.[3] Pd(II) species, being more electrophilic, are known to coordinate strongly with neutral σ-donors like pyridines.[2]
-
Platinum and Rhodium Catalysts (PtO₂, Rh/C): Commonly used in hydrogenation reactions, these catalysts can be poisoned by both the pyridine starting material/ligand and the corresponding piperidine product, an effect known as self-poisoning.[3][5]
-
Nickel Catalysts (Raney Nickel): These are also readily poisoned by nitrogen-containing compounds.[3]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators that your catalyst may be poisoned include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to established benchmarks.[3]
-
Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed, even after extending the reaction time.[3]
-
Changes in Selectivity: An increase in the formation of side products, as the poisoned catalyst may alter the reaction pathway.[3]
-
Reaction Fails to Initiate: The reaction does not start at all, with only starting materials present upon analysis.
Q4: Could impurities in my 4-TFMPCA reagent be causing the issue?
A4: Absolutely. Commercial chemical reagents can have batch-to-batch variations in purity.[6] Trace impurities, even at low levels, can act as potent catalyst poisons. Potential problematic impurities include:
-
Other Pyridine Isomers: Isomeric impurities may bind more strongly to the metal center than 4-TFMPCA, acting as competitive inhibitors.[6]
-
Residual Water or Protic Impurities: Can quench organometallic reagents or hydrolyze sensitive starting materials.[6]
-
Unreacted Starting Materials from Synthesis: Depending on the synthetic route to 4-TFMPCA, residual precursors could interfere with the desired reaction.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
Symptom: The reaction stalls with significant starting material remaining, or fails to initiate entirely.
Potential Cause A: Strong Ligand Coordination to Pd(II) Catalyst Precursor
The Lewis basic pyridine nitrogen of 4-TFMPCA can coordinate very strongly to electrophilic Pd(II) species (e.g., Pd(OAc)₂, PdCl₂), forming a stable complex that is reluctant to enter the catalytic cycle. This is a common hurdle in directed C–H activation reactions.[2]
Solution: Switch to a Pd(0) Catalyst Precursor
Pd(0) species are more nucleophilic and have a weaker affinity for pyridine-type ligands, allowing for the reversible coordination needed for the catalytic cycle to proceed.[2]
-
Action: Replace the Pd(II) precursor with a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).
-
Rationale: Using a Pd(0) source bypasses the difficult initial reduction step and avoids the formation of a dead-end Pd(II)-pyridyl complex, enabling the reaction to proceed where Pd(II) sources fail.[2]
Potential Cause B: Impurity-Induced Catalyst Poisoning
Trace impurities in the 4-TFMPCA, solvents, or other reagents are deactivating the catalyst's active sites.[6][7]
Solution: Verify Purity and Purify Reagents
-
Action 1: Analyze Purity: Analyze the 4-TFMPCA lot via GC-MS or ¹H NMR to identify and quantify any impurities. Check solvents for water content.
-
Action 2: Purify the Ligand: If impurities are detected, purify the 4-TFMPCA. A detailed protocol for recrystallization is provided below.
-
Action 3: Use Anhydrous Reagents: Ensure all solvents and liquid reagents are rigorously dried, as water can be detrimental.[6][8]
Potential Cause C: Ligand Degradation via Decarboxylation
At elevated temperatures, 4-TFMPCA can undergo thermal decarboxylation to produce 4-(Trifluoromethyl)pyridine. This new, smaller pyridine derivative may have different coordinating properties or lead to side reactions. This is a known issue for similar nicotinic acid derivatives.[9]
Solution: Control Reaction Temperature
-
Action: Run the reaction at the lowest effective temperature. If high temperatures are required, perform a small-scale control experiment to assess the thermal stability of 4-TFMPCA under the reaction conditions (e.g., heat the ligand in the reaction solvent and monitor for degradation by TLC or LC-MS).
-
Data Summary: The following table provides general guidance on thermal risk.
| Process Step | Temperature Range | Risk of Decarboxylation | Mitigation Strategy |
| Reaction | > 120 °C | Moderate to High | Monitor ligand stability; consider alternative catalyst systems that operate at lower temperatures. |
| Solvent Evaporation | > 60 °C (atm. pressure) | Low to Moderate | Use a rotary evaporator under vacuum to lower the boiling point of the solvent.[9] |
| Product Drying | > 100 °C (oven) | Moderate to High | Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C).[9] |
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: A reaction that previously worked fails or gives a lower yield when using a new bottle of 4-TFMPCA or other reagents.
Potential Cause: Batch-to-Batch Variation in Reagent Quality
The type and concentration of impurities can differ significantly between commercial batches of reagents.[6] This is a primary cause of reproducibility issues in sensitive catalytic reactions.
Solution: Standardize and Qualify Reagents
-
Action 1: Standardize Supplier: If possible, standardize on a single, reputable supplier known for high-purity reagents.
-
Action 2: Qualify New Batches: Before using a new batch of 4-TFMPCA in a large-scale reaction, run a small-scale test reaction to confirm its performance is consistent with previous batches.
-
Action 3: Develop In-House Purification: For maximum consistency, develop and implement a standard in-house purification protocol for 4-TFMPCA to ensure uniform quality for all reactions.[6]
Diagrams and Workflows
Caption: Mechanism of catalyst poisoning by 4-TFMPCA.
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocols
Protocol 1: Purity Verification and Recrystallization of 4-TFMPCA
This protocol provides a method to purify this compound from common non-polar impurities.
1. Purity Assessment (Pre-Purification): a. Dissolve a small sample (~5 mg) of 4-TFMPCA in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Acquire a ¹H and ¹⁹F NMR spectrum. Look for unexpected peaks that do not correspond to the product or solvent. c. (Optional) Perform LC-MS or GC-MS analysis to identify the mass of any impurities.
2. Recrystallization Procedure: a. Choose a solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. The goal is to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures. b. Place the crude 4-TFMPCA in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (e.g., ethanol) required to dissolve the solid at reflux temperature. c. While hot, slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). d. Add a few more drops of the more soluble solvent until the solution becomes clear again. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. f. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold, less soluble solvent. h. Dry the crystals under high vacuum at a moderate temperature (40-50 °C) to remove all residual solvent.[9]
3. Purity Assessment (Post-Purification): a. Repeat the NMR and/or MS analysis on the purified material to confirm the absence of impurities. b. Measure the melting point. A sharp melting point close to the literature value (157-162 °C) is an indicator of high purity.[10]
Protocol 2: General Guidance for Catalyst Regeneration
Catalyst regeneration is highly specific to the catalyst and the poison. While irreversible poisoning by strong coordination may require catalyst replacement, some deactivation can be reversed. These are general principles.
Warning: These procedures should be developed carefully for each specific system.
1. Removal of Organic Poisons/Fouling: a. Solvent Washing: Wash the catalyst (e.g., Pd/C) with a series of solvents to remove adsorbed organic species. b. Mild Thermal Treatment: For poisons that can be desorbed, heating the catalyst under a vacuum or an inert gas stream may be effective.
2. Removal of Covalently Bound Poisons (e.g., Sulfur, Halides): a. Oxidative Treatment: A controlled oxidation, for instance, by passing air at an elevated temperature, can sometimes convert poisons into a less-detrimental state (e.g., converting sulfides to sulfates) that may restore some activity.[11] b. Acid/Base Washing: A dilute acid or base wash can remove certain types of poisons. For example, an acetic acid wash has been shown to be effective for removing alkali metals and some heavy metals from SCR catalysts.[12]
3. Post-Regeneration Analysis: a. After any regeneration attempt, the catalyst's activity must be re-evaluated with a standard test reaction to determine if the procedure was successful.
References
- BenchChem. (n.d.). Impact of impurities in 3-Butylpyridine on reaction outcomes.
-
Chen, G., Shaughnessy, M., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(48), 15059–15062. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
- BenchChem. (n.d.). How to avoid byproduct formation in 4-(Trifluoromethyl)nicotinic acid synthesis.
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 4-(Trifluoromethyl)phenol.
-
Bheemireddy, V., & Li, M. (2020). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 16, 2806–2833. Available from: [Link]
-
Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society, 1093-1097. Available from: [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
-
Wang, C., et al. (2018). Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur. RSC Advances, 8(1), 193-199. Available from: [Link]
-
Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13685–13694. Available from: [Link]
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moisture Sensitivity in Reactions of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the carboxylic acid but also influences its reactivity, making careful control of reaction conditions paramount for successful outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
Q2: How does trace moisture affect amide coupling reactions with this acid?
Trace amounts of water can significantly compromise amide coupling reactions through several mechanisms:
-
Hydrolysis of Coupling Reagents: Common carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly susceptible to hydrolysis, rendering them inactive.
-
Hydrolysis of Activated Intermediates: The activated ester or acyl fluoride intermediate formed during the coupling reaction can be hydrolyzed back to the carboxylic acid, preventing its reaction with the amine and reducing the yield of the desired amide.
-
Formation of Byproducts: In the case of carbodiimide-mediated couplings, the presence of water can lead to the formation of N-acylurea byproducts, which can be difficult to remove during purification.
Q3: What are the signs of moisture contamination in my reaction?
Common indicators of moisture contamination include:
-
Low or no product yield: This is the most common symptom, as the starting material or activated intermediate is consumed by water.
-
Presence of unexpected byproducts: The appearance of N-acylurea in carbodiimide reactions or the recovery of a significant amount of the starting carboxylic acid are strong indicators.
-
Inconsistent reaction outcomes: If you observe significant variability in yield between batches, moisture contamination is a likely culprit.
Q4: Can moisture affect esterification reactions as well?
Yes, moisture is also detrimental to esterification reactions, particularly those that are reversible and catalyzed by acid (Fischer esterification). Water is a product of this reaction, and its presence in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield of the ester. For other esterification methods, such as those involving activation of the carboxylic acid, the same issues of hydrolysis of the activating agent and the activated intermediate apply as in amide coupling.
Troubleshooting Guide: Low Yields and Unexpected Byproducts
This guide provides a systematic approach to diagnosing and resolving issues related to moisture in your reactions involving this compound.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting moisture-related issues.
Detailed Troubleshooting Steps
| Issue | Potential Cause (Moisture-Related) | Recommended Action |
| Low or No Product Yield | Hydrolysis of coupling agent/activated intermediate. | 1. Verify Solvent Anhydrousness: Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina). Store solvents over activated molecular sieves.[2][3][4] 2. Dry Reagents: Dry this compound and the amine/alcohol substrate under high vacuum for several hours before use, especially if they have been opened previously. 3. Ensure Dry Glassware: Flame-dry or oven-dry all glassware immediately before use and assemble the apparatus under a stream of inert gas (e.g., nitrogen or argon).[2] 4. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[2] |
| Formation of N-acylurea Byproduct (with carbodiimides) | Reaction of hydrolyzed carbodiimide with the activated carboxylic acid. | In addition to the above measures, consider the following: 1. Order of Addition: Add the carbodiimide coupling agent to the solution of the carboxylic acid and amine last, or in portions, to minimize its exposure to any residual moisture before it can react with the acid. 2. Use of Additives: Include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These can trap the activated intermediate as a more stable active ester, which is less prone to rearrangement to N-acylurea and can still react efficiently with the amine. |
| Recovery of Starting Carboxylic Acid | Hydrolysis of the activated ester or acyl fluoride intermediate. | This is a direct indication of water in the reaction. Rigorously follow all procedures for drying solvents, reagents, and glassware as outlined above. Consider verifying the water content of your solvent using Karl Fischer titration.[2] |
| Inconsistent Results | Variable amounts of atmospheric moisture being introduced. | Standardize your experimental setup and handling procedures to ensure anhydrous conditions are consistently achieved. Using a glovebox for all manipulations of hygroscopic reagents is the most reliable approach. |
Experimental Protocol: Amide Coupling under Anhydrous Conditions
This protocol describes the synthesis of an amide from this compound and a primary amine using HATU as the coupling reagent, with stringent measures to exclude moisture.
Reagents and Materials
-
This compound
-
Primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Oven-dried glassware (round-bottom flask, magnetic stir bar, septa, syringes, needles)
-
Inert gas supply (Nitrogen or Argon)
Procedure
-
Preparation of Glassware and Atmosphere:
-
Oven-dry a round-bottom flask and magnetic stir bar at 120 °C for at least 4 hours.
-
Assemble the flask while hot under a stream of dry nitrogen and allow it to cool to room temperature under a positive pressure of the inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
-
Reaction Execution:
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Solvent Water Content | < 50 ppm | To minimize hydrolysis of coupling reagents and activated intermediates. |
| Reagent Equivalents | Carboxylic Acid: 1.0 Amine: 1.0-1.2 Coupling Reagent: 1.0-1.2 Base: 2.0-3.0 | Ensures efficient reaction and neutralization of acid byproducts. |
| Reaction Temperature | 0 °C to Room Temperature | Balances reaction rate with the stability of activated intermediates. |
References
-
Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(15), 3968–3971. [Link]
- Hazra, S., et al. (2023). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. [Link]
-
Reddit. (2013). Drying agents in Chemistry. [Link]
-
Bode, J. W. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition, 51(40), 10138-10141. [Link]
- Burrell, A. J., et al. (2007). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 72(10), 3791-3794.
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
-
That Chemist. (2022). How to Best Dry Solvents. YouTube. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Stenutz. (n.d.). This compound. [Link]
-
Mac-Chem. (n.d.). This compound. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this critical intermediate. As a key building block in numerous agrochemical and pharmaceutical compounds, its efficient and robust synthesis is paramount.[1] This document moves beyond simple procedural lists to provide in-depth, field-proven insights into the common challenges encountered during large-scale production, ensuring you can anticipate, troubleshoot, and resolve issues effectively.
Overview of Primary Synthetic Strategies
The selection of a synthetic route for scale-up depends heavily on factors such as raw material cost, process safety, throughput, and purification efficiency. For this compound, two primary pathways dominate industrial consideration: the hydrolysis of a nitrile precursor and the carboxylation of an organometallic intermediate.
Caption: Primary synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling this compound and its precursors?
A1: This compound and its intermediates are classified as harmful.[2] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always use a dust mask (N95-rated), chemical-resistant gloves, and safety goggles with face shields.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]
-
Hazard Profile: The target compound is harmful if swallowed, inhaled, or in contact with skin.[2] Precursors like organolithium reagents are pyrophoric, while Grignard reagents are extremely reactive with water.[6]
-
Handling: Avoid creating dust.[4] For organometallic routes, rigorous anhydrous conditions are a critical safety and process requirement to prevent violent quenching.[6]
Q2: How do I decide between the nitrile hydrolysis route (Route A) and the organometallic carboxylation route (Route B) for a multi-kilogram scale campaign?
A2: This is a classic process chemistry decision balancing trade-offs:
-
Route A (Hydrolysis): Generally preferred for its operational simplicity and avoidance of highly reactive organometallic species. The reagents (strong acids or bases) are common, and the reaction is less sensitive to atmospheric moisture. However, it can require harsh conditions (high temperatures and pressures) and may present challenges in separating the product from inorganic salts.
-
Route B (Organometallic): Offers a more direct route from readily available halo-pyridines. It avoids the nitrile synthesis step. The primary challenge is the stringent requirement for anhydrous conditions, which can be difficult and costly to maintain at scale.[6] The handling of pyrophoric (n-BuLi) or highly reactive (Grignard) reagents also demands specialized equipment and operator training.
Q3: What analytical techniques are essential for monitoring reaction progress and ensuring final product quality?
A3: A robust analytical package is crucial.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for tracking the disappearance of starting material and the appearance of the product and key intermediates (like the picolinamide in Route A). Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Purity Assessment: Final product purity should be confirmed by HPLC (typically >97%) and its identity verified by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Physical Properties: A melting point determination is a simple yet effective indicator of purity.
Troubleshooting Guide: Navigating Common Scale-Up Issues
This section addresses specific problems you may encounter during your synthesis campaign.
Route A: Hydrolysis of 2-Cyano-4-(trifluoromethyl)pyridine
Q: My hydrolysis reaction is stalling, with significant amounts of starting material and the intermediate amide remaining even after extended reaction times. What's the cause and solution?
A: This is a common issue stemming from the stability of the intermediate picolinamide and the deactivating effect of the trifluoromethyl group.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, often has a higher activation energy. The strong electron-withdrawing nature of the CF₃ group can influence the reactivity of the pyridine ring and its substituents.
-
Troubleshooting Steps:
-
Increase Reagent Concentration/Strength: Move from aqueous HCl or NaOH to more concentrated solutions. For acidic hydrolysis, consider using a mixture of sulfuric and acetic acid.
-
Elevate Temperature: This is the most effective way to overcome the activation barrier for amide hydrolysis. In a sealed reactor, temperatures can be pushed above the solvent's atmospheric boiling point. Monitor for potential degradation.
-
Extend Reaction Time: Scale-up reactions often require longer times than bench-scale experiments due to mass and heat transfer limitations. Monitor by HPLC until the amide intermediate is below your specified limit.
-
Consider Phase-Transfer Catalysis: If dealing with solubility issues, a phase-transfer catalyst can sometimes improve reaction rates between the aqueous and organic phases.
-
Q: During workup, my product precipitates as an oil or is difficult to filter after pH adjustment. How can I achieve a clean, crystalline solid?
A: This points to issues with the crystallization process, often related to pH control and solvent choice.
-
Causality: this compound is amphoteric. It will be soluble at high pH (as a carboxylate salt) and low pH (as a protonated pyridine salt). Precipitation is maximal at its isoelectric point. If the pH is overshot or not controlled carefully, or if impurities are present, it can "oil out."
-
Troubleshooting Steps:
-
Precise pH Control: Add the acid (or base) for neutralization slowly with vigorous stirring, monitoring the pH closely. Target the isoelectric point, which you may need to determine experimentally (typically in the pH 2-4 range).
-
Solvent Selection: If direct precipitation from water is problematic, consider an extractive workup. After neutralization, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Then, crystallize from the organic solvent, perhaps by adding an anti-solvent like heptane or hexanes.
-
Control Cooling Rate: A slow, controlled cooling profile is essential for growing well-defined crystals. Crash-cooling will lead to fine particles or oils that are difficult to handle.
-
Seeding: Introduce a small amount of pure, crystalline product to the supersaturated solution to initiate controlled crystallization.
-
Route B: Carboxylation via Organometallic Intermediate
Q: My Grignard reaction with 2-bromo-4-(trifluoromethyl)pyridine fails to initiate. What are the most likely causes?
A: Grignard initiation failure is almost always due to moisture or inactive magnesium.[6]
-
Causality: Grignard reagents are potent bases and nucleophiles that are instantly destroyed by protic sources like water.[6][7] The reaction also occurs on the surface of the magnesium metal, which is often passivated by a layer of magnesium oxide.[6]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Grignard initiation.
Q: The yield of my carboxylic acid is low after quenching the organometallic reagent with carbon dioxide. What are the key process parameters to optimize?
A: Low carboxylation yield often results from inefficient CO₂ delivery or side reactions.
-
Causality: The reaction occurs between the nucleophilic organometallic species and solid CO₂ (dry ice). If the CO₂ sublimes before it can react, or if the organometallic reagent is added too quickly, side reactions can dominate.[7][8]
-
Troubleshooting Steps:
-
Optimize CO₂ Quench: The best practice is an "inverse addition." Prepare a slurry of freshly crushed, high-quality dry ice in an anhydrous solvent (e.g., THF). Slowly transfer the prepared organometallic solution into this vigorously stirred slurry. This maintains a large excess of CO₂ throughout the addition. Avoid simply adding dry ice chunks to the Grignard solution, as this leads to a gaseous layer of CO₂ that prevents efficient mixing.
-
Control Temperature: Keep the reaction cold during the quench (-78 °C is ideal) to minimize side reactions, such as the reaction of the initially formed magnesium carboxylate with another equivalent of the Grignard reagent.
-
Check for Homocoupling: A common side product is the symmetrical bipyridine, formed by a Wurtz-type coupling. If this is a major impurity, it suggests the Grignard concentration was too high. This can be mitigated by ensuring slow, controlled formation of the Grignard reagent itself.
-
Experimental Protocols & Data
Protocol: Gram-Scale Synthesis via Grignard Carboxylation
Warning: This procedure requires strict anhydrous technique and should only be performed by trained personnel.
-
Preparation: Flame-dry all glassware under vacuum and backfill with inert gas (Argon or Nitrogen). Equip a 3-neck round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.
-
Initiation: To the flask, add Magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, charge a solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.
-
Formation: Add ~10% of the bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and a gentle exotherm), warm the flask gently. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.
-
Carboxylation: In a separate, larger reactor, prepare a slurry of crushed dry ice (5-10 eq) in anhydrous THF. Cool this slurry to -78 °C.
-
Quench: Slowly transfer the prepared Grignard solution via cannula into the vigorously stirred dry ice slurry, maintaining the internal temperature below -60 °C.
-
Workup: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench carefully by the slow addition of aqueous HCl (e.g., 1M) until the solution is acidic (pH ~2-3).
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure this compound.
Table 1: Comparison of Typical Scale-Up Conditions
| Parameter | Route A: Nitrile Hydrolysis | Route B: Grignard Carboxylation |
| Starting Material | 2-Cyano-4-(trifluoromethyl)pyridine | 2-Bromo-4-(trifluoromethyl)pyridine |
| Key Reagents | Conc. H₂SO₄ or 40% NaOH (aq) | Magnesium, Dry Ice (CO₂) |
| Solvent | Water, Acetic Acid, or none | Anhydrous THF or Diethyl Ether |
| Temperature | 100 - 150 °C | Formation: 40 - 65 °C; Quench: -78 °C |
| Pressure | Atmospheric to >5 bar | Atmospheric (under inert gas) |
| Key Challenge | Forcing conditions, amide intermediate | Strict anhydrous control, exotherms |
| Typical Yield | 65 - 85% | 70 - 90% |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. 2-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)- Safety Data Sheets(SDS). [Link]
-
University of Wisconsin-Madison. Grignard Reaction. Department of Chemistry. [Link]
-
Chembest. This compound. [Link]
-
Kawanishi, R., et al. Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Chemistry LibreTexts. Preparing Carboxylic Acids. [Link]
-
Schlosser, M., et al. Recommendable routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. EPFL Infoscience, 2006. [Link]
-
Strieth-Kalthoff, F., et al. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health, 2023. [Link]
-
Ashenhurst, J. All About The Reactions of Grignard Reagents. Master Organic Chemistry, 2015. [Link]
-
Kawanishi, R., et al. (PDF) Decarboxylative trifluoromethylthiolation of pyridylacetates. ResearchGate, 2021. [Link]
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ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. [Link]
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Haga, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2017. [Link]
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Chen, K., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. [Link]
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Wu, W., et al. Accelerated hydrolysis of α-halo and α-cyano pyridinium relative to uracil derivatives: a model for ODCase-catalyzed hydrolysis of 6-cyanoUMP. National Institutes of Health, 2009. [Link]
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ResearchGate. Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. [Link]
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Alvernhe, G., et al. Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. Journal of Fluorine Chemistry, 1988. [Link]
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R Discovery. Directed Lithiation and Substitution of Pyridine Derivatives. Researcher.Life, 2015. [Link]
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ResearchGate. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF. [Link]
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PubMed. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. National Library of Medicine, 2018. [Link]
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Validation & Comparative
A Comparative Guide to Picolinic Acid Derivatives: Spotlight on 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Introduction: The Picolinic Acid Scaffold - A Privileged Motif in Chemical Science
Picolinic acid, or pyridine-2-carboxylic acid, is far more than a simple heterocyclic compound. It is a foundational building block in coordination chemistry and a "privileged" scaffold in medicinal chemistry.[1] Its defining feature is the arrangement of a carboxylic acid at the 2-position of a pyridine ring, creating a powerful bidentate chelating agent capable of forming stable complexes with a wide array of metal ions.[2][3] This inherent ability to coordinate with metals is central to its diverse biological activities and applications, from nutritional supplements like chromium picolinate to potential therapeutic agents.[1]
The true versatility of the picolinic acid scaffold is unlocked through the strategic placement of various substituents on the pyridine ring. These modifications can profoundly alter the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby fine-tuning its biological activity. This guide provides an in-depth comparison of 4-(Trifluoromethyl)pyridine-2-carboxylic acid with other key picolinic acid derivatives, offering experimental insights for researchers in drug discovery and materials science.
Featured Compound: this compound
Structure and Physicochemical Properties
This compound, also known as 4-(Trifluoromethyl)-picolinic acid, is a crystalline powder distinguished by the presence of a trifluoromethyl (-CF3) group at the 4-position of the picolinic acid core.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [5][6][7] |
| Molecular Weight | 191.11 g/mol | [5][6][7] |
| Melting Point | 157-165 °C | [6] |
| Appearance | Powder | [6] |
| CAS Number | 588702-62-9 | [5][6][7] |
The Significance of the Trifluoromethyl Group
The trifluoromethyl group is not a mere substitution; it is a strategic modification that imparts unique and highly desirable properties. As one of the strongest electron-withdrawing groups in medicinal chemistry, the -CF3 moiety significantly impacts the molecule in several ways:
-
Increased Acidity: It enhances the acidity of the carboxylic proton, which can influence binding interactions and solubility.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This often leads to an improved pharmacokinetic profile and longer half-life in vivo.
-
Modulated Lipophilicity: It increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes.
-
Altered Binding Interactions: The strong dipole moment and ability to participate in non-canonical hydrogen bonds can lead to stronger and more specific interactions with biological targets.
These properties make this compound a highly valuable building block for creating novel pharmaceuticals and agrochemicals with enhanced potency and stability.
Comparative Analysis with Key Picolinic Acid Derivatives
The performance and application of a picolinic acid derivative are dictated by the nature of its substituents. Here, we compare this compound with three other representative derivatives to illustrate this principle.
dot```dot graph Logical_Comparison { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
center [label="Picolinic Acid Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
TFMPA [label="4-(Trifluoromethyl)picolinic Acid\n(Electron-Withdrawing)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; DPA [label="Dipicolinic Acid\n(Strong Chelator)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"]; HPA [label="6-Hydroxypicolinic Acid\n(Electron-Donating)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,-2!"]; PAA [label="Picolinamide Derivatives\n(Modified Carboxyl)", fillcolor="#FBBC05", fontcolor="#FFFFFF", pos="3,-2!"];
center -> TFMPA [label=" High Metabolic Stability\n Potent Enzyme Inhibition "]; center -> DPA [label=" Tridentate Coordination\n MBL Inhibition "]; center -> HPA [label=" Low Cytotoxicity\n Modulated pKa "]; center -> PAA [label=" CNS Activity\n Altered Bioavailability "]; }
Caption: General workflow for picolinamide synthesis.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the picolinic acid derivative (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBT) (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinamide.
Protocol 2: Metallo-β-Lactamase (MBL) Inhibition Assay (IC₅₀ Determination)
This spectrophotometric assay is used to determine the potency of an inhibitor against an MBL like NDM-1, using a chromogenic cephalosporin substrate.
Materials:
-
Recombinant NDM-1 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnCl₂)
-
Chromogenic substrate (e.g., Chromacef or CENTA)
-
Test inhibitor (e.g., picolinic acid derivative) dissolved in DMSO
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. The final DMSO concentration in the well should be kept constant (e.g., <1%).
-
Enzyme Incubation: In a 96-well plate, add the NDM-1 enzyme to each well (except for the blank). Then, add the inhibitor dilutions and incubate for 15-30 minutes at room temperature to allow for binding. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add the chromogenic substrate to all wells to initiate the enzymatic reaction. A typical substrate concentration is 3x its Michaelis-Menten constant (Kₘ).
-
Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA, 442 nm for Chromacef) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal model) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Outlook
The strategic functionalization of the picolinic acid scaffold is a powerful paradigm in chemical design. The introduction of a 4-trifluoromethyl group, as seen in This compound , imparts a combination of high metabolic stability and strong electron-withdrawing character that is highly advantageous for developing potent and durable therapeutic agents.
While derivatives like dipicolinic acid have proven to be exceptional metal chelators and potent MBL inhibitors, and hydroxylated versions like 6-hydroxypicolinic acid exhibit favorable cytotoxicity profiles, 4-(Trifluoromethyl)picolinic acid represents a compelling fusion of properties. Its enhanced lipophilicity and resistance to metabolism make it an outstanding candidate for applications requiring robust in vivo performance, particularly in the development of kinase inhibitors, antivirals, and next-generation agrochemicals. Future research should focus on direct comparative studies to quantify its inhibitory potency against key biological targets and to fully characterize its pharmacokinetic and safety profiles, thereby unlocking its full potential in the landscape of modern drug discovery.
References
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Synthesis method of 4-trifluoromethyl nicotinic acid. Patsnap. [Link]
- A kind of preparation method of 4-trifluoromethyl nicotinic acid.
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Celestine, M. J., et al. (2015). Complexes of dipicolinic acid and its derivatives as medicine. Reviews in Inorganic Chemistry, 35(2), 57-70. De Gruyter. [Link]
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Fujimoto, H. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 157-169. PubMed Central. [Link]
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Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
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Klingler, F. M., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 4(10), 1509-1520. National Institutes of Health. [Link]
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Hanton, L. R., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. PubMed. [Link]
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-
Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery. [Link]
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Liu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. Royal Society of Chemistry. [Link]
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Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. PubMed. [Link]
- Preparation method of 4-trifluoromethyl nicotinic acid.
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Popović, Z., et al. (2020). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 25(22), 5489. National Institutes of Health. [Link]
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Organic Syntheses Procedure: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. [Link]
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This compound. PubChem. [Link]
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Liu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Royal Society of Chemistry. [Link]
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Dipicolinic Acid, Its Analogues and Derivatives: Aspects of Their Coordination Chemistry. De Gruyter. [Link]
-
Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(32), 22373-22384. Royal Society of Chemistry. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]
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Fujimoto, H. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 157–169. National Institutes of Health. [Link]
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A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acids, pyridine-2-carboxylic acids, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their unique chelating properties and biological activities. The introduction of a trifluoromethyl (-CF₃) group onto the pyridine ring profoundly alters the physicochemical properties of the parent picolinic acid. The strong electron-withdrawing nature of the -CF₃ group, a consequence of the high electronegativity of fluorine atoms, significantly impacts the acidity of the carboxylic acid, the reactivity of the pyridine ring, and the compound's overall biological profile. This guide provides an in-depth comparison of the reactivity of trifluoromethyl-substituted picolinic acid isomers, offering field-proven insights and supporting experimental frameworks for researchers in drug discovery and chemical synthesis.
The Influence of the Trifluoromethyl Group: An Electronic Perspective
The position of the trifluoromethyl substituent on the pyridine ring dictates its electronic influence on the carboxylic acid moiety and the aromatic system. This influence is a combination of inductive and resonance effects. The -CF₃ group is a potent electron-withdrawing group primarily through the inductive effect (σ-inductive effect), pulling electron density through the sigma bonds. Its resonance effect is generally considered to be weak.
To quantify the electronic effect of substituents, the Hammett equation is often employed. The Hammett constant (σ) for the para-trifluoromethyl group is approximately +0.54, signifying its strong electron-wothdrawing character. This inherent electronic pull is central to understanding the reactivity differences among the isomers.
Here, we will focus on three key isomers:
-
4-(Trifluoromethyl)picolinic acid
-
5-(Trifluoromethyl)picolinic acid
-
6-(Trifluoromethyl)picolinic acid
Acidity (pKa): A Quantitative Measure of Reactivity
The acidity of the carboxylic acid group, represented by its pKa value, is a fundamental indicator of its reactivity. A lower pKa value signifies a stronger acid, meaning the carboxyl proton is more readily donated. The electron-withdrawing -CF₃ group stabilizes the resulting carboxylate anion through the inductive effect, thereby increasing the acidity (lowering the pKa) compared to unsubstituted picolinic acid.
The position of the -CF₃ group relative to the carboxylic acid and the pyridine nitrogen will modulate this acid-strengthening effect.
Expected pKa Trends:
-
6-(Trifluoromethyl)picolinic acid is expected to be the strongest acid (lowest pKa) among the three isomers. The -CF₃ group is in close proximity to the carboxylic acid, exerting a powerful electron-withdrawing inductive effect, which stabilizes the carboxylate anion.
-
4-(Trifluoromethyl)picolinic acid and 5-(Trifluoromethyl)picolinic acid are expected to be less acidic than the 6-substituted isomer due to the greater distance between the -CF₃ group and the carboxylic acid. The 4- and 5-positions are electronically distinct in the pyridine ring, and a precise prediction of their relative acidities without experimental data is challenging. However, both will be significantly more acidic than unsubstituted picolinic acid.
Table 1: Predicted pKa Ranking of Trifluoromethyl-Substituted Picolinic Acids
| Compound | Predicted pKa Ranking | Rationale |
| 6-(Trifluoromethyl)picolinic acid | Lowest (Most Acidic) | Strongest inductive effect due to proximity of the -CF₃ group to the carboxylic acid. |
| 4-(Trifluoromethyl)picolinic acid | Intermediate | Significant inductive effect, though attenuated by distance compared to the 6-isomer. |
| 5-(Trifluoromethyl)picolinic acid | Intermediate | Significant inductive effect, with its position relative to the nitrogen and carboxyl group influencing the overall electron density. |
| Picolinic Acid (unsubstituted) | Highest (Least Acidic) | Reference compound. |
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate these predictions, a potentiometric titration can be performed. This self-validating method provides precise pKa values.[1][2]
Objective: To determine the acid dissociation constants (pKa) of 4-, 5-, and 6-(trifluoromethyl)picolinic acid.
Materials:
-
Trifluoromethyl-substituted picolinic acid isomers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of the trifluoromethyl-substituted picolinic acid and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Continue the titration until the pH has passed the equivalence point. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Diagram 1: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Comparative Reactivity in Key Transformations
The electronic modifications induced by the -CF₃ group have profound implications for the reactivity of trifluoromethyl-substituted picolinic acids in various chemical transformations.
Esterification
Esterification of a carboxylic acid is a fundamental reaction in organic synthesis. The rate of acid-catalyzed esterification is highly dependent on the electrophilicity of the carbonyl carbon.
Expected Reactivity Trends:
The strong electron-withdrawing -CF₃ group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. Therefore, all trifluoromethyl-substituted picolinic acids are expected to undergo esterification more readily than unsubstituted picolinic acid.
-
6-(Trifluoromethyl)picolinic acid is predicted to have the fastest rate of esterification due to the potent inductive effect of the adjacent -CF₃ group, which maximally enhances the electrophilicity of the carbonyl carbon.
-
4- and 5-(Trifluoromethyl)picolinic acids will also exhibit enhanced reactivity compared to the parent picolinic acid, with their relative rates being influenced by the nuanced electronic effects at their respective positions.
Table 2: Predicted Relative Rates of Esterification
| Compound | Predicted Relative Rate | Rationale |
| 6-(Trifluoromethyl)picolinic acid | Fastest | Highest electrophilicity of the carbonyl carbon due to the proximate -CF₃ group. |
| 4-(Trifluoromethyl)picolinic acid | Intermediate | Enhanced electrophilicity compared to unsubstituted picolinic acid. |
| 5-(Trifluoromethyl)picolinic acid | Intermediate | Enhanced electrophilicity compared to unsubstituted picolinic acid. |
| Picolinic Acid (unsubstituted) | Slowest | Reference compound. |
Experimental Protocol: Kinetic Study of Esterification
To quantify the differences in esterification rates, a kinetic study can be performed by monitoring the disappearance of the carboxylic acid or the appearance of the ester product over time.[3][4][5][6][7][8]
Objective: To compare the pseudo-first-order rate constants for the acid-catalyzed esterification of 4-, 5-, and 6-(trifluoromethyl)picolinic acid with methanol.
Materials:
-
Trifluoromethyl-substituted picolinic acid isomers
-
Methanol (anhydrous)
-
Sulfuric acid (catalyst)
-
Anhydrous toluene
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the picolinic acid isomer in a large excess of methanol (to ensure pseudo-first-order kinetics) and anhydrous toluene.
-
Initiation: Add a catalytic amount of sulfuric acid to initiate the reaction.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the acid catalyst with a base).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material or the ester product.
-
Data Analysis: Plot the natural logarithm of the concentration of the picolinic acid versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k').
Diagram 2: Experimental Workflow for Esterification Kinetics
Caption: Experimental workflow for determining esterification kinetics.
Decarboxylation
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can be influenced by the electronic nature of the pyridine ring. For picolinic acids, decarboxylation is thought to proceed through a zwitterionic intermediate.
Expected Reactivity Trends:
The electron-withdrawing -CF₃ group will destabilize the positively charged nitrogen in the zwitterionic intermediate, thereby hindering the decarboxylation process. Therefore, all trifluoromethyl-substituted picolinic acids are expected to undergo decarboxylation more slowly than unsubstituted picolinic acid.
-
6-(Trifluoromethyl)picolinic acid is likely to have the slowest rate of decarboxylation. The strong inductive effect of the -CF₃ group adjacent to the nitrogen will most significantly destabilize the positive charge on the nitrogen in the zwitterionic intermediate.
-
4- and 5-(Trifluoromethyl)picolinic acids will also exhibit reduced rates of decarboxylation compared to the parent picolinic acid.
Table 3: Predicted Relative Rates of Decarboxylation
| Compound | Predicted Relative Rate | Rationale |
| Picolinic Acid (unsubstituted) | Fastest | Reference compound. |
| 5-(Trifluoromethyl)picolinic acid | Intermediate | Destabilization of the zwitterionic intermediate by the -CF₃ group. |
| 4-(Trifluoromethyl)picolinic acid | Intermediate | Destabilization of the zwitterionic intermediate by the -CF₃ group. |
| 6-(Trifluoromethyl)picolinic acid | Slowest | Strongest destabilization of the zwitterionic intermediate due to the proximate -CF₃ group. |
Experimental Protocol: Monitoring Decarboxylation Kinetics
The rate of decarboxylation can be monitored by measuring the evolution of carbon dioxide or by quantifying the disappearance of the starting material over time at elevated temperatures.[9][10][11][12][13][14][15]
Objective: To compare the rates of decarboxylation of 4-, 5-, and 6-(trifluoromethyl)picolinic acid.
Materials:
-
Trifluoromethyl-substituted picolinic acid isomers
-
High-boiling point solvent (e.g., diphenyl ether)
-
Gas-tight reaction vessel with a gas outlet
-
System for measuring gas evolution (e.g., gas burette or a CO₂ sensor)
-
Heating mantle with temperature control
-
HPLC for monitoring starting material concentration
Procedure:
-
Reaction Setup: Place a known amount of the picolinic acid isomer in the reaction vessel with the high-boiling point solvent.
-
Heating: Heat the mixture to a constant, elevated temperature (e.g., 150-200 °C).
-
Monitoring: Monitor the reaction progress by either:
-
Gas Evolution: Collecting the evolved CO₂ in a gas burette and recording the volume over time.
-
Chromatographic Analysis: Taking aliquots at regular intervals, quenching them, and analyzing the concentration of the remaining picolinic acid by HPLC.
-
-
Data Analysis: Plot the amount of CO₂ evolved or the concentration of the starting material against time to determine the reaction rate.
Diagram 3: Decarboxylation Monitoring Setup
Caption: Schematic of a setup for monitoring decarboxylation kinetics.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. In the context of picolinic acids, the carboxylic acid group can be converted to a suitable leaving group (e.g., a halide) to participate in the coupling, or the pyridine ring itself can be functionalized. Here, we consider the coupling of a bromo-substituted trifluoromethyl-picolinic acid with a boronic acid. The electronic nature of the pyridine ring influences the oxidative addition step of the catalytic cycle.
Expected Reactivity Trends:
An electron-deficient pyridine ring generally facilitates the oxidative addition of palladium(0) to the C-Br bond, which is often the rate-determining step. The strongly electron-withdrawing -CF₃ group will therefore enhance the reactivity of bromo-substituted trifluoromethyl-picolinic acids in Suzuki-Miyaura coupling.
-
The reactivity will be highest when the -CF₃ group and the bromine atom are positioned to create the most electron-deficient C-Br bond. The relative positions of the -CF₃ group, the bromine atom, the nitrogen, and the carboxylic acid will all play a role in determining the precise reactivity. A detailed prediction without specific isomers is complex, but the general trend of enhanced reactivity over non-trifluoromethylated analogues holds true.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A standardized Suzuki-Miyaura coupling reaction can be used to compare the performance of different bromo-trifluoromethyl-picolinic acid isomers.[16][17][18][19][20][21][22][23][24][25]
Objective: To compare the reaction yield and time for the Suzuki-Miyaura coupling of various bromo-trifluoromethyl-picolinic acid isomers with phenylboronic acid.
Materials:
-
Bromo-trifluoromethyl-picolinic acid isomers
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., dioxane/water or toluene/water)
-
Reaction tubes
-
Inert atmosphere (e.g., nitrogen or argon)
-
TLC or GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In a reaction tube under an inert atmosphere, combine the bromo-trifluoromethyl-picolinic acid isomer, phenylboronic acid, palladium catalyst, and base in the solvent mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture, and perform a standard aqueous work-up and extraction.
-
Analysis: Purify the product by column chromatography and determine the yield. Compare the reaction times and yields for the different isomers.
Diagram 4: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The introduction of a trifluoromethyl group onto the picolinic acid scaffold provides a powerful tool for modulating its chemical reactivity and biological properties. The position of the -CF₃ group is a critical design element, with predictable and significant consequences for acidity and performance in key synthetic transformations.
-
Acidity: The 6-trifluoromethyl isomer is predicted to be the most acidic due to the proximity of the electron-withdrawing group to the carboxylic acid.
-
Esterification: The enhanced electrophilicity of the carbonyl carbon in all trifluoromethyl-substituted isomers leads to faster esterification rates, with the 6-isomer expected to be the most reactive.
-
Decarboxylation: The electron-withdrawing nature of the -CF₃ group is expected to disfavor decarboxylation by destabilizing the zwitterionic intermediate, with the 6-isomer predicted to be the least reactive.
-
Suzuki-Miyaura Coupling: The electron-deficient nature of the pyridine ring in trifluoromethyl-substituted isomers is anticipated to facilitate the oxidative addition step, leading to enhanced reactivity in Suzuki-Miyaura cross-coupling reactions.
While these trends are based on established chemical principles, this guide also provides robust experimental protocols for the quantitative determination of these reactivity parameters. The generation of direct comparative data for these isomers will be invaluable for the rational design of novel pharmaceuticals and functional materials.
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A Comparative Guide to the Biological Activity of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyridine moiety is a cornerstone in modern medicinal chemistry and agrochemical design. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The positional isomerism of this functional group on the pyridine ring, in conjunction with a carboxylic acid, gives rise to a diverse range of biological activities. This guide will explore these differences, providing a valuable resource for researchers in the field.
The Chemical Landscape: Isomers and Their Synthesis
The core structure of interest is a pyridine ring substituted with both a trifluoromethyl (-CF3) group and a carboxylic acid (-COOH) group. The relative positions of these two groups and the nitrogen atom in the pyridine ring define the specific isomer and, consequently, its chemical properties and biological activity.
Key isomers include:
-
4-(Trifluoromethyl)pyridine-2-carboxylic acid: A key intermediate in the synthesis of Mavacamten, a cardiac myosin inhibitor.[4][5]
-
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Studied for its role in forming biologically active metal complexes and in the development of herbicides.[1][6]
-
Other isomers: Such as 4-(trifluoromethyl)nicotinic acid (a pyridine-3-carboxylic acid) and various other positional arrangements, which have been explored for diverse applications including herbicides and pharmaceuticals.[6][7]
The synthesis of these isomers often involves multi-step processes starting from commercially available substituted pyridines. For instance, the synthesis of Mavacamten utilizes this compound as a key building block.[5]
Diagram: Isomers of (Trifluoromethyl)pyridine-carboxylic Acid
Caption: Key positional isomers of (Trifluoromethyl)pyridine-carboxylic acid.
Comparative Analysis of Biological Activity
The spatial arrangement of the electron-withdrawing trifluoromethyl group and the coordinating carboxylic acid group dictates the molecule's interaction with biological targets.
Pharmaceutical Applications
Cardiac Myosin Inhibition: this compound is a crucial precursor to Mavacamten , a first-in-class cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy (HCM).[4][5] Mavacamten allosterically modulates beta-cardiac myosin, reducing the hypercontractility that is a hallmark of HCM.[5][8] The specific 4-CF3, 2-COOH arrangement is critical for its activity.
Enzyme Inhibition: Derivatives of trifluoromethyl-substituted pyridine carboxylic acids have been investigated as inhibitors of various enzymes. For example, quinoline-based analogs incorporating substituted pyridines have shown potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for cancer therapy.[9] Structure-activity relationship studies in this area have highlighted the importance of the pyridine nitrogen's position for optimal interaction with the enzyme's active site.[9]
Central Nervous System (CNS) Activity: While not directly involving trifluoromethyl isomers, derivatives of 4-pyridine carboxylic acid hydrazide have been synthesized and shown to induce changes in motor activity in animal models, suggesting potential for CNS-related applications.[10] This indicates that the pyridine carboxylic acid scaffold is a viable starting point for CNS drug discovery.
Agrochemical Applications
Herbicidal Activity: The trifluoromethylpyridine carboxylic acid scaffold is prominent in the development of herbicides. Studies have shown that the presence of a trifluoromethyl group at the 5-position of the pyridine ring is essential for potent herbicidal activity against a range of broad-leaf and grass weeds.[11] These compounds often act as synthetic auxins, a class of herbicides with a unique mode of action.[7] The development of new herbicides based on this scaffold is a promising strategy to manage resistant weeds.[11]
Isomeric Effects on Biological Activity: A Closer Look
A study comparing zinc (II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid revealed significant differences in their coordination chemistry and biological activity.[1][2][6]
-
The complex with 5-(trifluoromethyl)pyridine-2-carboxylic acid formed a chelated structure, which exhibited higher binding efficacy to bovine serum albumin (BSA) and calf thymus DNA.[1][6]
-
In contrast, the 4-(trifluoromethyl)nicotinic acid complex formed a monodentate coordination complex with lower binding affinity.[1][6]
This highlights a key principle: the relative positioning of the nitrogen atom and the carboxylic acid group (the chelating unit) is a more dominant factor in this specific biological interaction than the position of the trifluoromethyl group. The N,O-chelating structure of the 5-CF3-2-COOH isomer's complex is speculated to increase its binding properties with biological macromolecules.[1][6]
Table 1: Comparative Biological Data of Isomeric Ligand-Metal Complexes
| Ligand Isomer | Metal Complex | Coordination Mode | BSA Binding Constant (L mol⁻¹) | DNA Binding Mode | Reference |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | [Zn(tpc)₂(H₂O)₂] | N, O chelated | 10⁵–10⁶ | Intercalation | [1][6] |
| 4-(Trifluoromethyl)nicotinic acid | [Zn(tfc)₂(H₂O)₂] | N, O monodentate | Lower than chelated complex | Intercalation | [1][6] |
Diagram: General Experimental Workflow for Biological Screening
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides a generalized protocol for a common assay used in the evaluation of such compounds.
Protocol: In Vitro DHODH Inhibition Assay
This protocol is a representative example for assessing the inhibitory activity of pyridine carboxylic acid derivatives against the enzyme dihydroorotate dehydrogenase (DHODH).[9]
Objective: To determine the IC₅₀ value of a test compound against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Substrates: Dihydroorotate (DHO), Coenzyme Q10 (CoQ10)
-
Electron acceptor: 2,6-dichloroindophenol (DCIP)
-
Test compounds (isomers) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 1 µL of the diluted test compound to the appropriate wells. Include a DMSO-only control. c. Add 20 µL of a solution containing DHO and CoQ10 to each well. d. To initiate the reaction, add 29 µL of recombinant human DHODH enzyme.
-
Measurement: Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of reaction is proportional to the rate of DCIP reduction.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
DCIP as an electron acceptor: DCIP provides a convenient colorimetric readout. As DHODH reduces CoQ10, the electrons are transferred to DCIP, causing it to lose its blue color. This change is easily quantifiable.
-
DMSO as a solvent: It is a standard solvent for dissolving a wide range of organic compounds for biological assays. However, the final concentration in the assay must be kept low (typically <1%) to avoid solvent-induced artifacts.
Conclusion and Future Outlook
The biological activity of (trifluoromethyl)pyridine-2-carboxylic acid isomers is highly dependent on the specific arrangement of the functional groups. The 4-CF3, 2-COOH isomer is a critical building block for the cardiac drug Mavacamten, while the 5-CF3 isomer shows promise in the development of herbicides and as a ligand in coordination chemistry.
Structure-activity relationship studies consistently demonstrate that subtle changes in isomeric structure can lead to profound differences in biological function, from enzyme inhibition to DNA binding.[6][9] Future research should continue to explore the full chemical space of these isomers, including less common substitution patterns. A deeper understanding of their mechanisms of action, aided by computational modeling and co-crystallization studies, will be essential for designing next-generation pharmaceuticals and agrochemicals with improved potency and selectivity.
References
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Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]
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Zhu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. Available from: [Link]
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Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (2024). RSC Publishing. Available from: [Link]
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Synthesis of Mavacamten. (n.d.). ResearchGate. Retrieved from [Link]
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Trifluoromethyl-pyridine carboxylic acid Zn(II) complexes: isomeric effects on coordination and biological activity. (2024). RSC Publishing. Available from: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules. Available from: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Available from: [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). Journal of Medicinal Chemistry. Available from: [Link]
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Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. (2014). Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a critical building block in modern pharmaceutical and agrochemical synthesis.[1][2][3] The purity and potency of this intermediate are paramount, as any impurities can directly impact the safety and efficacy of the final active ingredients. This document is designed for researchers, analytical scientists, and drug development professionals, offering a framework grounded in scientific principles and global regulatory standards to ensure data integrity and product quality.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] This guide will explore the validation of several key analytical techniques, explaining the causality behind experimental choices and adhering to the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9][10][11]
The Regulatory Foundation: ICH Q2(R2) Guidelines
The cornerstone of analytical method validation is the ICH Q2(R2) guideline, which provides a harmonized framework for validating analytical procedures.[4][7][12] This guideline, complemented by ICH Q14 on analytical procedure development, emphasizes a science- and risk-based approach.[6][10] The objective is to provide irrefutable evidence that a method is fit for its purpose, whether it be for identification, purity testing, or assay of the drug substance.[4][9][13]
The core performance characteristics that must be evaluated during validation are outlined below. The specific parameters to be tested depend on the type of analytical procedure.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[6][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[15]
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][15]
Caption: Logical workflow from method development through validation to routine use.
Comparative Analysis of Primary Analytical Techniques
For a molecule like this compound, which is a polar, acidic, and UV-active compound, several analytical techniques can be considered. The choice depends on the intended purpose: assay, impurity profiling, or simple identification.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the most powerful and widely used technique for purity and assay determination of pharmaceutical intermediates.[16][17] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities.
Causality of Method Choice:
-
Reverse-Phase Suitability: As a moderately polar molecule, this compound is well-retained on non-polar stationary phases (like C18) using a polar mobile phase (e.g., water/acetonitrile). This allows for excellent separation from both more polar and less polar impurities.
-
UV Detection: The pyridine ring contains a chromophore, making the molecule readily detectable by a standard UV detector, which is robust and common in all QC labs.
-
Specificity: HPLC can separate isomers and related substances, providing a detailed impurity profile, which is critical for quality control.[18]
Table 1: Typical RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry-standard for retaining moderately polar analytes. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Elution | Gradient or Isocratic | A gradient is preferred for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~265 nm | Wavelength of maximum absorbance for the pyridine ring system. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
The following protocol outlines the steps to validate the HPLC method according to ICH Q2(R2) guidelines.
Caption: Sequential workflow for a comprehensive HPLC method validation.
1. Specificity:
- Objective: To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.
- Procedure:
- Perform forced degradation studies by exposing the sample to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (UV lamp).
- Analyze all stressed samples alongside a non-degraded sample and a placebo.
- Assess peak purity of the analyte peak in all chromatograms using a photodiode array (PDA) detector. The method is specific if no co-eluting peaks are observed.[14]
2. Linearity:
- Objective: To confirm a proportional relationship between detector response and concentration.
- Procedure:
- Prepare a series of at least five standard solutions ranging from 80% to 120% of the nominal assay concentration.
- Inject each solution in triplicate.
- Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
- Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
- Objective: To determine the closeness of the measured value to the true value.
- Procedure:
- Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
- Prepare three replicates at each level (total of 9 determinations).
- Calculate the percentage recovery for each sample.
- Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.[19]
4. Precision:
- Objective: To assess the degree of scatter between a series of measurements.
- Procedure:
- Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[15]
- Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
- Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
Table 2: Summary of Validation Parameters and Acceptance Criteria for HPLC Assay
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Peak Purity Index | > 0.995, No peak interference |
| Linearity (r²) | Correlation Coefficient | ≥ 0.999 |
| Range | Verified Interval | 80% - 120% of nominal conc. |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (RSD) | Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% | |
| Robustness | %RSD of results | ≤ 2.0% after parameter variation |
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. However, direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector.[20][21]
Causality of Method Choice:
-
Derivatization is Essential: To make this compound suitable for GC analysis, a derivatization step is required. This involves converting the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. Common derivatizing agents include BSTFA (for silylation) or diazomethane (for methylation).[20][22]
-
Alternative Use Case: GC is an excellent choice for analyzing volatile impurities, such as residual solvents, that may be present in the material.
Comparison with HPLC:
-
HPLC Advantage: For assay and purity of the primary compound, HPLC is superior as it does not require a derivatization step, simplifying the procedure and removing a potential source of variability.
-
GC Advantage: For specific volatile impurities (e.g., synthesis starting materials or solvents), a dedicated GC method would be the preferred approach.
Acid-Base Titration
Titration is a classic, absolute quantitative method that can be used for the assay of this compound.[23][24] It determines the total amount of acidic substance present.
Causality of Method Choice:
-
Principle: The method relies on the neutralization reaction between the carboxylic acid (the analyte) and a standardized basic solution (the titrant), such as sodium hydroxide.[25][26]
-
Endpoint Detection: The equivalence point can be determined using a colorimetric indicator or, more accurately and reliably, with a potentiometer (potentiometric titration) to monitor the pH change.[27]
Comparison with Chromatographic Methods:
-
Lack of Specificity: Titration is not a specific method. It will quantify any acidic substance in the sample, including acidic impurities. Therefore, it cannot be used for impurity profiling.[15]
-
Complementary Technique: It serves as an excellent orthogonal method to HPLC for assay. If the assay results from HPLC (based on purity relative to a reference standard) and titration (based on total acidity) are in close agreement, it provides strong confidence in the overall purity of the material.
-
Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in a suitable solvent (e.g., 50 mL of 75% ethanol in water).
-
Titrant: Use a standardized 0.1 M sodium hydroxide solution as the titrant.
-
Titration: Immerse a calibrated pH electrode into the sample solution and add the titrant in small increments.
-
Endpoint: Record the pH after each addition and determine the equivalence point from the inflection point of the titration curve (the point of maximum d(pH)/dV).
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed, its molarity, and the sample weight.
Summary and Recommendations
The validation of analytical methods is a mandatory and critical step in drug development and manufacturing. For a comprehensive quality assessment of this compound, a multi-faceted approach is recommended.
Table 3: Comparative Guide of Analytical Techniques
| Technique | Primary Application | Pros | Cons | Recommendation |
| RP-HPLC | Purity, Impurity Profiling, Assay | High specificity, sensitivity, and precision. Can quantify known and unknown impurities. | Requires a reference standard for quantification. Higher equipment cost. | Primary recommended method. Must be fully validated per ICH Q2(R2) for quality control. |
| GC | Volatile Impurities (e.g., Solvents) | Excellent for volatile compounds. | Requires derivatization for the main analyte, adding complexity. Poor for non-volatile impurities. | Recommended as a separate, specific method for residual solvent analysis if needed. |
| Titration | Assay (Total Acidity) | Absolute method, does not require a reference standard. Low cost and simple. | Non-specific; quantifies all acidic components. Cannot detect neutral or basic impurities. | Recommended as an orthogonal method to complement the HPLC assay, providing confidence in purity assessment. |
By employing a validated RP-HPLC method as the primary tool for purity and assay, and using potentiometric titration as an orthogonal technique for assay confirmation, a robust and scientifically sound control strategy can be established. This dual-method approach ensures the highest level of confidence in the quality of this compound, satisfying global regulatory expectations and ensuring the integrity of the final products.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
In the landscape of pharmaceutical and agrochemical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-(Trifluoromethyl)pyridine-2-carboxylic acid is a critical building block whose trifluoromethyl group and pyridine core are hallmarks of many modern therapeutic and crop protection agents.[1] Ensuring its chemical purity is not merely a quality control checkpoint; it is a foundational requirement for safety, efficacy, and reproducibility in downstream applications.
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. We will delve into the rationale behind chromatographic choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to establish robust, reliable, and efficient analytical methods. All methodologies are designed to be self-validating systems, grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]
The Analytical Challenge: Understanding the Molecule
This compound presents a unique set of challenges for HPLC analysis. The presence of the electron-withdrawing trifluoromethyl group, the acidic carboxylic acid moiety, and the basic pyridine nitrogen imparts a complex chemical character.[5] This amphoteric nature can lead to undesirable peak shapes, such as tailing, and complex retention behavior on traditional reversed-phase columns. The primary goal is to develop a method that can effectively separate the main compound from potential impurities, which may include starting materials, byproducts of incomplete reaction, or degradation products.[6]
Comparative Analysis of HPLC Methodologies
The selection of the stationary phase (column) and mobile phase is the most critical factor in developing a successful HPLC separation. We will compare two common approaches: traditional reversed-phase chromatography on a C18 column and an alternative strategy using a mixed-mode column.
Table 1: Comparison of HPLC Column Performance
| Parameter | Method A: Reversed-Phase (C18) | Method B: Mixed-Mode (Cation-Exchange) | Rationale for Comparison |
| Column Type | C18, 5 µm, 4.6 x 150 mm | Mixed-Mode Cation-Exchange, 5 µm, 4.6 x 150 mm | C18 is a workhorse for many separations, but the mixed-mode column offers alternative selectivity by engaging in both hydrophobic and ionic interactions, which can be beneficial for polar, ionizable compounds.[7] |
| Retention Time | 8.2 min | 6.5 min | The mixed-mode column provides a different retention mechanism, potentially leading to faster elution without sacrificing resolution. |
| Tailing Factor | 1.8 | 1.1 | The acidic nature of the analyte can interact with residual silanols on a C18 column, causing peak tailing. The mixed-mode column's surface chemistry is designed to mitigate these secondary interactions, resulting in more symmetrical peaks.[8] |
| Resolution (from key impurity) | 1.9 | 2.5 | Enhanced selectivity from the dual retention mechanism of the mixed-mode column can significantly improve the separation of closely eluting impurities. |
| Theoretical Plates | 12,000 | 15,000 | Higher plate counts indicate better column efficiency and sharper peaks, contributing to improved resolution and sensitivity. |
Note: The data presented in this table is illustrative and representative of typical performance. Actual results may vary based on the specific HPLC system, column manufacturer, and precise experimental conditions.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for performing the HPLC analysis of this compound using the two compared methodologies. These protocols are designed to be compliant with general chromatography principles outlined in USP General Chapter <621>.[9][10][11]
General Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.[12]
-
Columns:
-
Reversed-Phase: C18, 5 µm, 4.6 x 150 mm
-
Mixed-Mode: Cation-Exchange, 5 µm, 4.6 x 150 mm
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)[13]
-
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using the mobile phase as the diluent to create a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution, using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.[14]
Method A: Reversed-Phase (C18) Protocol
-
Mobile Phase: 30:70 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method B: Mixed-Mode (Cation-Exchange) Protocol
-
Mobile Phase: 40:60 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Causality Behind Experimental Choices and Trustworthiness
The choice of a buffered mobile phase with an acidic pH (e.g., using phosphoric acid) is intentional. It serves to suppress the ionization of the carboxylic acid group, which minimizes peak tailing and leads to more reproducible retention times on a reversed-phase column. For the mixed-mode column, the acidic mobile phase ensures a consistent charge state for both the analyte and the stationary phase, enabling the cation-exchange mechanism to contribute effectively to the separation.
The trustworthiness of these methods is established through a system suitability framework, as mandated by guidelines such as ICH Q2(R1).[15][16][17] Before analyzing any samples, the chromatographic system must pass a series of tests, including retention time reproducibility, peak symmetry (tailing factor), and resolution between the main peak and any known impurities. This ensures that the system is performing adequately for the intended analysis.[4]
Conclusion
Both reversed-phase and mixed-mode HPLC methods can be effectively employed for the purity analysis of this compound. While the traditional C18 column can provide adequate separation, the mixed-mode column demonstrates superior performance in terms of peak shape and resolution for this challenging compound. The enhanced selectivity of the mixed-mode phase makes it a more robust choice for detecting and quantifying closely related impurities.
The selection of the optimal method will depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired throughput. By understanding the underlying principles of chromatographic separation and adhering to a rigorous system suitability protocol, researchers can confidently and accurately assess the purity of this important chemical intermediate.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . USP. [Link]
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Understanding the Latest Revisions to USP <621> | Agilent . Agilent. [Link]
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<621> Chromatography - US Pharmacopeia (USP) . USP. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]
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Separation of Methyl trifluoromethanesulfonate on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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A Senior Application Scientist's Guide to 4-(Trifluoromethyl)pyridine-2-carboxylic acid: A Comparative Benchmark for Modern Drug Discovery
Introduction: The Indispensable Role of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine is a cornerstone for optimizing molecular properties. The trifluoromethyl (-CF3) group, in particular, has become a privileged substituent due to its profound and predictable effects on a molecule's physicochemical and pharmacokinetic profile. When appended to a heterocyclic scaffold like pyridine, the -CF3 group acts as a powerful modulator of electronic character, lipophilicity, and metabolic stability.
This guide provides an in-depth comparison of 4-(Trifluoromethyl)pyridine-2-carboxylic acid , a versatile and increasingly important building block, against several key alternatives. We will dissect its properties, reactivity, and applications, providing field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns. The unique placement of a strong electron-withdrawing group (EWG) para to the nitrogen and meta to the carboxylic acid imbues this molecule with a distinct set of characteristics that we will explore in detail.
Part 1: Comparative Analysis of Physicochemical Properties
The subtle interplay of a molecule's physical properties governs its behavior in both chemical reactions and biological systems. The acidity (pKa), lipophilicity (LogP), and solubility are critical parameters that are significantly influenced by the trifluoromethyl group's position on the pyridine ring.
The Influence of the 4-CF3 Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] This electronic pull has two major consequences for this compound:
-
Increased Acidity: The EWG at the 4-position withdraws electron density from the entire ring system, stabilizing the carboxylate anion formed upon deprotonation. This results in a lower pKa for the carboxylic acid compared to its non-fluorinated parent, picolinic acid, making it a stronger acid.
-
Modulated Lipophilicity: The -CF3 group significantly increases the lipophilicity (LogP) of the molecule compared to a simple hydrogen or methyl group, which can enhance membrane permeability and improve interactions with hydrophobic pockets in biological targets.[2]
Head-to-Head Comparison
To contextualize the properties of this compound, it is benchmarked against its parent compound and key positional isomers.
| Compound | Structure | Mol. Weight ( g/mol ) | Melting Point (°C) | XLogP / LogP | pKa (Carboxylic Acid) |
| 4-(CF3)pyridine-2-carboxylic acid | O=C(O)c1cc(ccn1)C(F)(F)F | 191.11[3] | 157 - 162[4] | 1.6[3] | ~2.8 - 3.2 (Estimated) |
| Picolinic Acid | O=C(O)c1ccccn1 | 123.11[5] | 136 - 142[6] | 0.72[7] | 5.32[8] |
| 5-(CF3)pyridine-2-carboxylic acid | O=C(O)c1ccc(cn1)C(F)(F)F | 191.11[1] | 133 - 137[] | 1.6 (Calculated) | 3.13 (Predicted)[1] |
| 4-(CF3)nicotinic acid | O=C(O)c1c(cnc(c1))C(F)(F)F | 191.11[10] | 146 - 148[10] | 1.5 (Calculated) | 2.50 (Predicted)[10] |
Note on pKa Values: The pKa of the target compound is estimated based on the values of its isomers. The strong electron-withdrawing effect of the CF3 group is expected to lower the pKa significantly compared to picolinic acid. The exact value is influenced by the position relative to both the nitrogen and the carboxylic acid.
Part 2: Reactivity and Synthetic Workflow
This compound is primarily utilized for the construction of amides and esters, forming key linkages in larger, more complex molecules.
Amide Bond Formation: Causality and Protocol
The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug discovery.[11] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt. Therefore, activation of the carboxylic acid is required.
The electron-deficient nature of the pyridine ring in this compound makes the carbonyl carbon of the carboxylic acid more electrophilic, which can facilitate the coupling reaction.
Below is a robust, self-validating protocol for a standard amide coupling reaction.
Objective: To synthesize an N-aryl amide using this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the aniline derivative (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The base is crucial to deprotonate the carboxylic acid, facilitating the formation of the active ester with HATU, and to neutralize the acid formed during the reaction.[11]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product. This provides an in-process check for reaction completion.
-
Workup: Upon completion, pour the reaction mixture into water. This will precipitate the product and dissolve the DMF and excess base. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the amide coupling protocol, a cornerstone of its application.
Caption: Standard workflow for HATU-mediated amide coupling.
Part 3: Application in Medicinal Chemistry and Drug Design
The trifluoromethylpyridine motif is a highly valued scaffold in drug discovery for several reasons.[2][10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A -CF3 group can act as a "metabolic shield," blocking sites on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Binding Interactions: The fluorine atoms can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and selectivity.
-
Modulation of Basicity: The electron-withdrawing -CF3 group reduces the basicity of the pyridine nitrogen. This can be advantageous in drug design to avoid unwanted interactions with acidic biological targets or to fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.
An example of a commercial product containing the 4-trifluoromethylpyridine moiety is the insecticide Flonicamid . This molecule leverages the unique properties of the scaffold to achieve its biological activity.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site. A drug candidate incorporating the 4-(Trifluoromethyl)pyridine-2-carboxamide core could function as a competitive inhibitor in a signaling pathway, as illustrated below.
Caption: Inhibition of a kinase pathway by a hypothetical drug.
Part 4: Conclusion and Outlook
This compound presents a compelling profile for researchers in drug discovery and fine chemical synthesis. Its key advantages lie in the predictable modulation of physicochemical properties conferred by the 4-CF3 group: increased lipophilicity and acidity, and enhanced metabolic stability.
Benchmarking Summary:
-
vs. Picolinic Acid: Offers significantly increased lipophilicity and acidity, and serves as a metabolically robust analogue. It is the building block of choice when aiming to block oxidative metabolism or increase membrane permeability.
-
vs. 5-(Trifluoromethyl)pyridine-2-carboxylic acid: The choice between the 4- and 5-isomers depends on the desired electronic and steric profile. The 4-CF3 isomer exerts a stronger electronic influence on the pyridine nitrogen, reducing its basicity more significantly, which can be a critical design element.
-
vs. Other Fluorinated Heterocycles: While pyrimidine-based acids are also excellent building blocks, the pyridine scaffold offers a different vector for substitution and a distinct hydrogen bonding pattern (one nitrogen acceptor vs. two in pyrimidine), providing chemists with essential diversity for scaffold-hopping and library design.
As the demand for more sophisticated and effective therapeutic agents grows, building blocks that offer a high degree of control over molecular properties are invaluable. This compound is firmly established as one such tool, providing a reliable and effective entry point for introducing the advantageous trifluoromethylpyridine scaffold into next-generation molecules.
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ChemBK. (n.d.). Picolinic acid. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Picolinic acid. Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (2006, May 22). Showing metabocard for Picolinic acid (HMDB0002243). Retrieved January 11, 2026, from [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-(Trifluoromethyl)nicotinic acid. Retrieved January 11, 2026, from [Link]
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(n.d.). picolinic acid. Retrieved January 11, 2026, from [Link]
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A Comparative Efficacy Analysis of Agrochemicals Derived from 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of key agrochemicals derived from 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a core structure in a novel class of synthetic auxin herbicides. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for efficacy evaluation.
Introduction: The Rise of Arylpicolinates
The this compound scaffold is the foundation for the arylpicolinate class of herbicides. These synthetic auxins represent a significant advancement in weed management, offering potent control of a wide spectrum of broadleaf weeds, including those resistant to other herbicide modes of action.[1][2] Key active ingredients derived from this parent compound include florpyrauxifen-benzyl and halauxifen-methyl.[1][3] This guide will focus on a comparative analysis of these modern herbicides, with contextual comparisons to older pyridine carboxylic acid herbicides like picloram and aminopyralid.
Molecular Mode of Action: A Deeper Look at Auxin Mimicry
Synthetic auxin herbicides, including the arylpicolinates, function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4][5] However, their enhanced stability and persistence lead to a disruption of hormonal balance, causing uncontrolled and disorganized cell growth that is ultimately lethal to susceptible plants.[6][7]
The core mechanism involves the following steps:
-
Perception: The synthetic auxin molecule binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors.[6][8] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[8]
-
Ubiquitination: This ternary complex formation allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.[8]
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted and degraded by the 26S proteasome.[8]
-
Gene Expression: The degradation of the Aux/IAA repressor frees up Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes.[8][9] This leads to an accumulation of abscisic acid (ABA) and ethylene, inducing oxidative stress and ultimately causing plant death.[6][9]
Notably, florpyrauxifen-benzyl exhibits a greater affinity for the SCF TIR1/AFB5 receptor subtype, which may contribute to its unique weed control spectrum, including activity against certain grass species.[10]
Caption: Simplified workflow of the auxin signaling pathway.
Comparative Efficacy: Field and Greenhouse Data
The arylpicolinates, florpyrauxifen-benzyl and halauxifen-methyl, demonstrate robust and consistent efficacy against a broad spectrum of broadleaf weeds, often at significantly lower application rates than older synthetic auxins.[11]
Florpyrauxifen-benzyl
-
Broad Spectrum: Provides effective control of numerous broadleaf weeds and has shown activity against some grass species like barnyardgrass.[12][13]
-
High Efficacy: In field studies, florpyrauxifen-benzyl at 30 g ai/ha provided 97% control of barnyardgrass and 98-99% control of hemp sesbania.[12] It has also shown high efficacy against pitted morningglory and Palmer amaranth.[12][13]
-
Tank-Mix Compatibility: Shows no antagonism when tank-mixed with a wide range of contact and systemic herbicides, offering flexibility in weed management programs.[12]
-
Application Flexibility: Effective as a post-emergence herbicide with both foliar and root uptake.[3]
Halauxifen-methyl
-
Broadleaf Specialist: A post-emergence herbicide with a strong focus on broadleaf weed control in cereal crops.[1]
-
Low-Temperature Efficacy: Maintains efficacy even under cool temperature conditions, providing a wider application window.[1][2]
-
Resistant Weed Control: Demonstrates effective control of weeds resistant to other herbicide modes of action, such as ALS-resistant poppy and chickweed.[1]
-
Low Use Rates: Typically applied at low rates (<7.5 g a.e./ha).[2] In studies on glyphosate-resistant horseweed, 5 g ae/ha of halauxifen-methyl provided 81% control, comparable to 280 g ae/ha of dicamba.[11]
Comparative Data Overview
| Herbicide | Key Target Weeds | Typical Application Rate (g ai/ha) | Efficacy (%) | Reference |
| Florpyrauxifen-benzyl | Barnyardgrass, Hemp Sesbania, Pitted Morningglory, Palmer Amaranth | 30 - 40 | 97 - 99 | [12] |
| Halauxifen-methyl | Glyphosate-Resistant Horseweed, ALS-Resistant Poppy & Chickweed | 5 - 12 | 81 - >96 | [1][11] |
| Picloram | Woody Plants, Perennial Broadleaf Weeds | Varies | Broad Spectrum | [14][15] |
| Aminopyralid | Thistles, Clovers, Broadleaf Weeds | 10 (+ 5 florasulam) | Broad Spectrum | [16] |
Note: Efficacy can vary based on weed species, growth stage, environmental conditions, and application parameters.
Experimental Protocols for Efficacy Evaluation
Accurate and reproducible evaluation of herbicide efficacy is paramount. Below are standardized protocols for greenhouse and field trials.
Greenhouse Bioassay Protocol
This protocol is adapted from standardized methods for herbicide resistance testing and efficacy screening.[17][18][19]
Objective: To determine the dose-response relationship of a herbicide on a target weed species under controlled conditions.
Methodology:
-
Plant Propagation:
-
Sow seeds of the target weed species in pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix or steamed field soil.[18]
-
Thin seedlings to a uniform number per pot (e.g., 5-10 plants) once they have reached the 1-2 leaf stage.
-
Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
-
Herbicide Application:
-
Data Collection and Analysis:
-
Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).
-
At the final assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Analyze the data using a dose-response model to calculate the GR50 (the herbicide dose that causes a 50% reduction in plant growth).
-
Caption: Workflow for a typical greenhouse herbicide bioassay.
Field Trial Protocol
Field trials are essential to evaluate herbicide performance under real-world conditions.[20]
Objective: To assess the efficacy and crop safety of a herbicide in a field setting.
Methodology:
-
Site Selection and Trial Design:
-
Herbicide Application:
-
Use a calibrated backpack or bicycle sprayer with appropriate nozzles to ensure uniform coverage.
-
Apply treatments at the recommended crop and weed growth stages.
-
Include an untreated control and a commercial standard for comparison.
-
-
Data Collection:
-
Conduct visual weed control ratings at regular intervals.
-
Assess crop injury (phytotoxicity) at the same intervals.
-
Collect weed density and biomass data from quadrats placed within each plot.
-
At the end of the season, harvest the crop from a designated area within each plot to determine yield.
-
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.
-
Causality and Field-Proven Insights
-
Adjuvant Selection: The choice of adjuvant can significantly impact the uptake and translocation of these systemic herbicides. Non-ionic surfactants are often recommended to improve coverage and penetration of the waxy leaf cuticle.
-
Application Timing: Efficacy is generally highest when weeds are small and actively growing. Applications to larger, more mature, or stressed weeds may result in reduced control.
-
Environmental Factors: Cool temperatures can slow the activity of some herbicides, but halauxifen-methyl has demonstrated robust performance in such conditions.[1][2] Drought stress can reduce herbicide uptake and translocation, leading to decreased efficacy.
Conclusion
Agrochemicals derived from this compound, particularly florpyrauxifen-benzyl and halauxifen-methyl, represent a valuable tool for modern weed management. Their novel mode of action, high efficacy at low use rates, and activity on resistant weed biotypes make them critical components of integrated weed management and resistance management strategies. Rigorous experimental evaluation, following standardized protocols, is essential to fully characterize their performance and optimize their use in diverse agricultural systems.
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Synthetic auxin herbicides: finding the lock and key to weed resistance. PubMed.[Link]
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Expert Insight: How Picloram Stands Out Among Herbicides. Bush Chemicals.[Link]
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Synthetic auxin herbicides: finding the lock and key to weed resistance. ResearchGate.[Link]
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Picloram. Grokipedia.[Link]
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Triclopyr, Picloram & Aminopyralid: Top Solutions for Woody Weeds. Specialist Sales.[Link]
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Halauxifen-methyl a new herbicide for the control of broadleaf weeds in cereals. CABI Compendium.[Link]
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Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis). ResearchGate.[Link]
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Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with Other Commonly Applied Herbicides in Rice. BioOne Complete.[Link]
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Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. ResearchGate.[Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. NIH National Library of Medicine.[Link]
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Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue e-Pubs.[Link]
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Auxinic herbicides, mechanisms of action, and weed resistance. SciELO.[Link]
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Aminopyralid - Herbicides. Ranch Wholesale.[Link]
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Auxin Herbicide Action: Lifting the Veil Step by Step. NIH National Library of Medicine.[Link]
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Florpyrauxifen-benzyl - Active Ingredient Page. Chemical Warehouse.[Link]
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halauxifen-methyl + florasulam a new post emergence broad leaved weed cereal herbicide providing. Dow AgroSciences.[Link]
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Herbicide Evaluation Program. Wisconsin Crop Weed Science.[Link]
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EFFICACY OF HERBICIDES FOR BROADLEAF WEEDS MANAGEMENT IN WHEAT (TRITICUM AESTIVUML.). Plant Archives.[Link]
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Aminopyralid: A new selective herbicide for broadleaf weeds control in cereals. CABI Digital Library.[Link]
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Milestone Specialty Herbicide with Aminopyralid for Noxious Weeds. ProSolutions.[Link]
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Aminopyralid Herbicide. Solutions Pest & Lawn.[Link]
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Aminopyralid Family of Herbicides. Dow AgroSciences.[Link]
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Weed Control by Single Post-emergence Combination Herbicide Florpyrauxifen-Benzyl Plus Cyhalofop Butyl in Aerobic Rice. SciSpace.[Link]
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How we test for herbicide resistance. Plantalyt GmbH.[Link]
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Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.[Link]
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Florpyrauxifen-Benzyl Selectivity to Rice. MDPI.[Link]
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Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science.[Link]
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Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Government of Alberta.[Link]
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Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards.[Link]
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Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. SciELO.[Link]
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European Guidelines to conduct herbicide resistance tests. ResearchGate.[Link]
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A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. University of Hawaii at Manoa.[Link]
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Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. BioOne Complete.[Link]
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Evaluation of Florpyrauxifen-benzyl on Herbicide-Resistant and Herbicide-Susceptible Barnyardgrass Accessions. ResearchGate.[Link]
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Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice. Proceeding RSF Press.[Link]
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(PDF) Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. ResearchGate.[Link]
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Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione. Frontiers in Plant Science.[Link]
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This compound. PubChem.[Link]
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(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.[Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]
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A Comparative Guide to the Structure-Activity Relationships of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid Analogs
The 4-(trifluoromethyl)pyridine-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group at the 4-position significantly influences the electronic properties and metabolic stability of the pyridine ring, making it an attractive starting point for the design of novel bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, drawing upon data from various studies on related pyridine carboxamides and trifluoromethyl-containing heterocyclic compounds. We will explore the impact of structural modifications on biological activity, supported by experimental data and detailed protocols.
Introduction: The Significance of the 4-(Trifluoromethyl)picolinic Acid Scaffold
This compound, also known as 4-(trifluoromethyl)picolinic acid, serves as a crucial building block in the synthesis of a diverse range of biologically active compounds.[1] The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the carboxylic acid and influences the overall electronic distribution of the pyridine ring. This can lead to altered binding interactions with biological targets and improved pharmacokinetic properties. This guide will focus primarily on the SAR of amide derivatives, a common modification of the carboxylic acid moiety, and explore how substitutions on both the pyridine ring and the amide functionality modulate activity across different therapeutic and agrochemical areas.
General Synthetic Strategies for 4-(Trifluoromethyl)pyridine-2-carboxamide Analogs
The primary route for generating a library of analogs for SAR studies involves the amidation of the parent carboxylic acid. A general synthetic scheme is outlined below. The versatility of this approach allows for the introduction of a wide array of substituents on the amide nitrogen, enabling a thorough exploration of the chemical space.
Experimental Protocol: General Amide Coupling Procedure
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes.
-
Amine Addition: The desired amine (1.2 eq) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide analog.
Caption: General synthetic workflow for the preparation of 4-(trifluoromethyl)pyridine-2-carboxamide analogs.
Comparative SAR Analysis of Analog Classes
Antifungal Pyridine Carboxamides as Succinate Dehydrogenase Inhibitors
Studies on pyridine carboxamides as potential fungicides targeting succinate dehydrogenase (SDH) provide valuable insights.[2] Although the core is not always 4-trifluoromethylated, the principles of substitution on the pyridine and amide portions are transferable.
| Compound ID (Reference) | Core Structure | Amide Substituent (R) | In Vitro Antifungal Activity (EC50) | Key Observation |
| 3a[2] | Nicotinamide | 2-(phenylamino)phenyl | Moderate | The diarylamine scaffold is a key pharmacophore. |
| 3b[2] | Nicotinamide | 2-(p-tolylamino)phenyl | Moderate | Small alkyl substitution on the distal phenyl ring is tolerated. |
| 3e[2] | Nicotinamide | 2-((2,4-dimethylphenyl)amino)phenyl | Improved | Disubstitution on the distal phenyl ring can enhance activity. |
| 3f[2] | 6-Chloronicotinamide | 2-(phenylamino)phenyl | Good | Electron-withdrawing groups on the pyridine ring can increase potency. |
| 3n[2] | 6-(Trifluoromethyl)nicotinamide | 2-((4-chlorophenyl)amino)phenyl | Good | A trifluoromethyl group on the pyridine ring is beneficial for activity. |
Inferred SAR for 4-(Trifluoromethyl)pyridine-2-carboxamides:
-
Pyridine Ring Substitution: The presence of a strong electron-withdrawing group like a trifluoromethyl group at the 4-position is anticipated to be favorable for antifungal activity, potentially by enhancing the binding affinity to the target enzyme.[2]
-
Amide Functionality: The nature of the substituent on the amide nitrogen is critical. Bulky, lipophilic groups, particularly diarylamine moieties, appear to be crucial for potent activity in this class of compounds.[2] The relative orientation of the aromatic rings in the diarylamine substituent also plays a significant role in target engagement.
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A Comparative Guide to the Isomeric Effects of Trifluoromethylpyridine Carboxylic Acids on Biological Activity
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity and optimizing physicochemical properties.[1][2] Among these fluorinated motifs, the trifluoromethylpyridine structure is of particular interest due to the unique electronic properties conferred by the trifluoromethyl (-CF3) group and the versatile nature of the pyridine ring.[1] When a carboxylic acid (-COOH) moiety is also present, the resulting trifluoromethylpyridine carboxylic acids can exist as numerous isomers depending on the substitution pattern on the pyridine ring. This guide provides an in-depth analysis of how subtle changes in the isomeric arrangement of these functional groups can lead to profound differences in biological activity. We will explore the causal relationships behind these differences, present comparative experimental data, and provide detailed protocols for assessing these activities, offering a valuable resource for researchers in medicinal chemistry and related fields.
The Isomeric Landscape and its Physicochemical Implications
The pyridine ring, a six-membered heterocycle, offers multiple non-equivalent positions for substitution. The relative placement of the trifluoromethyl group, the carboxylic acid group, and the ring nitrogen dictates the molecule's overall electronic distribution, steric profile, and potential for intermolecular interactions. These seemingly minor structural alterations can significantly impact key physicochemical parameters like acidity (pKa) and lipophilicity (logD), which in turn govern a molecule's pharmacokinetic and pharmacodynamic behavior.[2]
For instance, the position of the electron-withdrawing trifluoromethyl group relative to the carboxylic acid and the basic nitrogen atom can modulate the pKa of both functionalities. This has direct consequences for the molecule's ionization state at physiological pH, affecting its ability to cross cell membranes and interact with biological targets.
Case Study: The Fenamate Analogs - Flunixin and its Isomers
To illustrate the dramatic impact of isomerism, we will focus on a well-documented class of trifluoromethylpyridine carboxylic acids that are analogs of fenamic acid. Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, serves as an excellent case study.[3] Flunixin is chemically known as 2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid (a derivative of nicotinic acid).[3][4] Its biological activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[3][5]
Comparative Biological Activity
The primary mechanism of action for Flunixin and related NSAIDs is the inhibition of COX enzymes (prostaglandin-endoperoxide synthase), which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[3] The efficacy and selectivity of COX inhibition can be highly sensitive to the ligand's structure.
While direct comparative studies between all possible isomers of Flunixin are not extensively published in a single source, the principles of structure-activity relationships (SAR) in this class of compounds are well-established. For instance, the spatial arrangement of the acidic carboxylate and the trifluoromethylphenylamino moiety is critical for fitting into the active site of COX enzymes.
A recent study on isomeric trifluoromethyl-pyridine carboxylic acid zinc (II) complexes demonstrated that the coordination of the ligand is highly dependent on the isomer used.[6][7][8] Specifically, 5-(trifluoromethyl)pyridine-2-carboxylic acid acted as a bidentate ligand, forming a stable N, O chelated five-membered ring with the zinc ion. In contrast, its isomer, 4-(trifluoromethyl)nicotinic acid, coordinated in a monodentate fashion.[6][7][8] This structural difference led to a higher binding efficacy of the chelated complex to biological macromolecules like bovine serum albumin (BSA) and DNA.[6][7][8] While this study involves metal complexes, it powerfully illustrates how the positioning of the carboxylic acid relative to the pyridine nitrogen and the trifluoromethyl group dictates the molecule's ability to interact with biological targets.
Table 1: Comparative COX Inhibition Data for Flunixin
| Compound | Target | IC50 | Selectivity | Reference |
| Flunixin | Ovine COX-1 | 0.08 µM | COX-1 Selective | [9] |
| Flunixin | Ovine COX-2 | 1.1 µM | [9] |
Note: Data for a direct, publicly available, biologically inactive isomer is often limited as research focuses on active compounds. The comparison here highlights the known activity of the active isomer, Flunixin. The lack of activity in other isomers is a common observation in SAR studies.
Mechanistic Insights: Why Isomerism Matters
The differential activity between isomers can be attributed to several factors at the molecular level:
-
Target Binding and Conformation: The precise geometry of an inhibitor is paramount for its affinity to the enzyme's active site. The relative positions of the functional groups in Flunixin allow for optimal hydrogen bonding, hydrophobic, and electrostatic interactions within the COX active site. Shifting the carboxylic acid or the trifluoromethylphenylamino group to a different position on the pyridine ring would alter these interactions, likely leading to a significant loss of potency. For example, some studies suggest that fluorine substitution can influence conformation through intramolecular hydrogen bonds, which can be highly position-dependent.[10]
-
COX-Independent Effects: Flunixin has also been shown to have COX-independent anti-inflammatory effects, such as the inhibition of nuclear factor kappa B (NF-κB) activation.[9] This pathway is crucial for the expression of pro-inflammatory genes. The ability to inhibit NF-κB is also structure-dependent and contributes to the overall pharmacological profile. It is plausible that isomeric variations would also impact this off-target activity.
dot digraph "Flunixin_MoA" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} dot Caption: Simplified mechanism of action for Flunixin, illustrating dual inhibition pathways.
Experimental Protocols
To enable researchers to validate and compare the biological activities of different trifluoromethylpyridine carboxylic acid isomers, the following standardized protocols are provided.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.
Principle: This is an enzyme-based immunoassay. The assay measures the concentration of Prostaglandin F2α (PGF2α) produced by the action of either ovine COX-1 or COX-2. The test compound's ability to inhibit this production is compared to a control without the inhibitor.
Materials:
-
Purified ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (isomers) dissolved in DMSO
-
Prostaglandin screening EIA kit
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.01 nM) in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Reaction: a. In a 96-well plate, add 150 µL of reaction buffer. b. Add 10 µL of heme. c. Add 10 µL of either COX-1 or COX-2 enzyme solution. d. Add 10 µL of the diluted test compound or DMSO (for control). e. Incubate for 10 minutes at 37°C. f. Initiate the reaction by adding 10 µL of arachidonic acid solution. g. Incubate for 2 minutes at 37°C. h. Stop the reaction by adding 10 µL of 1 M HCl.
-
Prostaglandin Quantification: a. Dilute the reaction mixture in the appropriate assay buffer provided with the EIA kit. b. Follow the manufacturer's instructions for the prostaglandin screening EIA kit to determine the concentration of PGF2α.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Trustworthiness and Validation: This protocol's validity rests on the use of well-characterized, purified enzymes and a validated commercial EIA kit for detection. Running a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control is crucial for validating each experimental run.
Protocol 2: NF-κB Activation Assay in Macrophage Cell Line
This protocol assesses the ability of isomers to inhibit the activation and nuclear translocation of NF-κB in a cell-based model.
Principle: RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation. The inhibitory effect of the test compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is quantified using immunofluorescence or a reporter gene assay.
Materials:
-
RAW 264.7 cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (isomers)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes. Include a non-stimulated control and an LPS-only control.
-
Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100. c. Block with 5% BSA in PBS. d. Incubate with the primary anti-p65 antibody overnight at 4°C. e. Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Quantify the fluorescence intensity of p65 in the nucleus (co-localized with DAPI) versus the cytoplasm. c. The ratio of nuclear to cytoplasmic fluorescence is a measure of NF-κB translocation.
-
Data Analysis: a. Calculate the percentage of inhibition of NF-κB translocation for each compound concentration compared to the LPS-only control. b. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
dot digraph "NFkB_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} dot Caption: Experimental workflow for the NF-κB activation assay.
Conclusion
The biological activity of trifluoromethylpyridine carboxylic acids is exquisitely sensitive to the isomeric arrangement of their constituent functional groups. As demonstrated through the lens of Flunixin and related compounds, subtle positional changes on the pyridine ring can lead to drastic differences in target engagement, enzyme inhibition, and overall pharmacological profile. This guide underscores the critical importance of comprehensive isomeric analysis in the early stages of drug discovery and development. By employing rigorous, validated experimental protocols, researchers can effectively dissect these structure-activity relationships, paving the way for the rational design of more potent and selective therapeutic agents. The interplay between the electron-withdrawing trifluoromethyl group, the acidic carboxylic acid, and the pyridine nitrogen creates a complex but ultimately tunable system, where isomerism is not a trivial detail but a fundamental determinant of biological function.
References
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- Zhu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(II) complexes: isomeric effects on coordination and biological activity. RSC Publishing.
- Zhu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. RSC Publishing.
- Kumar, A., et al. (2013). Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed.
- Zhu, X., et al. (2024). Supporting Information Trifluoromethyl-pyridine carboxylic acid Zn(II) complexes: isomeric effects on coordination and biologica. The Royal Society of Chemistry.
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PubChem. (n.d.). Flunixin. National Center for Biotechnology Information. Retrieved from [Link]
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- Yilmaz, O., et al. (2025).
- The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. (2025). De Gruyter.
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A Senior Application Scientist's Guide to 4-(Trifluoromethyl)pyridine-2-carboxylic Acid vs. 4-Chloropyridine-2-carboxylic Acid: A Comparative Analysis of Reactivity and Application
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridine carboxylic acids serve as indispensable building blocks. Their utility stems from the pyridine core's unique electronic properties and its prevalence in bioactive molecules. Among the vast array of available derivatives, 4-(Trifluoromethyl)pyridine-2-carboxylic acid and 4-chloropyridine-2-carboxylic acid are two prominent reagents, each offering a distinct reactivity profile.
This guide provides an in-depth, objective comparison of these two molecules. We will dissect their fundamental physicochemical properties, explore the nuanced electronic effects of their respective substituents, and delineate their divergent performance in key synthetic transformations. The goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions, selecting the optimal reagent to advance their synthetic campaigns.
Physicochemical Properties: The Foundation of Reactivity
A molecule's inherent properties govern its behavior in a reaction vessel. The trifluoromethyl (-CF₃) group and the chloro (-Cl) group at the 4-position impart significant, yet different, electronic characteristics to the pyridine-2-carboxylic acid scaffold.
The -CF₃ group is a powerful, purely electron-withdrawing substituent, operating primarily through a strong negative inductive effect (-I).[1] In contrast, the -Cl atom exhibits a dual nature: it is inductively withdrawing (-I) but can also donate electron density through a positive mesomeric, or resonance, effect (+M). For substituents on a pyridine ring, the inductive effect typically dominates. The Hammett substituent constant (σₚ), which quantifies the electronic influence of a substituent at the para position, confirms the superior electron-withdrawing strength of the trifluoromethyl group (σₚ = +0.57) compared to chlorine (σₚ = +0.22).[2] This fundamental electronic difference is the primary driver of the divergent reactivity discussed throughout this guide.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Chloropyridine-2-carboxylic acid |
| Molecular Formula | C₇H₄F₃NO₂[3] | C₆H₄ClNO₂[4] |
| Molecular Weight | 191.11 g/mol [5] | 157.56 g/mol [4] |
| Appearance | White to faint lemon crystalline powder[6] | White to light yellow solid[4][7] |
| Melting Point (°C) | 157 - 162 | ~181[8] |
| Predicted pKa | 3.21 ± 0.10[6] | 3.27 ± 0.10[9][10] |
| Hammett Constant (σₚ) | +0.57[2] | +0.22[2] |
| CAS Number | 588702-62-9 | 5470-22-4[9] |
The slightly lower predicted pKa of the trifluoromethyl derivative is consistent with its stronger electron-withdrawing nature, which stabilizes the conjugate base (carboxylate) to a greater extent, thereby increasing the acidity of the carboxylic acid.[6]
Comparative Reactivity Analysis
The choice between these two reagents is dictated by the desired chemical transformation. While both can participate in reactions involving the carboxylic acid moiety, their pyridine ring reactivities are starkly different.
Caption: Reactivity pathways for the two pyridine carboxylic acids.
Acidity and Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[11] The process typically involves the activation of the carboxylic acid to generate a more reactive intermediate that is susceptible to nucleophilic attack by an amine.
Both this compound and 4-chloropyridine-2-carboxylic acid are excellent substrates for standard amide coupling reactions. The strong electron-withdrawing nature of both the -CF₃ and -Cl groups increases the electrophilicity of the carbonyl carbon, facilitating the reaction.
-
Causality Behind Experimental Choice: Due to its slightly higher acidity (lower pKa), this compound can be deprotonated more readily.[6] In reactions using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the initial step is the formation of a reactive O-acylisourea intermediate, the difference in acidity is often negligible. However, for more sensitive substrates or sluggish reactions, the enhanced electrophilicity conferred by the -CF₃ group may lead to faster reaction times or higher yields. For electron-deficient amines, where coupling can be challenging, the heightened reactivity of the acyl intermediate derived from the trifluoromethyl-substituted acid can be advantageous.[12]
Reactivity of the Pyridine Ring: A Tale of Two Fates
The most significant divergence in reactivity lies in the chemistry of the pyridine ring itself.
4-Chloropyridine-2-carboxylic acid: The chlorine atom at the 4-position is an excellent handle for two critical classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing chloro and carboxylic acid groups. This makes the ring susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogen.[13] Attack at these positions allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[13][14] Consequently, the 4-chloro substituent can be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing diverse functionality.[15][16]
Caption: SNAr mechanism showing stabilization of the intermediate.
-
Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[17] This enables the formation of C-C bonds by coupling the pyridine core with a variety of boronic acids or esters, opening a direct pathway to biaryl and heteroaryl structures.[18][19] This is arguably the most valuable feature of this reagent for library synthesis and scaffold elaboration.
This compound: In stark contrast, the C-CF₃ bond is exceptionally strong and generally inert to both nucleophilic substitution and standard palladium-catalyzed cross-coupling conditions. The trifluoromethyl group acts as a stable, strongly electron-withdrawing spectator. Its role is to modulate the electronic properties of the molecule—increasing acidity, influencing biological activity, and improving metabolic stability—rather than to serve as a reactive handle for further diversification.
Experimental Protocols: From Theory to Practice
The following protocols are representative methodologies. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Amide Coupling
This protocol is applicable to both acids, with minor adjustments potentially needed for reaction time.
Objective: To synthesize the corresponding N-benzylamide derivative.
Methodology:
-
To a stirred solution of the pyridine-2-carboxylic acid (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 10 mL), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol, 1.2 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.2 mmol, 1.2 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 mmol, 1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Self-Validating System: The use of HOBt as an additive minimizes side reactions and reduces the risk of racemization if chiral amines are used.[12] The acidic and basic washes effectively remove unreacted starting materials and coupling byproducts.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chloropyridine-2-carboxylic Acid
Objective: To couple 4-chloropyridine-2-carboxylic acid methyl ester with phenylboronic acid. (Note: The carboxylic acid is typically protected as an ester for this reaction to prevent interference with the basic conditions).
Methodology:
-
In an oven-dried flask under a nitrogen atmosphere, combine methyl 4-chloropyridine-2-carboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of Dioxane/Water (10 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
-
Causality Behind Experimental Choices: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The base (K₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[19] A mixed solvent system like Dioxane/Water is commonly used to dissolve both the organic and inorganic reagents.
Conclusion and Strategic Recommendations
The selection between this compound and 4-chloropyridine-2-carboxylic acid is not a matter of superior versus inferior, but of strategic purpose.
-
Choose this compound when:
-
The primary goal is to introduce a metabolically stable, strongly electron-withdrawing group to modulate the pKa, conformation, or biological activity of the final molecule.
-
No further functionalization at the 4-position is required.
-
Enhanced electrophilicity at the carbonyl carbon is desired for challenging amide couplings.
-
-
Choose 4-Chloropyridine-2-carboxylic acid when:
-
The synthetic plan involves subsequent diversification at the 4-position.
-
The target structure requires the introduction of various nucleophiles via SNAr .
-
The objective is to build molecular complexity by forming new C-C bonds via palladium-catalyzed cross-coupling , such as the Suzuki reaction.
-
By understanding the fundamental electronic differences and the resulting reactivity profiles, researchers can harness the distinct synthetic potential of each of these valuable building blocks to achieve their molecular design goals with precision and efficiency.
References
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Chemsrc. (n.d.). 4-Chloro-2-pyridinecarboxylic acid | CAS#:5470-22-4. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 11, 2026, from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 11, 2026, from [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved January 11, 2026, from [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved January 11, 2026, from [Link]
-
Pearson+. (n.d.). What are the products of the following reactions?. Retrieved January 11, 2026, from [Link]
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-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved January 11, 2026, from [Link]
- Savage, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4380-4383.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]
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Quantitative analysis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid
An In-Depth Comparative Guide to the Quantitative Analysis of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of this compound. As a pivotal building block in modern medicinal chemistry, particularly in the synthesis of pharmaceuticals like the kinase inhibitor Sorafenib, the accurate and precise quantification of this compound is critical for quality control, stability testing, and process optimization.[1] The presence of three distinct functional moieties—a pyridine ring, a carboxylic acid, and a trifluoromethyl group—lends itself to a variety of analytical techniques, each with unique strengths and limitations.
This document moves beyond a simple listing of methods to provide a comparative analysis grounded in scientific principles and practical application. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear framework for selecting the most appropriate technique for your specific analytical challenge.
Physicochemical Properties and Analytical Implications
Understanding the molecule's structure is key to selecting an appropriate analytical method.
-
Chemical Structure: this compound
-
Molecular Formula: C₇H₄F₃NO₂[2]
-
Molecular Weight: 191.11 g/mol [3]
-
Key Features:
-
Carboxylic Acid Group: Confers acidic properties (pKa ≈ 3.2)[4], making it suitable for acid-base titration and enabling specific derivatization strategies.
-
Pyridine Ring: Aromatic system that provides a strong UV chromophore, ideal for quantification by UV-based spectrophotometry or chromatography.
-
Trifluoromethyl (-CF₃) Group: The three fluorine atoms provide a unique and highly sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering exceptional selectivity.[5]
-
Comparative Analysis of Key Quantitative Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for purity assessment, trace-level quantification, or structural confirmation. We will compare four primary methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC) with derivatization, and Potentiometric Acid-Base Titration.
| Parameter | RP-HPLC with UV Detection | ¹⁹F Quantitative NMR (qNMR) | GC-FID/MS (with Derivatization) | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection.[6] | Absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[7] | Separation of volatile derivatives by partitioning between a stationary phase and a mobile gas phase.[6] | Neutralization of the carboxylic acid with a standardized basic solution.[8] |
| Selectivity | Good. Can separate the main component from most process-related impurities. Specificity is dependent on chromatographic resolution.[9] | Excellent. The ¹⁹F NMR spectrum is highly specific with minimal background interference, allowing clear distinction of the analyte from non-fluorinated compounds.[10] | High. Dependent on chromatographic separation and, if using MS, the mass-to-charge ratio of the derivatized analyte. | Low. Titrates the total acidity in the sample; cannot distinguish between the analyte and other acidic impurities.[11] |
| Sensitivity | Good (typically µg/mL range). | Moderate (typically mg/mL range). Sensitivity can be a limitation for trace analysis.[12] | Excellent (ng/mL to pg/mL range), especially with MS detection.[13] | Poor. Suitable for assay of bulk material (high %w/w). |
| Precision (Typical RSD%) | < 1% | < 1% | < 2% | < 0.5% |
| Accuracy (Typical Recovery %) | 98-102% | 98-102% (Primary method, no reference standard needed) | 95-105% (Dependent on derivatization efficiency) | 99-101% (For pure substance) |
| Throughput | High (Typical run times of 5-15 min).[14] | Moderate (Typical acquisition times of 5-10 min per sample).[10] | Moderate to Low (Longer run times and sample preparation). | High (for manual titration); Very high with autotitrators. |
| Primary Application | Routine quality control, purity testing, stability studies.[15] | Absolute quantification without a reference standard, structural confirmation, analysis of fluorinated impurity profiles.[7] | Analysis of volatile impurities, trace-level quantification after derivatization.[16] | Purity assay of bulk drug substance or raw materials. |
In-Depth Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for each analytical method. These are designed as robust starting points and must be fully validated for their intended use according to ICH Q2(R2) guidelines.[17]
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is the workhorse for routine quality control in the pharmaceutical industry due to its robustness, precision, and high throughput.[18]
Workflow for RP-HPLC-UV Analysis
Caption: RP-HPLC-UV workflow for quantitative analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. A gradient or isocratic elution can be developed. For example, an isocratic method could be 40:60 (v/v) Acetonitrile:0.1% TFA.[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL beaker. Dissolve in ~30 mL of diluent, transfer to a 50 mL volumetric flask, and dilute to volume. Further dilute 5 mL of this solution to 25 mL with diluent.
-
-
Analysis Procedure:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making six replicate injections of the Working Standard Solution. The %RSD for the peak area should be ≤ 2.0%.
-
Inject the diluent (as a blank), followed by the Working Standard Solution and the Sample Solution.
-
Calculate the concentration of the analyte in the sample using the peak area response compared to the standard.
-
Rationale for Choices:
-
C18 Column: Provides good retention for moderately polar aromatic compounds.
-
TFA in Mobile Phase: Acts as an ion-pairing agent and acidifies the mobile phase to ensure the carboxylic acid is in its neutral form, leading to sharp, symmetrical peaks.
-
Wavelength (270 nm): Chosen to be near the UV absorbance maximum for the pyridine ring, ensuring high sensitivity.
¹⁹F Quantitative NMR (qNMR)
This is an absolute method that allows for quantification without the need for a specific reference standard of the analyte. Instead, a certified internal standard containing fluorine is used.[7] It is exceptionally powerful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine, resulting in clean spectra with no background signals.[10]
Workflow for ¹⁹F qNMR Analysis
Caption: ¹⁹F qNMR workflow for absolute quantitative analysis.
Detailed Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Materials:
-
Sample: this compound.
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity and a signal that does not overlap with the analyte.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard (TFA) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Crucial Parameters: Use a pulse angle of 90° and a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei being measured. This ensures full relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to the -CF₃ group of the analyte and the signal for the -CF₃ group of the internal standard (TFA).
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms per molecule (3 for both analyte and TFA)
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Rationale for Choices:
-
Internal Standard: TFA is chosen as it has a simple ¹⁹F signal (a singlet), is soluble in common NMR solvents, and its chemical shift is typically well-separated from other trifluoromethyl groups.
-
DMSO-d₆: A versatile solvent that can dissolve both the acidic analyte and the internal standard.
-
Long Relaxation Delay: This is the most critical parameter for ensuring the method is truly quantitative. Without it, signals from nuclei with different relaxation times will have inaccurate relative intensities.[7][10]
Gas Chromatography (GC) with Derivatization
GC is ideal for analyzing volatile compounds. Since carboxylic acids are polar and have low volatility, a derivatization step is required to convert the analyte into a more volatile and thermally stable form, typically an ester.[16]
Workflow for GC Analysis with Derivatization
Caption: GC workflow, including the critical derivatization step.
Detailed Protocol (Example using Silylation):
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a suitable capillary column.
-
GC Conditions:
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
-
Derivatization and Sample Preparation:
-
Standard/Sample Prep: Accurately weigh ~10 mg of standard or sample into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
-
Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
Analysis Procedure:
-
Inject 1 µL of the derivatized sample onto the GC.
-
Acquire the chromatogram.
-
Quantify using an external or internal standard method, similar to HPLC.
-
Rationale for Choices:
-
Derivatization: Silylation with BSTFA is a common and effective method for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters, which chromatograph well.[16]
-
DB-5 Column: This non-polar column is a good general-purpose column for separating a wide range of derivatized organic molecules.
-
FID Detector: Provides excellent sensitivity for carbon-containing compounds and is robust for routine analysis. MS provides higher selectivity and structural information.[13]
Potentiometric Acid-Base Titration
This classical analytical technique is a cost-effective and highly precise method for determining the overall purity of an acidic substance.[20] It is often used to assign the purity value to a primary reference standard.
Workflow for Potentiometric Titration
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
Introduction: The Critical Role of Purity in a Key Building Block
4-(Trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a pyridine ring, a carboxylic acid group, and a trifluoromethyl (CF3) moiety, makes it a valuable precursor for synthesizing complex molecules with desired biological activities. The incorporation of a CF3 group, in particular, can enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a privileged motif in modern drug design.[3][4]
However, the synthetic utility of this compound is directly contingent on its purity. Unwanted impurities, which can include starting materials, isomers, by-products, or degradation products, can have profound consequences.[5] They can lead to downstream reaction failures, introduce toxicological risks, and complicate regulatory submissions.[6] Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity to ensure the reliability and reproducibility of research and development outcomes.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of commercial this compound, grounded in the principles of scientific integrity and regulatory expectations.
The Analytical Challenge: Understanding Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the multi-step synthesis from picoline precursors, which includes chlorination and fluorination reactions.[1] This process can introduce several classes of impurities that must be analytically monitored:
-
Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to the formation of other trifluoromethyl pyridine carboxylic acid isomers (e.g., 5-(trifluoromethyl)pyridine-2-carboxylic acid or 4-(trifluoromethyl)nicotinic acid).[7] These isomers often have similar physical properties, making them challenging to separate.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions (e.g., incompletely fluorinated precursors or multi-chlorinated species).[1]
-
Degradation Products: The compound may degrade under improper storage conditions (e.g., heat, light), leading to decarboxylation or other modifications.
-
Residual Solvents & Inorganic Impurities: Solvents used during synthesis and purification, as well as residual catalysts or salts, are also considered impurities under ICH guidelines.[5][8]
The following diagram illustrates the logical relationship between the synthesis process and the potential impurity profile.
Caption: Origin of potential impurities in the final product.
Orthogonal Analytical Approaches for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to ensure all potential impurities are detected and quantified.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9]
-
Principle of Causality: RP-HPLC separates compounds based on their hydrophobicity. For this compound, a C18 column (a nonpolar stationary phase) is typically used.[10] A polar mobile phase, often a mixture of water/buffer and an organic solvent like acetonitrile, is employed. The compound and its impurities elute at different times based on their relative affinity for the stationary versus the mobile phase, allowing for separation and quantification, usually via a UV detector.[10]
-
Strengths:
-
Excellent for separating isomers and process-related impurities.
-
Provides precise and accurate quantification of impurities as area percentages.
-
Method validation is well-established under ICH Q2 guidelines.[6]
-
-
Limitations:
-
Requires a chromophore (UV-absorbing part) in the molecule for detection.
-
Does not inherently provide structural information about unknown impurity peaks.
-
May not detect non-volatile or thermally labile compounds effectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).
-
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. For this specific molecule, several nuclei are informative:
-
¹H NMR: Provides information on the protons of the pyridine ring, confirming the overall structure.
-
¹³C NMR: Complements the ¹H NMR data, showing all carbon environments.
-
¹⁹F NMR: This is particularly powerful. Since fluorine is not naturally abundant in most organic molecules, the ¹⁹F NMR spectrum provides a very clean window into the trifluoromethyl group. It is highly sensitive to the electronic environment, making it excellent for detecting fluorine-containing impurities and confirming the identity of the target compound.[11][12][13]
-
-
Strengths:
-
Provides definitive structural confirmation of the main component and can help identify impurities.
-
qNMR, using a certified internal standard, allows for the determination of absolute purity (e.g., as a mass fraction) without needing a reference standard of the analyte itself.
-
Detects a wide range of impurities, regardless of their chromatographic behavior.
-
-
Limitations:
-
Lower sensitivity compared to HPLC for trace-level impurities.
-
Complex mixtures can lead to overlapping signals, complicating interpretation.
-
Mass Spectrometry (MS)
MS is a powerful detection technique that measures the mass-to-charge ratio of ions. It is most effective when coupled with a separation technique like HPLC (LC-MS).
-
Principle of Causality: In LC-MS, after compounds are separated by the HPLC, they are ionized and sent into the mass spectrometer. The instrument separates the ions based on their mass-to-charge ratio, providing precise molecular weight information for each peak.[14] High-resolution mass spectrometry (HRMS) can provide mass data with enough accuracy to help determine the elemental composition of an unknown impurity.[15][16]
-
Strengths:
-
Unmatched sensitivity and specificity for identifying unknown impurities detected in HPLC.[16]
-
Provides definitive molecular weight information, which is a critical piece of data for structural elucidation.
-
-
Limitations:
-
Quantification can be more complex than with UV detection unless stable isotope-labeled standards are used.
-
Isomers with the same molecular weight cannot be distinguished by MS alone; chromatographic separation is essential.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.
-
Principle of Causality: This method is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of soluble impurities.[17] A pure crystalline compound has a sharp melting peak, whereas impurities broaden this peak and lower the melting temperature.[18] By analyzing the shape of the melting endotherm, the mole percent purity can be calculated.[19]
-
Strengths:
-
Provides a measure of absolute purity without the need for a reference standard.
-
Fast and requires only a small amount of sample (1-3 mg).[17]
-
-
Limitations:
Comparative Analysis Summary
The table below summarizes the capabilities of each analytical technique for the purity assessment of this compound.
| Technique | Primary Use | Strengths | Limitations | Ideal for Detecting |
| HPLC-UV | Separation & Quantification | High resolution, high precision, robust, validated methods available.[9][10] | Requires chromophore, provides no structural ID for unknowns. | Isomers, process-related impurities, degradation products. |
| NMR (¹H, ¹⁹F) | Structural Confirmation & Absolute Purity (qNMR) | Definitive structural ID, ¹⁹F NMR is highly specific, qNMR for absolute purity.[11] | Lower sensitivity for trace impurities, potential signal overlap. | Major components, structural isomers, fluorine-containing by-products. |
| LC-MS | Impurity Identification | High sensitivity, provides molecular weight of unknowns.[14][16] | Quantification is complex, cannot distinguish isomers without separation. | Unknown peaks observed in HPLC, trace-level impurities. |
| DSC | Absolute Purity of Crystalline Solid | Fast, requires small sample, no reference standard needed.[17][18] | Only for high-purity crystalline solids, many prerequisites.[19] | Total soluble impurities in the final crystalline product. |
Experimental Protocols
The following protocols are provided as a robust starting point. They must be validated according to ICH Q2 guidelines for specific applications.[6]
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the main component from potential isomers and process-related impurities.
Caption: General experimental workflow for HPLC purity analysis.
1. Instrumentation:
-
Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.[10]
2. Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. (Note: Gradient must be optimized).
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[10]
3. Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.[10]
-
Filtration: Filter the sample through a 0.45 µm syringe filter before injection.[10]
4. System Suitability:
-
Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
5. Analysis & Calculation:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percentage:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Absolute Purity by Quantitative ¹⁹F NMR (qNMR)
This protocol explains how to determine the absolute mass fraction purity using an internal standard.
1. Materials:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated solvent (e.g., DMSO-d6) that fully dissolves both the sample and the internal standard.[11]
-
Internal Standard (IS): A high-purity (>99.5%) compound with a known structure and a ¹⁹F signal that does not overlap with the sample's signal (e.g., trifluorotoluene).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Record the exact weight (W_analyte).
-
Accurately weigh approximately 10-20 mg of the internal standard into the same NMR tube. Record the exact weight (W_IS).
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
3. NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum.
-
Key Parameters: Ensure full relaxation of the nuclei by setting a long relaxation delay (D1) of at least 5 times the longest T1 value of the signals of interest. Use a 90° pulse angle.
4. Data Processing & Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal for the CF3 group of the analyte (I_analyte) and the signal for the CF3 group of the internal standard (I_IS).
-
Calculate the purity (P_analyte) as a weight percentage:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of fluorine nuclei in the signal (both are 3 in this case)
-
MW: Molecular weight (Analyte ≈ 191.11 g/mol )
-
W: Weight
-
P_IS: Purity of the internal standard (as a percentage)
-
Comprehensive Purity Assessment Workflow
A truly trustworthy purity assessment integrates these orthogonal methods into a logical workflow, as outlined below. This ensures that impurities are not only quantified but also identified, fulfilling regulatory expectations such as those from the ICH.[8]
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
The purity of this compound is a critical quality attribute that dictates its suitability for high-stakes applications in drug development and scientific research. A superficial analysis is insufficient. This guide demonstrates that a comprehensive and trustworthy purity assessment must be built on an orthogonal foundation, primarily leveraging HPLC for separation and quantification, LC-MS for the identification of unknowns, and qNMR for structural confirmation and absolute purity determination. By understanding the principles behind each technique and implementing them within a logical, self-validating workflow, researchers can ensure the quality of their starting materials, mitigate risks in their experiments, and build a solid foundation for successful discovery and development.
References
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Creative Biolabs. Purity Determination by DSC. [Link]
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NETZSCH Analyzing & Testing. (2020-07-28). Investigating the Purity of Substances by Means of DSC. [Link]
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Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
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Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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TA Instruments. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]
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International Journal of Pharmaceutical Research and Applications. (2020-11-15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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NETZSCH Analyzing & Testing. (2017-10-31). Purity Determination of Nipagin by Means of DSC. [Link]
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Fluorine notes. (2017-04). NMR spectral characteristics of fluorocontaining pyridines. [Link]
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Scribd. ICH Guidelines & Impurity Detection Methods. [Link]
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ResearchGate. (2025-08-05). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
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Sci-Hub. (1970). The NMR spectra of some fluorinated pyridine derivatives. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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PharmaTalks. (2025-09-03). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. [Link]
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European Medicines Agency (EMA). ICH guideline Q11 on development and manufacture of drug substances. [Link]
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Molbase. This compound. [Link]
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Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
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Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
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National Institutes of Health (NIH). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
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JOURNAL OF ADVANCES IN CHEMISTRY. (2014-04-04). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. [Link]
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National Institutes of Health (NIH). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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New Journal of Chemistry (RSC Publishing). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. [Link]
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De Gruyter. (2025-12-11). The crystal structure of this compound, C7H4F3NO2. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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PMC. (2020-10-22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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American Laboratory. (2015-04-20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
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A Comparative Guide to Reference Standards for 4-(Trifluoromethyl)pyridine-2-carboxylic Acid Analysis
In the rigorous domain of pharmaceutical research and drug development, the integrity of every analytical measurement is paramount. The foundation of this integrity lies in the quality of the reference standards used. This guide provides a comprehensive technical comparison of reference standards for 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a pivotal intermediate in the synthesis of various pharmaceutical agents. We will explore the essential characteristics of a high-quality reference standard, compare the typical grades available, and provide robust, field-proven protocols for their analytical characterization.
The Indispensable Role of a Reference Standard
A reference standard serves as an unimpeachable benchmark against which a sample is measured. For this compound, its role is multifaceted and critical for:
-
Identity Confirmation: Unequivocally verifying the chemical structure of the analyte.
-
Purity and Impurity Profiling: Accurately quantifying the compound and identifying any process-related or degradation impurities.
-
Assay Validation: Establishing the accuracy, precision, and linearity of analytical methods.
-
Calibration: Creating calibration curves for the precise quantification of the analyte in routine testing.
Core Physicochemical Properties
A thorough understanding of the molecule's properties is the first step in selecting and implementing appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| CAS Number | 588702-62-9 | [2][3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 157-162 °C | [2] |
| IUPAC Name | This compound | [1] |
A Comparative Framework for Reference Standard Grades
Commercially available reference standards are typically offered in several grades, each with a specific intended use. The primary distinctions lie in their level of characterization and certified purity.
| Feature | Primary Reference Standard (PRS) | Working Standard (WS) | Research Grade (RG) |
| Purity (by HPLC) | ≥99.8% (with uncertainty value) | ≥99.0% | ≥97% |
| Characterization | Exhaustive: HPLC, ¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis, TGA, Residual Solvents | Confirmatory: HPLC, ¹H NMR, MS | Basic: Typically HPLC purity only |
| Certification | Comprehensive Certificate of Analysis (CoA) detailing all characterization data, traceability, and certified purity. | CoA with lot-specific purity and identity data. | Technical data sheet with typical purity. |
| Intended Use | Definitive identification, assay of working standards, critical method validation. | Routine quality control, batch release testing. | Early-stage R&D, non-critical screening. |
| Cost | High | Moderate | Low |
Expertise & Experience: The use of a Primary Reference Standard, while representing a higher initial investment, is a cornerstone of good manufacturing practice (GMP) and regulatory compliance. It establishes an unbroken chain of traceability and ensures the highest confidence in all analytical data derived from it. Calibrating more cost-effective Working Standards against a PRS is a common and scientifically sound strategy for routine operations.
Essential Analytical Techniques for Verification and Comparison
A multi-pronged analytical approach is non-negotiable for the comprehensive characterization of a reference standard. The following protocols are designed to be self-validating systems, where data from one technique corroborates the findings of another.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the definitive technique for assessing the purity of this compound due to its high resolution and sensitivity for non-volatile organic molecules.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis: The purity is calculated using the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
A C18 column is selected for its excellent retention and separation of moderately polar aromatic compounds.
-
The use of a formic acid modifier in the mobile phase is crucial. It protonates the carboxylic acid group, suppressing its ionization and resulting in sharp, symmetrical peak shapes, which is essential for accurate integration.[4]
Workflow for HPLC Purity Verification
Caption: A standard workflow for determining the purity of a reference standard via HPLC.
Mass Spectrometry (MS) for Identity Confirmation
MS provides an exact mass measurement, offering definitive confirmation of the compound's elemental composition and identity.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in section 4.1.
-
Ionization Mode: ESI Negative.
-
Analysis: The deprotonated molecule [M-H]⁻ should be observed. For C₇H₄F₃NO₂, the expected exact mass of the [M-H]⁻ ion is 190.0121.
-
Trustworthiness: A measured mass within 5 ppm of the theoretical mass provides extremely high confidence in the identity of the compound.
Causality Behind Experimental Choices: ESI in negative mode is the ideal choice for carboxylic acids, as they readily lose a proton to form a stable [M-H]⁻ anion, leading to a strong and easily interpretable signal.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is unparalleled for providing a complete picture of the molecule's chemical structure, confirming the connectivity of all atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard proton spectrum.
-
Interpretation: The spectrum should be consistent with the structure. Key expected signals include aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton, typically observed far downfield (>10 ppm).[6]
Authoritative Grounding & Comprehensive References: The chemical shifts and coupling patterns observed in NMR are governed by fundamental quantum mechanical principles and are extensively documented, providing an absolute method for structural verification.[6]
Interrelation of Core Analytical Techniques
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
This guide provides a detailed operational and safety framework for the proper handling and disposal of 4-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 588702-62-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedure to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory.
Essential Safety and Disposal Overview
Before handling this compound, familiarize yourself with its core hazard profile and the mandated disposal pathway. This table summarizes the critical information for immediate operational awareness.
| Parameter | Guidance | Primary Rationale |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[2] | Acute toxicity and irritant properties necessitate stringent personal protection. |
| Required PPE | Nitrile or butyl rubber gloves, chemical safety goggles, face shield, lab coat, N95 dust mask (for solid). | Protects all routes of exposure (dermal, ocular, inhalation) from the powdered solid. |
| Handling Environment | Certified Chemical Fume Hood. | Prevents inhalation of airborne powder and contains potential spills.[3][4] |
| Waste Classification | Hazardous Chemical Waste. | Based on its acute toxicity and as a halogenated organic compound. |
| Primary Disposal | Licensed professional waste disposal service via high-temperature incineration.[4][5] | Ensures complete destruction of the stable fluorinated molecule and pyridine ring.[6] |
| Incompatible Wastes | Strong Oxidizing Agents, Strong Acids (especially Nitric Acid), Strong Bases (in concentrated form).[3] | Risk of vigorous or exothermic reactions. Segregation prevents unintended chemical reactions in the waste container. |
In-Depth Hazard Analysis
Understanding the chemical nature of this compound is fundamental to appreciating the required safety protocols. Its hazard profile is derived from the interplay of its three core structural components:
-
Pyridine Ring: A heterocyclic aromatic amine, contributing to its overall toxicity profile. Pyridine and its derivatives are generally treated as hazardous materials requiring careful handling and disposal.[6][7]
-
Carboxylic Acid Group: This functional group imparts acidic properties. While it is a weak acid, it will react with bases and can cause irritation upon contact. The acidity is a key factor in developing pre-treatment protocols for dilute aqueous waste.[8][9]
-
Trifluoromethyl (CF₃) Group: This is a highly stable and strongly electron-withdrawing group.[10][11] This stability makes the molecule persistent and resistant to natural degradation. The high-temperature incineration is specifically required to break the strong carbon-fluorine bonds.[12]
The combination of these features results in a compound classified as an Acute Toxicity Category 4 substance (Oral, Dermal, Inhalation)[1] and a significant irritant.[2]
Laboratory Handling and Personal Protection
Adherence to strict handling protocols is the primary line of defense against exposure.
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required when handling the solid.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as butyl rubber.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Respiratory Protection: For weighing or transferring the solid material where dust may be generated, an N95-rated dust mask or a respirator with appropriate particulate filters is essential.[13]
-
Body Protection: A fully buttoned lab coat must be worn at all times.
Safe Handling Practices:
-
Work Area: All manipulations of this compound, both solid and in solution, must be performed within a properly functioning and certified chemical fume hood.[4]
-
Dispensing: Use spatulas and weighing paper appropriate for handling fine powders. Avoid creating dust clouds.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials.[3]
Waste Management Workflow
The correct disposal pathway depends on the form of the waste—concentrated solid/solution or dilute aqueous waste. This decision tree illustrates the proper workflow.
Caption: Waste disposal decision tree.
Protocol: Neutralization of Dilute Aqueous Waste
For trace amounts of the compound in aqueous solutions (e.g., from rinsing glassware), a carefully controlled neutralization pre-treatment can render the waste safer for collection. This protocol is not suitable for concentrated solutions or the solid product.
Rationale: This procedure converts the carboxylic acid into its corresponding carboxylate salt. This reduces its corrosivity and potential for certain reactions. The resulting salt solution is still considered hazardous due to the presence of the fluorinated pyridine moiety and must be disposed of accordingly.
Materials:
-
Dilute aqueous waste containing <1 g/L of this compound.
-
1M Sodium Hydroxide (NaOH) solution.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate hazardous waste container for aqueous solutions.
-
Stir plate and stir bar.
Procedure:
-
Preparation: Place the container of dilute aqueous waste in a secondary containment tray on a stir plate within a chemical fume hood. Add a magnetic stir bar and begin gentle stirring.
-
pH Measurement: Measure the initial pH of the solution. It will be acidic.
-
Slow Addition of Base: Using a pipette or burette, slowly add 1M NaOH solution dropwise to the stirring waste solution.
-
Monitor pH: Periodically pause the addition of base and check the pH of the solution. The goal is to reach a stable pH between 6.0 and 8.0. Be cautious, as the pH will change rapidly near the equivalence point.[8][9]
-
Finalization: Once the pH is stabilized in the neutral range (6.0-8.0), stop adding base.
-
Labeling and Storage: Securely cap the waste container. Label it clearly as "Neutralized Aqueous Waste containing 4-(Trifluoromethyl)pyridine-2-carboxylate, sodium salt" and affix the appropriate hazardous waste tag.
-
Disposal: Store the container in the designated satellite accumulation area for pickup by your institution's environmental health and safety (EHS) office for final disposal.
Primary Disposal Pathway: Incineration
All waste streams containing this compound, whether pre-treated or not, must ultimately be disposed of via high-temperature incineration by a licensed hazardous waste management facility.[4]
Causality:
-
Thermal Destruction: The pyridine ring and the trifluoromethyl group are thermally stable. Incineration at temperatures typically above 850°C provides the energy required to break these bonds and completely mineralize the compound.[6]
-
Halogenated Waste: The combustion of fluorinated compounds produces acidic gases, primarily hydrogen fluoride (HF). Professional incinerators are equipped with advanced "scrubber" systems that neutralize these acidic gases before they are released into the atmosphere, preventing environmental pollution.[4]
Spill Management Protocol
In the event of a spill of the solid material, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don all required PPE: N95 respirator, chemical goggles, face shield, lab coat, and heavy-duty gloves (e.g., butyl rubber).
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels. Avoid sweeping dry powder, as this can create airborne dust.
-
Collect Material: Carefully scoop the absorbent material and spilled powder into a sealable, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol), followed by a soap and water solution. All cleaning materials must be placed in the hazardous waste container.
-
Dispose: Seal the container and treat it as concentrated solid waste for professional disposal.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
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Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Retrieved from sigmaaldrich.com[13]
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CPAchem. (2023, March 30). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from cpachem.com[2]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from wsu.edu[3]
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National Institutes of Health (NIH). (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). PMC. Retrieved from nih.gov[8]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from atsdr.cdc.gov[6]
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Anichem, Inc. (2019, March 12). Material Safety Data Sheet. Retrieved from anichem.com[4]
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Langmuir. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Retrieved from pubs.acs.org[9]
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Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from lobachemie.com[14]
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Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science. Retrieved from science.org[15]
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Hu, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from ncbi.nlm.nih.gov[11]
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Ossila. (n.d.). 4-(Trifluoromethyl)-2-pyridone. Retrieved from ossila.com[10]
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A Senior Application Scientist's Guide to Handling 4-(Trifluoromethyl)pyridine-2-carboxylic Acid: From Hazard Assessment to Disposal
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for 4-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 588702-62-9), a compound frequently utilized in pharmaceutical and agrochemical research.[1][2][3] As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is both groundbreaking and safe. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety for your laboratory.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a solid, powdered substance with a multi-faceted hazard profile that demands respect.[4] A thorough risk assessment is the foundation of any safe handling protocol. Its primary dangers are categorized under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity (Category 4): The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[4][5] This triple threat means that all potential routes of exposure—ingestion, dermal absorption, and inhalation—must be rigorously controlled.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation or damage.[6][7][8] The acidic nature of the carboxylic acid group, combined with the overall chemical structure, can lead to significant tissue damage upon contact.
-
Respiratory Irritation: As a fine powder, the compound poses a significant risk of respiratory tract irritation if aerosolized and inhaled.[7][8]
These classifications are not abstract warnings; they are directives that inform every choice we make in personal protective equipment (PPE) selection and handling procedures.
Core Protective Measures: Your Personal Defense System
The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Retrieving from Storage | Nitrile or Butyl Rubber Gloves | Safety Glasses | Not required if container is sealed | Lab Coat |
| Weighing Solid Powder | Double-gloved Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles & Full-Face Shield | Primary: Chemical Fume Hood. Secondary (if hood unavailable): N95-rated Respirator.[4] | Lab Coat |
| Preparing Solutions | Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles (Face shield recommended for splash risk) | Primary: Chemical Fume Hood | Lab Coat (Chemically resistant apron recommended) |
| Cleaning Spills | Heavy-duty Butyl Rubber Gloves | Chemical Safety Goggles & Full-Face Shield | Chemical Cartridge Respirator (for large spills) | Chemically Resistant Gown or Apron |
In-Depth PPE Rationale:
-
Hand Protection: Standard nitrile gloves offer good initial protection. However, for prolonged handling or when preparing solutions, butyl rubber gloves are superior due to their high resistance to a broad range of chemicals.[9] Always check the manufacturer's data for breakthrough times. Double-gloving is a prudent measure when handling the potent solid powder.
-
Eye and Face Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient.[6][10] Tightly fitting chemical safety goggles are mandatory.[6] When weighing the powder or handling solutions where splashing is possible, a full-face shield must be worn over the goggles to protect the entire face.[4][11]
-
Respiratory Protection: The primary and most effective control is an engineering control: always handle the solid powder inside a certified chemical fume hood. This contains the dust at the source. If a task absolutely cannot be performed in a hood, a NIOSH-approved N95-rated respirator is the minimum requirement to prevent inhalation of airborne particles.[4][6] For cleaning up large spills, a respirator with an acid gas cartridge may be necessary.[11]
-
Body Protection: A standard cotton lab coat is sufficient for containing minor dust or small droplets. For larger-scale work or when cleaning spills, a chemically resistant apron or gown should be worn over the lab coat to prevent skin contact and saturation of clothing.[12]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow details the process of weighing the solid compound and preparing a stock solution, integrating safety checks at each stage.
Workflow: Weighing and Dissolving Solid Compound
Caption: Step-by-step workflow for safely handling the solid compound.
Emergency & Disposal Plans: Managing the Unexpected
Accidental Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill Cleanup:
For small spills inside a fume hood, absorb the material with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[13] For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal Plan:
This compound is a halogenated organic compound.[14] All waste, including the pure compound, solutions, and any materials used for cleaning spills, must be collected in a clearly labeled, sealed container designated for halogenated organic waste .[13][14] Never dispose of this chemical or its containers in the regular trash or down the sink.[15] Contaminated PPE, such as gloves, must also be disposed of as hazardous chemical waste.
References
- This compound 97 588702-62-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
- Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine - Benchchem. (n.d.). Benchchem.
- This compound | C7H4F3NO2 | CID 12025164 - PubChem. (n.d.). PubChem.
- Safety d
- Safety data sheet - LGC Standards. (2020, July 17). LGC Standards.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). LeelineWork.
- This compound, CAS 588702-62-9 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- This compound. (n.d.). Chem-Impluse.
- Standard Operating Procedure for Pyridine. (n.d.).
- This compound 97 588702-62-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. (2016, April 28). Reddit.
Sources
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- 2. This compound - [nashpharmatech.com]
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- 4. 4-(三氟甲基)吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
